4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
Beschreibung
Eigenschaften
Molekularformel |
C7H4Cl2N4S |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
4-chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI-Schlüssel |
HSQXIQFLJKHTKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C2=NC(=NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
spectroscopic analysis (NMR, IR, Mass Spec) of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
Title: Spectroscopic Characterization of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine: A Comprehensive Analytical Guide
Executive Summary
The structural validation of highly functionalized, electron-deficient heterocycles requires a rigorous, multi-orthogonal analytical approach. The compound 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine (Chemical Formula: C₇H₄Cl₂N₄S) is a complex hybrid molecule featuring an s-triazine core substituted with a primary amine, a reactive chlorine atom, and a 5-chlorothiophene moiety. Because 1,3,5-triazines are synthesized via the sequential nucleophilic substitution of cyanuric chloride[1], verifying the exact regiochemistry and electronic environment of the final derivative is paramount for downstream pharmaceutical or material science applications.
This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this specific molecule, detailing both the theoretical spectroscopic predictions and the self-validating experimental protocols required to ensure scientific integrity.
Analytical Workflow & Strategy
To achieve absolute structural certainty, we employ a tripartite workflow. NMR provides atomic connectivity and electronic mapping; FT-IR confirms the presence of highly polarizable functional groups; and High-Resolution Mass Spectrometry (HRMS) validates the molecular formula and isotopic signature.
Fig 1. Orthogonal spectroscopic workflow for structural validation of the triazine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Chemical Shifts and Coupling
The planar nature of the s-triazine ring often leads to poor solubility in non-polar solvents due to strong intermolecular π−π stacking. Therefore, DMSO-d₆ is the solvent of choice.
¹H NMR Rationale: The molecule contains only four protons: two on the amine and two on the thiophene ring.
-
Amine Protons (-NH₂): The strong electron-withdrawing nature of the triazine ring deshields these protons. Furthermore, the quadrupolar moment of the adjacent ¹⁴N nucleus (I = 1) and intermediate proton exchange rates in DMSO typically broaden this signal into a distinct singlet around δ 7.80–8.20 ppm[2].
-
Thiophene Protons: The 5-chlorothiophen-2-yl group forms an isolated AB spin system. The s-triazine core acts as a powerful π -acceptor, heavily deshielding the adjacent H-3 proton on the thiophene ring ( δ ~7.90 ppm). The H-4 proton, adjacent to the chlorine atom, is less affected by the triazine's anisotropic cone and appears further upfield ( δ ~7.25 ppm). They will couple to each other with a characteristic ³J coupling constant of ~4.0 Hz[3].
¹³C NMR Rationale: The ¹³C spectrum will exhibit seven distinct carbon environments. The three triazine carbons lack attached protons and suffer from long relaxation times; they will appear as weak signals far downfield ( δ 166–175 ppm). The carbon attached directly to the thiophene (C-6) will be the most deshielded due to the extended conjugation.
Quantitative NMR Data Summary
Table 1: Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration / J-Coupling | Assignment (Causality) |
| ¹H | 7.95 | Broad Singlet (br s) | 2H | -NH₂ (Quadrupolar broadening by ¹⁴N) |
| ¹H | 7.88 | Doublet (d) | 1H, ³J = 4.1 Hz | Thiophene H-3 (Deshielded by triazine ring) |
| ¹H | 7.28 | Doublet (d) | 1H, ³J = 4.1 Hz | Thiophene H-4 (Shielded relative to H-3) |
| ¹³C | 173.2 | Singlet (s) | Quaternary | Triazine C-6 (Conjugated to thiophene) |
| ¹³C | 170.5 | Singlet (s) | Quaternary | Triazine C-4 (Attached to highly electronegative Cl) |
| ¹³C | 167.1 | Singlet (s) | Quaternary | Triazine C-2 (Attached to electron-donating -NH₂) |
| ¹³C | 138.4 | Singlet (s) | Quaternary | Thiophene C-2' (Attached to triazine) |
| ¹³C | 134.8 | Singlet (s) | Quaternary | Thiophene C-5' (Attached to Cl) |
| ¹³C | 131.2 | Singlet (s) | CH | Thiophene C-3' |
| ¹³C | 128.5 | Singlet (s) | CH | Thiophene C-4' |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational Causality
FT-IR is critical for rapidly confirming the integrity of the triazine core and the primary amine without dissolving the sample. The s-triazine ring exhibits highly diagnostic quadrant and semicircle stretching bands due to the large change in dipole moment during the C=N vibration[4].
Table 2: Key ATR-FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Mode | Structural Implication |
| 3320, 3175 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Confirms the primary amine (-NH₂). Absence of a single peak rules out secondary amines[4]. |
| 1555, 1410 | Strong | C=N Ring Stretching | Diagnostic "breathing" modes of the s-triazine heterocycle[5]. |
| 1170 | Medium | C-H Rocking | In-plane deformations of the thiophene ring. |
| 825, 780 | Strong | C-Cl Stretching | Confirms the presence of aliphatic/aromatic carbon-chlorine bonds. |
High-Resolution Mass Spectrometry (HRMS)
Isotopic Patterning as a Self-Validating System
For halogenated compounds, the mass spectrometer acts as a self-validating system before any MS/MS fragmentation is even analyzed. Because chlorine has two stable isotopes (³⁵Cl at ~75% and ³⁷Cl at ~25%), a molecule with two chlorine atoms will display a mathematically rigid isotopic cluster following the binomial expansion (a+b)2 .
-
Exact Mass Calculation: [C₇H₄³⁵Cl₂N₄S + H]⁺ = 246.9611 Da.
-
Isotope Ratio: The [M+H]⁺ cluster will appear at m/z 247 (100%), 249 (~66%), and 251 (~11%), representing a classic 9:6:1 ratio . If this exact ratio is absent, the compound is either impure or structurally incorrect[3].
Table 3: LC-ESI-MS/MS Fragmentation Pathways (Positive Ion Mode)
| m/z (Observed) | Relative Abundance | Fragment Identity | Causality / Mechanism |
| 246.96 | 100% | [M+H]⁺ (³⁵Cl₂) | Protonated precursor ion. |
| 211.99 | ~40% | [M - Cl + H]⁺ | Loss of the highly labile triazine chlorine radical (-35 Da). |
| 145.01 | ~25% | [C₄H₃ClS]⁺ | Cleavage of the thiophene-triazine C-C bond, retaining the chlorothiophene cation. |
| 104.98 | ~15% | [C₂H₂ClN₄]⁺ | Triazine ring fragmentation (loss of HCN / neutral thiophene species). |
Experimental Methodologies & Protocols
To guarantee the reproducibility and trustworthiness of the data presented above, the following step-by-step protocols must be strictly adhered to.
Protocol A: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of the synthesized compound into a clean glass vial.
-
Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard). Sonicate for 5 minutes at room temperature until the solution is optically clear.
-
Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.
-
Acquisition (¹H): Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO deuterium signal. Tune and match the probe. Acquire the ¹H spectrum using a standard 90° pulse sequence (zg30), 32 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
-
Acquisition (¹³C): Acquire the ¹³C{¹H} decoupled spectrum using 1024 scans to account for the low natural abundance of ¹³C and the lack of NOE enhancement on the quaternary triazine carbons. Use a relaxation delay of 3.0 seconds to prevent saturation of the quaternary carbons.
Protocol B: ATR-FTIR Spectral Acquisition
-
Background: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 16 scans at a resolution of 4 cm⁻¹.
-
Sample Loading: Place approximately 2-3 mg of the solid crystalline powder directly onto the center of the diamond crystal.
-
Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the rigid solid and the crystal.
-
Acquisition: Collect the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹ using 16 scans. Apply an atmospheric compensation algorithm to remove ambient H₂O and CO₂ interference.
Protocol C: LC-ESI-HRMS Analysis
-
Dilution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Dilute this stock solution 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).
-
Injection: Inject 2.0 µL into the LC-MS system equipped with a C18 column.
-
Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V.
-
Data Processing: Extract the chromatogram at the expected exact mass. Verify the 9:6:1 isotopic pattern before extracting the MS/MS (Collision Energy: 25 eV) fragmentation spectra.
References
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.[Link]
-
Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances.[Link]
-
Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology.[Link]
-
Infrared Spectra of Some 1,3,5-Triazine Derivatives. Journal of the American Chemical Society.[Link]
-
Study on the 1,3,5-triazine gamma-radiolysis. Journal of Radioanalytical and Nuclear Chemistry.[Link]
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- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
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Unlocking the Chlorotriazine Scaffold: From Endocrine Disruption Mechanisms to Targeted Covalent Inhibitors
Abstract Historically recognized as potent photosystem II (PSII) inhibitors in agrochemistry, chlorotriazine derivatives (e.g., atrazine, simazine, propazine) have long been the subject of intense toxicological scrutiny due to their endocrine-disrupting properties in mammals. However, the unique electrophilic nature of the chlorotriazine core is currently driving a paradigm shift in medicinal chemistry. By acting as privileged scaffolds for Nucleophilic Aromatic Substitution (SNAr), chlorotriazines are now being engineered as Targeted Covalent Inhibitors (TCIs) capable of engaging traditionally "undruggable" targets. This whitepaper synthesizes the dualistic mechanism of action of chlorotriazines, bridging their mammalian toxicological pathways with their emerging applications in modern drug development.
Mammalian Mechanism of Action: Endocrine Disruption & Aromatase Induction
In mammalian systems, the toxicity of chlorotriazines is not mediated by direct binding to the classical estrogen receptor (ER)[1]. Instead, these compounds act as indirect endocrine disruptors by profoundly altering the steroidogenic pathway.
The primary mechanism of action involves the induction of aromatase (CYP19A1), the rate-limiting cytochrome P450 enzyme responsible for the conversion of androgens (e.g., testosterone) into estrogens (e.g., estradiol)[2].
The Causality of the Signaling Cascade
The upregulation of aromatase by chlorotriazines is driven by the inhibition of phosphodiesterase (PDE) enzymes[3]. By inhibiting PDE, chlorotriazines prevent the degradation of cyclic AMP (cAMP), leading to its intracellular accumulation. This surge in cAMP amplifies protein kinase A (PKA) signaling, which subsequently phosphorylates and activates non-steroidal NR5A nuclear receptors, specifically Steroidogenic Factor 1 (SF-1) and Liver Receptor Homolog-1 (LRH-1)[4].
Once activated, SF-1 binds to the promoter region of the CYP19A1 gene, driving its transcription. This cascade explains the phenotypic feminization observed in vertebrate models exposed to atrazine, as the systemic androgen-to-estrogen ratio is artificially skewed[4].
Fig 1: Chlorotriazine-mediated endocrine disruption pathway via PDE inhibition and NR5A activation.
Repurposing the Scaffold: Chlorotriazines as Targeted Covalent Inhibitors (TCIs)
While the endocrine-disrupting properties of chlorotriazines pose toxicological challenges, their fundamental chemical reactivity offers a massive opportunity for oncology and targeted therapeutics.
The standard paradigm for covalent drug discovery heavily relies on α,β-unsaturated carbonyls (acrylamides) that target nucleophilic cysteine residues via Michael addition. However, cysteine is one of the least abundant amino acids in the human proteome, frequently rendering critical allosteric pockets "undruggable."
The SNAr Advantage and Lysine Selectivity
The 1,3,5-triazine ring is highly electron-deficient. When substituted with one or more chlorine atoms, the resulting carbon-chlorine bonds become highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[5].
Recent chemoproteomic profiling has revealed a critical divergence in amino acid selectivity among aryl halides. While compounds like p-chloronitrobenzenes preferentially react with cysteine, dichlorotriazines exhibit a distinct preference for lysine residues [6]. Because lysine is frequently enriched in kinase ATP-binding pockets and protein-protein interaction (PPI) interfaces, the chlorotriazine warhead allows drug developers to design irreversible inhibitors for targets lacking an accessible cysteine[6].
Fig 2: Mechanism of Targeted Covalent Inhibition via Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data: Reactivity and Target Profiling
To contextualize the utility of the chlorotriazine scaffold, we must compare its reactivity profile against other established electrophilic warheads used in covalent drug design. The table below synthesizes proteomic reactivity data, highlighting the unique niche occupied by chlorotriazines[5][6].
| Electrophile Class | Representative Scaffold | Primary Amino Acid Target | Reactivity Level | Reaction Mechanism |
| Acrylamide | Standard KRAS G12C Inhibitors | Cysteine (-SH) | High | Michael Addition |
| Fluoronitrobenzene | p-Fluoronitrobenzene | Cysteine (-SH) | Moderate | SNAr |
| Dichlorotriazine | 2,4-Dichloro-1,3,5-triazine | Lysine (-NH2) | High | SNAr |
| Sulfonyl Fluoride | Aryl Sulfonyl Fluorides | Tyrosine, Serine | Moderate | SuFEx |
Experimental Methodologies
To ensure scientific integrity, the following protocols represent the gold standards for evaluating both the toxicological and pharmacological properties of chlorotriazine derivatives. Each protocol is designed as a self-validating system.
Protocol A: H295R Steroidogenesis Assay for Aromatase Induction
Causality Check: We utilize the H295R human adrenocortical carcinoma cell line because it is one of the few in vitro models that expresses the complete suite of steroidogenic enzymes. This allows for a holistic assessment of the entire pathway from cholesterol to estradiol, ensuring that observed aromatase induction is not an artifact of incomplete cellular machinery[2].
-
Cell Culture & Seeding: Culture H295R cells in DMEM/F12 medium supplemented with 1% ITS+ Premix and 2.5% Nu-Serum. Seed at 3×105 cells/well in 24-well plates and incubate for 24 hours to allow for adherence.
-
Compound Exposure: Treat cells with the chlorotriazine derivative (e.g., atrazine) in a concentration gradient (0.1 μM to 30 μM) dissolved in DMSO (final DMSO concentration <0.1%). Include 8Br-cAMP (100 μM) as a positive control for aromatase induction[2].
-
Incubation: Incubate the treated cells for 24 hours. Note: Direct addition of triazines to the cell-free assay medium has no effect on catalytic activity, proving the mechanism relies on transcriptional induction rather than direct enzyme allostery[2].
-
Catalytic Activity Measurement: Assess aromatase activity by measuring the conversion of [1β−3H] androstenedione to estrone and 3H2O . Quantify the release of tritiated water using a liquid scintillation counter.
-
mRNA Quantification: Extract total RNA, synthesize cDNA, and perform RT-qPCR targeting the CYP19A1 gene, normalizing against a β -actin housekeeping control[2].
Protocol B: Synthesis and Screening of Chlorotriazine-based DNA-Encoded Libraries (DELs)
Causality Check: The split-and-pool synthesis method is chosen because it allows the exponential generation of structural diversity. The chlorotriazine core is utilized as a trifunctional scaffold: two sites are used for diversity input via sequential nucleophilic substitutions, while the third site acts as the covalent warhead to engage target proteins (e.g., KRASG12C)[7].
-
Library Assembly (Split-and-Pool):
-
Step 1: Conjugate a primary amine-bearing DNA tag to the first position of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) at 0–5 °C.
-
Step 2: Split the pool and perform a second SNAr reaction at room temperature using a diverse library of building blocks (BB1, e.g., aryl amines)[7].
-
Step 3: Perform Suzuki coupling on the remaining split pools to install diverse (hetero)aryl boronic ester "tail" building blocks (BB2)[7].
-
-
Warhead Unmasking: Deprotect the final pooled library to unmask the reactive chlorotriazine electrophile.
-
Affinity Screening: Incubate the chlorotriazine DEL with the purified target protein (e.g., GDP-bound KRASG12C) immobilized on magnetic beads.
-
Washing & Elution: Perform stringent washing to remove non-covalent binders. Denature the protein to elute the covalently bound DNA tags.
-
Sequencing: Amplify the eluted DNA tags via PCR and identify the enriched SNAr-capable structures using Next-Generation Sequencing (NGS)[7].
Conclusion & Future Perspectives
The chlorotriazine scaffold represents a fascinating dichotomy in chemical biology. On one hand, its ability to inhibit phosphodiesterase and upregulate the NR5A/CYP19A1 axis solidifies its classification as a potent endocrine disruptor in mammalian systems. On the other hand, the precise electrophilicity of its carbon-chlorine bonds is revolutionizing the development of Targeted Covalent Inhibitors. By directing SNAr reactivity toward lysine residues, chlorotriazines are unlocking therapeutic targets previously deemed inaccessible, proving that environmental toxicants can, through rational drug design, be repurposed into precision medicines.
References
- 2-Chloro-s-Triazine Herbicides Induce Aromatase (CYP19) Activity in H295R Human Adrenocortical Carcinoma Cells: A Novel Mechanism for Estrogenicity? - Oxford Academic.
- Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays - nih.gov.
- The Herbicide Atrazine Activates Endocrine Gene Networks via Non-Steroidal NR5A Nuclear Receptors in Fish and Mammalian Cells - eScholarship.org.
- Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - ACS Publications.
- Investigating the Proteome Reactivity and Selectivity of Aryl Halides - ACS Publications.
- 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine - Benchchem.
- Differences in GPR30 Regulation by Chlorotriazine Herbicides in Human Breast Cells - nih.gov.
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The 1,3,5-Triazine Scaffold: A Privileged Motif for Diverse Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine core, a symmetrical six-membered heterocycle, has emerged as a remarkably versatile scaffold in the fields of medicinal chemistry, drug discovery, and agrochemicals.[1][2] Its synthetic tractability, coupled with the ability to introduce a wide array of substituents, has led to the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[3][4] This guide provides a comprehensive exploration of the key biological targets of 1,3,5-triazine derivatives, delving into their mechanisms of action, the experimental validation of these interactions, and the underlying principles that guide the design of potent and selective agents.
The Synthetic Versatility of the 1,3,5-Triazine Core
The foundation for the diverse biological applications of 1,3,5-triazines lies in their straightforward and highly adaptable synthesis. The most common starting material is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which features three reactive chlorine atoms that can be sequentially substituted with various nucleophiles.[1] This stepwise substitution is typically controlled by temperature, allowing for the precise construction of mono-, di-, and trisubstituted triazine derivatives with a high degree of chemical diversity.[1]
Experimental Protocol: Sequential Nucleophilic Substitution of Cyanuric Chloride
This protocol outlines a general procedure for the synthesis of trisubstituted 1,3,5-triazine derivatives. The choice of nucleophiles and reaction conditions can be modified to achieve the desired substitution pattern and final compound.
-
First Substitution (0-5 °C):
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add one equivalent of the first nucleophile (e.g., an amine or an alcohol) while maintaining the temperature.
-
Stir the reaction for a specified time (typically 1-4 hours) until the substitution is complete (monitored by TLC).
-
-
Second Substitution (Room Temperature):
-
Allow the reaction mixture to warm to room temperature.
-
Add one equivalent of the second nucleophile.
-
Stir the reaction for several hours or until completion.
-
-
Third Substitution (Reflux):
-
Add one equivalent of the third nucleophile to the reaction mixture.
-
Heat the reaction to reflux and maintain for a sufficient period to drive the final substitution to completion.
-
-
Work-up and Purification:
-
After the reaction is complete, the product is isolated through standard procedures such as filtration, extraction, and crystallization.
-
The purity and identity of the final compound are confirmed using techniques like NMR, mass spectrometry, and elemental analysis.[1]
-
Key Biological Targets of 1,3,5-Triazine Compounds
The biological activity of 1,3,5-triazine derivatives is intricately linked to the nature of the substituents appended to the core ring. These substituents dictate the compound's three-dimensional shape, electronic properties, and ability to interact with specific biological macromolecules.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
1,3,5-triazines have demonstrated significant potential as anticancer agents by targeting a multitude of key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.[2][5]
A primary strategy through which 1,3,5-triazines exert their anticancer effects is through the inhibition of critical enzymes that are often dysregulated in cancer.[2][4]
-
Kinase Inhibition: Many 1,3,5-triazine derivatives have been designed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[6][7]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. 1,3,5-triazine-based compounds have been developed as EGFR tyrosine kinase inhibitors.[1][8][9]
-
PI3K/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in tumors. Morpholine-substituted 1,3,5-triazines are recognized as potent inhibitors of this pathway.[10][11]
-
Other Kinases: Other kinases targeted by 1,3,5-triazine derivatives include Vascular Endothelial Growth Factor Receptor (VEGFR), B-Raf, Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs).[6][12][13][14]
-
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. 1,3,5-triazine derivatives have been extensively studied as DHFR inhibitors, acting as antifolates to induce cancer cell death.[12][15][16][17][18][19]
Beyond enzyme inhibition, 1,3,5-triazines have been shown to interfere with other fundamental cellular processes in cancer cells.
-
Adenosine Receptors: Some 1,3,5-triazine derivatives have been developed to target human adenosine A1 and A3 receptors, which play a role in tumor proliferation.[20]
-
DNA Intercalation and Topoisomerase Inhibition: Certain triazine compounds can interact with DNA, potentially through groove binding, and inhibit the activity of DNA topoisomerases, leading to DNA damage and apoptosis.[8][12]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. 1,3,5-triazine-based hydroxamic acids have been identified as novel HDAC inhibitors.[10]
Diagram: Simplified Signaling Pathway of EGFR Inhibition by a 1,3,5-Triazine Compound
Caption: Workflow for determining the inhibitory effect of 1,3,5-triazine compounds on Photosystem II activity.
Antimicrobial Activity: A Diverse Range of Targets
1,3,5-triazine derivatives have also shown promise as antimicrobial agents against a variety of bacteria and fungi. [1][21]Their mechanisms of action are often multifaceted and can involve the disruption of essential cellular processes. [1]
-
DNA Gyrase Inhibition: Some triazine compounds have been found to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. [22]* Efflux Pump Inhibition: There is evidence to suggest that certain 1,3,5-triazine-based peptide dendrimers may act as efflux pump inhibitors, which could help to overcome multidrug resistance in bacteria. [23]* General Disruption of Cellular Processes: The broad-spectrum activity of some triazines suggests they may act on multiple targets or disrupt fundamental cellular functions.
Antiviral Activity
The exploration of 1,3,5-triazines as antiviral agents is an expanding area of research. Some derivatives have demonstrated activity against viruses such as Potato Virus Y (PVY) and Herpes Simplex Virus type 1 (HSV-1). [9][24]The precise molecular targets for their antiviral effects are still under investigation for many compounds.
Data Presentation: Anticancer Activity of Selected 1,3,5-Triazine Derivatives
The following table summarizes the in vitro anticancer activity of several 1,3,5-triazine derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target/Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |
| 5f | EGFR-tyrosine kinase | MCF-7 (Breast) | Not specified | Erlotinib | Not specified | [8] |
| 5g | EGFR-tyrosine kinase | HepG2 (Liver) | Not specified | Erlotinib | Not specified | [8] |
| 5h | EGFR-tyrosine kinase | HCT116 (Colorectal) | Not specified | Erlotinib | Not specified | [8] |
| Compound 6b | PI3K-mTOR | A549 (Lung) | 9.61 | - | - | [11] |
| Compound 6c | PI3K-mTOR | MCF-7 (Breast) | 12.88 | - | - | [11] |
| A2 | DHFR | HCT116 (Colorectal) | 0.001-0.79 | Methotrexate | Not specified | [16] |
| A5 | DHFR | A549 (Lung) | 0.001-0.79 | Methotrexate | Not specified | [16] |
| B1 | DHFR | HL-60 (Leukemia) | 0.001-0.79 | Methotrexate | Not specified | [16] |
| B3 | DHFR | HepG2 (Liver) | 0.001-0.79 | Methotrexate | Not specified | [16] |
Conclusion
The 1,3,5-triazine scaffold represents a privileged structure in the development of biologically active compounds. Its synthetic accessibility allows for the creation of large and diverse chemical libraries, which have yielded potent inhibitors for a wide range of biological targets. The extensive research into their anticancer, herbicidal, and antimicrobial properties underscores the importance of this heterocyclic core. Future research will likely focus on the development of more selective and potent 1,3,5-triazine derivatives with improved pharmacokinetic and safety profiles, as well as the exploration of novel biological targets to address unmet medical and agricultural needs.
References
- Kim, H., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 27(15), 4989.
- Gomha, S. M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269.
- Kumar, R., et al. (2021). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Synthesis, 18(6), 614-633.
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Preliminary Cytotoxicity Screening of Novel Triazine Derivatives
An In-Depth Technical Guide:
Foreword: The Rationale for Rigorous Preliminary Screening
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic versatility and presence in clinically approved anticancer agents such as altretamine (for ovarian cancer) and enasidenib (for leukemia).[1][2] The electron-deficient nature of the triazine ring allows for extensive and precise structural modifications at the 2, 4, and 6 positions, making it a "privileged" structure for generating diverse compound libraries with a broad spectrum of biological activities.[3][4] These derivatives have been shown to target numerous key oncogenic pathways, including those involving tyrosine kinases, PI3K/mTOR, and cyclin-dependent kinases (CDKs).[1][5]
However, the journey from a novel synthesized derivative to a viable drug candidate is fraught with challenges. The initial, and arguably most critical, phase is the preliminary in vitro cytotoxicity screening. This is not merely about identifying compounds that kill cancer cells; it is about doing so in a systematic, reproducible, and mechanistically informative way. A flawed screening strategy can lead to the premature dismissal of promising candidates or, conversely, the costly advancement of compounds with non-specific toxicity or unfavorable characteristics.
This guide provides a technical framework for establishing a robust preliminary cytotoxicity screening cascade. It moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to design and execute self-validating studies that generate trustworthy and actionable data.
Chapter 1: Foundational Principles of Cell Death in Cytotoxicity
Before selecting an assay, it is imperative to understand the fundamental ways a compound can induce cell death. The two primary modes are apoptosis and necrosis, which are distinct processes with different morphological and biochemical hallmarks.[6]
-
Apoptosis: This is a form of regulated, programmed cell death. It is an energy-dependent process characterized by cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response.[6][7] From a drug discovery perspective, inducing apoptosis is often a desired mechanism of action for an anticancer agent.
-
Necrosis: This is typically an uncontrolled, pathological form of cell death resulting from severe cellular injury (e.g., chemical or physical trauma).[8] It is characterized by cell swelling, loss of plasma membrane integrity, and the release of intracellular contents, which triggers an inflammatory response.[6][8] While effective at killing cells, a purely necrotic mechanism can be associated with significant side effects in vivo.
-
Necroptosis: A regulated form of necrosis that can be initiated when apoptosis is inhibited.[6][8] It shares morphological features with necrosis but is controlled by a specific signaling pathway, linking programmed cell death with inflammation.
Understanding these distinctions is crucial because different cytotoxicity assays measure different cellular events. An assay measuring metabolic activity might not distinguish between a compound causing apoptosis and one simply halting proliferation, whereas an assay measuring membrane integrity is a direct indicator of necrotic cell death.
Chapter 2: Strategic Selection of Cytotoxicity Assays
The choice of assay is a critical decision point that influences the type and quality of data generated. No single assay is perfect; a well-designed screening strategy often employs orthogonal methods in later stages. For preliminary screening, the focus is on robustness, scalability, and cost-effectiveness. We will compare three widely adopted methods: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.
| Assay | Principle | Advantages | Disadvantages | Primary Measurement |
| MTT | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in metabolically active cells.[9] | Inexpensive, widely used, good for assessing metabolic activity. | Can be affected by compounds that alter cellular metabolism without killing cells.[10] Requires a solubilization step. | Cell Viability / Metabolic Activity |
| SRB | Stoichiometric binding of sulforhodamine B dye to total cellular protein content under mildly acidic conditions.[11][12] | Endpoint is stable, less prone to metabolic interference, high signal-to-noise ratio.[13] Used by the NCI-60 screen.[14] | Requires cell fixation, which can be a source of cell loss if not performed carefully. | Cell Biomass / Total Protein |
| LDH | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of plasma membrane integrity.[15][16] | Direct measure of cell lysis/necrosis.[17] Allows for kinetic measurements from the same sample over time.[18] | Less sensitive for detecting apoptosis or cytostatic effects where the membrane remains intact. | Membrane Integrity / Cytolysis |
Recommendation for Preliminary Screening: The SRB assay is highly recommended as the primary screening method. Its reliance on total protein content provides a more direct measure of cell number than metabolic assays and is less susceptible to compound interference.[13][19] Its robustness and adoption by major screening initiatives like the NCI-60 lend significant authority to the data generated.[14]
Chapter 3: Designing a Self-Validating Screening Protocol
A robust protocol is a self-validating system. This is achieved through meticulous planning of the experimental design, with particular attention to cell line selection and the implementation of appropriate controls.
Cell Line Selection
For a novel library of triazine derivatives, screening against a small, diverse panel of cancer cell lines is crucial. The goal is to identify broad activity or potential selectivity. The literature indicates that triazines show efficacy against a range of cancers, including lung, breast, and colon.[2][4]
Recommended Starter Panel:
-
MCF-7: Hormone receptor-positive breast cancer.
-
MDA-MB-231: Triple-negative breast cancer.[20]
-
A549: Non-small cell lung carcinoma.[21]
This panel provides representation across different cancer types and subtypes, offering a preliminary view of the compounds' activity spectrum.
Dose-Response and Controls
Screening should not be a single-point measurement. A dose-response study is essential for determining the Half-Maximal Inhibitory Concentration (IC50) , a key metric of a compound's potency.[24]
Key Experimental Controls:
-
Untreated Control: Cells cultured in medium alone. Represents 100% viability or 0% inhibition.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the triazine derivatives. This is critical to ensure the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a well-characterized anticancer drug (e.g., Doxorubicin, Cisplatin). This validates that the assay system is responsive to cytotoxic agents.
-
Blank Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance of the medium and assay reagents.
Chapter 4: Detailed Experimental Protocols
The following are detailed, step-by-step protocols. Adherence to these steps is critical for reproducibility.
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from established methods used for high-throughput screening.[12][19][25]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v) in dH₂O, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
Procedure:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing the triazine derivatives at 2x the final desired concentrations. Include all necessary controls as described in Chapter 3. Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) without aspirating the medium.[25] Incubate the plate at 4°C for 1 hour.
-
Washing: Carefully discard the supernatant. Wash the plate five times with slow-running tap water or 1% acetic acid. Remove excess water by inverting the plate and tapping it firmly on a paper towel. Allow the plate to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[11]
-
Removing Unbound Dye: Quickly discard the SRB solution and wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Air Drying: Allow the plate to air-dry completely. A faint purple/pink film should be visible in the control wells.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10-20 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.[25]
MTT Assay Protocol
This protocol is based on standard colorimetric methods for assessing metabolic activity.[9][26]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
Procedure:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the SRB protocol.
-
MTT Addition: After the 48-72 hour incubation, add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mixing: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the OD at 570 nm. A reference wavelength of 630 nm can be used to reduce background.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol measures LDH released into the supernatant.[15][16]
Materials:
-
Commercially available LDH assay kit (containing substrate, cofactor, and diaphorase).
-
Lysis Buffer (provided in most kits for maximum LDH release control).
Procedure:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the SRB protocol. It is crucial to set up "Maximum LDH Release" control wells.
-
Maximum Release Control: 1 hour before the end of the incubation, add 10 µL of Lysis Buffer to the maximum release control wells.
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell monolayer.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction (if applicable): Some kits require adding a stop solution. Add 50 µL of Stop Solution.
Chapter 5: Data Analysis and Interpretation
Raw absorbance data is meaningless without proper analysis. The goal is to convert this data into a clear, interpretable metric of cytotoxicity, namely the IC50 value.
Calculating Percentage Inhibition
First, normalize the data against the controls to determine the percentage of cell growth inhibition for each concentration of the test compound.
Formula: % Inhibition = 100 - [ (OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank) ] * 100
Where:
-
OD_Treated is the absorbance of the cells treated with the triazine derivative.
-
OD_Vehicle is the average absorbance of the vehicle control wells.
-
OD_Blank is the average absorbance of the blank control wells.
Determining the IC50 Value
The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
-
Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the corresponding % Inhibition on the y-axis.
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.
-
Extrapolate IC50: The software will calculate the IC50 value from the fitted curve.
Data Presentation
The final data should be summarized in a clear, concise table, allowing for easy comparison of the potency of different derivatives across the cell line panel.
Example Data Table:
| Compound ID | IC50 (µM) ± SD | ||
| A549 | MCF-7 | HCT-116 | |
| Triazine-001 | 1.6 ± 0.3 | 3.8 ± 0.5 | 1.9 ± 0.4 |
| Triazine-002 | 6.25 ± 0.8 | 15.1 ± 2.1 | 8.5 ± 1.2 |
| Triazine-003 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.05 ± 0.01 | 0.02 ± 0.005 | 0.08 ± 0.02 |
Data is illustrative. SD = Standard Deviation from at least three independent experiments.
Compounds with low micromolar or sub-micromolar IC50 values (e.g., Triazine-001) are considered "hits" and warrant further investigation.[20][22]
Conclusion and Future Outlook
The preliminary cytotoxicity screen is a foundational step in the anticancer drug discovery cascade.[27] By employing a robust and well-controlled methodology centered around an appropriate assay like the SRB method, researchers can confidently identify novel triazine derivatives with potent antiproliferative activity. The "hits" identified through this process form the basis for all subsequent studies, including mechanistic assays (e.g., cell cycle analysis, apoptosis assays), in silico docking studies to identify potential protein targets, and eventually, preclinical in vivo models.[20][28] This systematic approach ensures that resources are focused on the most promising candidates, accelerating the path toward developing next-generation triazine-based cancer therapeutics.
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Preformulation Profiling: Solubility and Stability Dynamics of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine
Executive Summary & Structural Rationale
The compound 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is a highly functionalized heterocyclic molecule characterized by three distinct functional domains: a 1,3,5-triazine core, a primary amine, and a lipophilic 5-chlorothiophen-2-yl moiety. In early-stage drug development, understanding the physicochemical liabilities of such a structure is paramount.
From a mechanistic perspective, this molecule presents two primary preformulation challenges:
-
"Brick-Dust" Solubility: The planar triazine ring and the thiophene moiety promote strong π−π stacking, while the primary amine acts as a hydrogen bond donor/acceptor. This combination yields high crystal lattice energy. Coupled with the extreme lipophilicity of the chlorothiophene group, the compound exhibits exceptionally poor aqueous solubility.
-
Hydrolytic Instability: The 4-chloro-1,3,5-triazine substructure is a well-documented electrophilic center[1]. The electron-withdrawing nature of the three ring nitrogens makes the adjacent carbon highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ) by water or hydroxide ions, leading to the cleavage of the C-Cl bond and the formation of a hydroxy-triazine degradant[2].
Mechanistic Degradation Pathways
The stability of chlorotriazines is fundamentally dictated by pH. Under alkaline conditions, the hydroxide ion ( OH− ) acts as a strong nucleophile, directly attacking the electron-deficient carbon at the 4-position[1]. This forms a transient tetrahedral Meisenheimer complex, followed by the rapid elimination of the chloride leaving group[2]. Under acidic conditions, the degradation is driven by the protonation of a triazine ring nitrogen, which further increases the electrophilicity of the adjacent carbon, facilitating attack by neutral water molecules[3].
Base-catalyzed SNAr hydrolytic degradation pathway of the chlorotriazine core.
Thermodynamic Solubility Profiling
Causality: Why Thermodynamic Over Kinetic?
In early discovery, kinetic solubility (via DMSO stock dilution) is often utilized for high-throughput screening[4]. However, for a molecule with high lattice energy like 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine, kinetic methods are fundamentally flawed. The presence of residual DMSO acts as a cosolvent, and the rapid precipitation often leads to metastable amorphous suspensions rather than the true crystalline equilibrium. To accurately guide formulation (e.g., assessing the need for amorphous solid dispersions or lipid-based formulations), thermodynamic solubility via the shake-flask method is mandatory[5].
Step-by-Step Shake-Flask Protocol
This self-validating protocol ensures that equilibrium is reached and prevents degradation from skewing solubility calculations.
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate). Ensure ionic strength is normalized to 0.15 M using NaCl.
-
Solid Addition: Weigh approximately 5 mg of the crystalline API into 2 mL glass HPLC vials[5].
-
Equilibration: Add 1 mL of the respective buffer to each vial. Cap tightly and place on an orbital shaker at 300 rpm, maintained strictly at 25.0 ± 0.5 °C[5].
-
Kinetic Sampling for Equilibrium Verification: To ensure true thermodynamic equilibrium is reached without concurrent hydrolytic degradation, sample 50 µL at 24, 48, and 72 hours[5].
-
Phase Separation: Centrifuge the aliquots at 15,000 ×g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 10 µL to account for membrane adsorption).
-
Quantification: Analyze the filtrate via a stability-indicating RP-HPLC-UV method. Crucial: The method must resolve the parent API from the 4-hydroxy degradant to prevent overestimation of solubility due to dissolved degradants.
Quantitative Data Summary
Table 1: Representative Thermodynamic Solubility Profile (25°C, 72 hours)
| Media / pH | Ionic Strength | Solubility (µg/mL) | Dominant Species | Primary Limitation |
| SGF (pH 1.2) | 0.15 M | 12.4 | Partially Protonated | High Lattice Energy |
| Acetate (pH 4.5) | 0.15 M | < 1.0 | Neutral | Lipophilicity / Packing |
| FaSSIF (pH 6.5) | 0.15 M | 4.2 | Neutral (Micellar) | Lipophilicity |
| PBS (pH 7.4) | 0.15 M | < 0.5 | Neutral | Lipophilicity |
Note: The slight increase in solubility at pH 1.2 is attributed to the partial protonation of the 2-amine group, though its basicity is severely dampened by the electron-withdrawing triazine ring.
Forced Degradation & Stability Kinetics (ICH Q1A(R2))
Regulatory Grounding
To establish a robust stability-indicating method (SIM) and understand the molecule's intrinsic stability, forced degradation studies must be executed in accordance with ICH Q1A(R2) guidelines[6]. The goal is to achieve 5–20% degradation; excessive stress (>20%) risks generating secondary degradants that are not clinically or commercially relevant.
Step-by-Step Forced Degradation Protocol
-
Hydrolytic Stress (Acid/Base):
-
Acid: Dissolve API in a minimal volume of acetonitrile (due to poor aqueous solubility), dilute with 0.1 N HCl to a final concentration of 0.5 mg/mL (ensure organic content <20%). Incubate at 60°C for 24–48 hours.
-
Base: Repeat using 0.1 N NaOH. Scientist Note: Base hydrolysis of chlorotriazines is typically rapid[1]. Monitor closely at 4-hour intervals to prevent complete degradation.
-
Neutralization: Prior to HPLC injection, neutralize the acid samples with 0.1 N NaOH and base samples with 0.1 N HCl to prevent degradation inside the autosampler.
-
-
Oxidative Stress: Treat the API solution with 3% H2O2 at 25°C for 24 hours. Monitor for N-oxidation of the primary amine or S-oxidation of the thiophene ring.
-
Thermal Stress: Spread the solid API in a thin layer on a Petri dish and expose to 60°C for 7 days[6].
-
Mass Balance Calculation: For all samples, the sum of the peak areas of the remaining API and all degradants must equal 95–105% of the initial unstressed API peak area (accounting for differences in relative response factors).
ICH Q1A(R2) aligned forced degradation workflow for stability-indicating method development.
Conclusion & Formulation Strategy
The physicochemical profile of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine dictates a highly specific formulation approach. The extreme hydrophobicity and high crystal lattice energy result in negligible thermodynamic solubility in physiological pH ranges. Furthermore, the inherent hydrolytic liability of the C-Cl bond on the triazine core precludes the use of aqueous liquid formulations or high-moisture wet granulation processes.
Strategic Recommendations:
-
Solid State: Pursue anhydrous solid oral dosage forms. Direct compression or dry granulation (roller compaction) is highly recommended to minimize moisture exposure during processing.
-
Solubility Enhancement: Given the "brick-dust" nature, standard lipid-based formulations may fail due to poor lipid solubility. Amorphous Solid Dispersions (ASDs) via hot-melt extrusion (HME) or spray drying with hydrophobic polymers (e.g., HPMCAS) should be evaluated to disrupt the crystal lattice while shielding the API from ambient moisture.
References
- Note for Guidance on ICH Q1A (R2)
- Determination of Thermodynamic Solubility Bio-protocol URL
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
- Kinetics of Hydrolysis of Halogeno-s-triazine Reactive Dyes as a Function of Temperature SRCE - Croatian Web Archive URL
- Mechanism of Reaction of Proteins with Reactive Dyes:II—Reactivity of Simple Model Compounds with Chlorotriazine Dyes ResearchGate URL
- Degradation Kinetics of Atrazine and Its Degradation Products with Ozone and OH Radicals: A Predictive Tool for Drinking Water Treatment Environmental Science & Technology - ACS Publications URL
Sources
An In-depth Technical Guide to the Synthesis and Identification of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the plausible synthesis and key chemical identifiers for the novel compound, 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine. As this molecule is not readily found in major chemical databases, this document focuses on a proposed synthetic pathway, drawing upon established methodologies for the preparation of substituted 1,3,5-triazine derivatives. The information herein is intended to equip researchers with the foundational knowledge to synthesize, isolate, and characterize this target compound.
Predicted Chemical Identifiers and Properties
A critical first step in the study of a novel compound is the prediction of its fundamental chemical identifiers and properties. These are derived from its chemical structure and provide a basis for its analytical characterization.
| Identifier | Predicted Value |
| Molecular Formula | C₇H₄Cl₂N₄S |
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | 4-chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |
| InChI | InChI=1S/C7H4Cl2N4S/c8-4-1-2-5(14-4)6-11-7(10)13-3(9)12-6/h1-2H,(H2,9,11,12,13) |
| InChIKey | Predicted based on structure |
| SMILES | Nc1nc(Cl)nc(c2scc(Cl)c2)n1 |
| CAS Number | Not Assigned |
Proposed Synthetic Pathway
The synthesis of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine can be logically approached through the sequential nucleophilic substitution of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) backbone. The significant difference in reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different substituents.
The proposed two-step synthesis involves:
-
Step 1: Introduction of the 5-chlorothiophen-2-yl moiety. This is achieved via a Friedel-Crafts-type reaction between cyanuric chloride and 2-chlorothiophene.
-
Step 2: Amination. The second step involves the selective substitution of one of the remaining chlorine atoms with an amino group using ammonia.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous 1,3,5-triazine derivatives.
Step 1: Synthesis of 2,4-Dichloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazine
This initial step involves the selective mono-substitution of cyanuric chloride. The temperature control is critical to prevent di- and tri-substituted byproducts.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
-
2-Chlorothiophene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
To this cooled solution, add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature does not rise above 5 °C.
-
Add 2-chlorothiophene (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,4-dichloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazine.
Step 2: Synthesis of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine
The second chlorine atom is substituted with an amino group. The reaction is typically carried out at a slightly elevated temperature compared to the first step to facilitate the substitution.
Materials:
-
2,4-Dichloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazine (from Step 1)
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonia)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the dichloro-intermediate (1.0 eq) from Step 1 in THF in a round-bottom flask.
-
To the stirred solution, add the ammonia solution (2.0-3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to afford the final product, 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine.
Structural Elucidation and Characterization
As a novel compound, thorough characterization is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the presence of the chlorothiophene and aminotriazine moieties and their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups, such as the N-H stretches of the amine and the characteristic vibrations of the triazine and thiophene rings.
-
Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H, N, S, Cl) and compare it with the calculated values for the proposed structure.
Safety Considerations
-
Cyanuric chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Chlorinated organic solvents and reagents should be handled with care.
-
The safety profile of the final product is unknown and it should be treated as a potentially hazardous substance.
This guide provides a robust framework for the synthesis and identification of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine. The provided protocols, while based on established literature for similar compounds, may require optimization for this specific target molecule.
Advanced Synthesis of Trisubstituted 1,3,5-Triazines: Methodologies, Mechanisms, and Application in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol
Executive Summary
The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemistry. Its derivatives exhibit profound biological activities, serving as potent anticancer agents, antiviral compounds, and enzyme inhibitors[1],[2]. The rational design of trisubstituted 1,3,5-triazines requires robust synthetic methodologies that allow for precise, orthogonal functionalization. This application note provides an in-depth technical evaluation of both classical sequential nucleophilic substitution and modern transition-metal-catalyzed oxidative coupling strategies. By elucidating the mechanistic causality behind each protocol, this guide empowers scientists to execute self-validating workflows with high fidelity and reproducibility.
Mechanistic Pathways & Synthetic Strategies
Classical Sequential Nucleophilic Substitution
The most versatile and widely adopted route for synthesizing unsymmetrical trisubstituted 1,3,5-triazines leverages 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material[1]. This approach capitalizes on the temperature-dependent differential reactivity of the three chlorine atoms.
Mechanistic Causality: Cyanuric chloride is highly electron-deficient, making the first nucleophilic aromatic substitution ( SNAr ) extremely rapid even at 0 °C. Once the first chlorine is replaced by an electron-donating nucleophile (e.g., an amine or alcohol), the electron density of the triazine ring increases, significantly raising the activation energy required for the second substitution. Consequently, the second substitution requires room temperature (25 °C), and the final substitution demands elevated thermal energy (reflux conditions at 70–100 °C) to overcome the diminished electrophilicity of the disubstituted core[3],[4].
Temperature-staged sequential nucleophilic substitution of cyanuric chloride.
Copper-Catalyzed Aerobic Oxidative Coupling
To bypass the limitations of hazardous starting materials and lengthy multi-step sequences, modern methodologies employ transition-metal catalysis. A highly efficient protocol utilizes a Cu(OAc)2/O2 catalytic system to construct 1,3,5-triazines directly from amidines and amines/alcohols[5].
Mechanistic Causality: This transformation proceeds via a single-electron-transfer (SET) mechanism. The copper catalyst facilitates the oxidative cleavage of C(sp3)−H bonds adjacent to the nitrogen atom. Molecular oxygen ( O2 ) acts as a green terminal oxidant, continuously re-oxidizing the Cu(I) intermediate back to the active Cu(II) species, driving the cyclization and subsequent aromatization[5].
Mechanistic workflow of Cu-catalyzed aerobic oxidative coupling for triazine synthesis.
Acceptorless Dehydrogenative Coupling (ADC)
Recent sustainable advancements include the use of non-noble metal pincer complexes, such as Ni(II)[ONO] , to synthesize 2,4,6-trisubstituted-1,3,5-triazines from benzyl alcohols and amidine hydrochlorides. This atom-economical approach releases only H2O and H2 as byproducts, making it highly attractive for scalable pharmaceutical manufacturing[6].
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters and operational trade-offs of the primary synthetic routes discussed[7],[6],[5].
| Synthetic Route | Catalyst / Reagents | Operating Temperature | Typical Yields | Key Advantage | Primary Limitation |
| Sequential Substitution | Cyanuric Chloride, Base ( DIEA / Na2CO3 ) | 0 °C → 25 °C → Reflux | 44–98% | Highly versatile, allows for orthogonal asymmetric functionalization. | Lengthy stepwise process; decreasing reactivity requires harsh final conditions. |
| Cu-Catalyzed Coupling | Cu(OAc)2 (10 mol%), K3PO4 , O2 | 100 °C | 81–85% | One-step synthesis; utilizes green terminal oxidant ( O2 ). | Substrate scope is primarily limited to specific amidine/amine pairings. |
| Ni-Catalyzed ADC | Ni(II)[ONO] (4 mol%), K2CO3 | 100 °C | 75–90% | Highly sustainable; H2O / H2 are the only byproducts. | Requires the synthesis of specialized pincer ligands prior to use. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical action is paired with its underlying chemical causality and a quality control checkpoint.
Protocol A: Temperature-Controlled Sequential Substitution of Cyanuric Chloride
Reference Standard: Synthesis of unsymmetrical amine/alcohol-substituted triazines[1],[3].
Step 1: First Substitution (0–5 °C)
-
Procedure: Dissolve cyanuric chloride (1.0 eq) in anhydrous THF or DCM. Cool the solution to 0–5 °C using an ice-water bath. Add the first nucleophile (1.0 eq) followed by dropwise addition of N,N -Diisopropylethylamine (DIEA, 1.0 eq) over 30 minutes. Stir for 2–4 hours while strictly maintaining the temperature[1].
-
Causality: The first chlorine atom is hyper-reactive. Maintaining 0–5 °C prevents exothermic runaway, suppresses premature second substitution, and prevents hydrolysis of the triazine core. DIEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the incoming nucleophile.
-
Validation: Perform TLC (Hexane:EtOAc). The starting material spot should completely disappear, replaced by a single, lower-Rf spot. The reaction mixture pH should remain mildly basic (pH ~8).
Step 2: Second Substitution (25 °C)
-
Procedure: To the crude mixture containing the monosubstituted intermediate, add the second nucleophile (1.0 eq) and DIEA (1.0 eq). Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 12–24 hours[1].
-
Causality: The electron-donating nature of the first substituent reduces the electrophilicity of the triazine core. Room temperature provides the exact thermal energy required to overcome the increased activation barrier without triggering the third substitution.
-
Validation: LC-MS analysis should confirm the mass of the disubstituted intermediate, with <5% of trisubstituted byproduct present.
Step 3: Third Substitution (Reflux)
-
Procedure: Add the third nucleophile (1.2 eq, slight excess) and DIEA (1.5 eq). Equip the flask with a reflux condenser and heat the mixture to 70–100 °C (depending on the solvent) for 12–24 hours[1],[3].
-
Causality: The disubstituted core is now electron-rich. High thermal energy is mandatory to force the final SNAr reaction to completion.
-
Validation: After aqueous workup and extraction, purify via column chromatography. 1H and 13C NMR must show the disappearance of all symmetry, confirming the integration of three distinct substituents.
Protocol B: Copper-Catalyzed Aerobic Oxidative Coupling
Reference Standard: One-pot synthesis of triaryl-substituted 1,3,5-triazines from amidines[5].
Step 1: Reaction Setup
-
Procedure: In an oven-dried Schlenk tube, combine amidine hydrochloride (0.25 mmol, 1.0 eq), tribenzylamine (0.25 mmol, 1.0 eq), Cu(OAc)2 (10 mol %), and anhydrous K3PO4 (2.0 eq) in 1 mL of toluene[5].
-
Causality: Cu(OAc)2 serves as the SET catalyst. K3PO4 is critical as it liberates the free amidine from its hydrochloride salt and acts as a proton sink during the oxidative cyclization.
Step 2: Oxidative Coupling
-
Procedure: Purge the reaction vessel with an O2 atmosphere (balloon). Seal the tube and heat the mixture at 100 °C for 8 hours[5].
-
Causality: An O2 atmosphere is essential as the terminal oxidant to re-oxidize the Cu(I) intermediate back to Cu(II) , closing the catalytic cycle. The elevated temperature of 100 °C facilitates the challenging C(sp3)−H bond cleavage.
-
Validation: Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Evaporate the solvent and analyze the crude mixture via GC-MS to confirm the molecular ion peak of the trisubstituted triazine before proceeding to silica gel purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. evitachem.com [evitachem.com]
- 4. Multifunctional s -triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04624F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for research purposes only. 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is a research chemical and not approved for human or veterinary use. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions.
Introduction: The Promise of Thiophene-Substituted Triazines in Oncology
The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic tractability allows for three-point diversification, enabling the fine-tuning of pharmacological properties.[2] Several s-triazine derivatives have been successfully developed as anticancer agents, targeting key oncogenic pathways.[3] The incorporation of a thiophene moiety into the triazine core has emerged as a promising strategy in the design of novel anticancer compounds. Thiophene-containing molecules are known to exhibit a broad spectrum of biological activities, and their derivatives have been investigated for their potential to inhibit various cancer-related targets.[4]
This application note provides a comprehensive guide to the potential applications and experimental evaluation of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine in cancer cell line research. While direct experimental data for this specific compound is not yet extensively published, this guide is built upon established findings for structurally related thiophene-substituted triazine derivatives. The protocols and hypothesized mechanisms presented herein are intended to provide a robust framework for initiating investigations into its anticancer potential.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Based on extensive research into structurally similar 2-(thiophen-2-yl)-1,3,5-triazine derivatives, a primary hypothesized mechanism of action for 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is the dual inhibition of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[5][6] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7]
Thiophene-triazine derivatives have been shown to act as potent inhibitors of PI3Kα and mTOR, leading to the suppression of downstream signaling.[6] This inhibition is expected to block the phosphorylation of Akt, a key downstream effector of PI3K, and subsequently prevent the activation of mTOR and its substrates. The ultimate cellular consequences of this pathway inhibition are anticipated to be cell cycle arrest and the induction of apoptosis.
Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Comparative Cytotoxicity of Structurally Related Thiophene-Triazine Derivatives
To guide dose-selection for initial in vitro experiments, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of a potent, structurally related 2-(thiophen-2-yl)-1,3,5-triazine derivative (Compound 13g from Zhu et al., 2020) and a thiophene-triazine derivative with an arylurea unit against various cancer cell lines.[4][6]
| Cancer Cell Line | Type | IC50 (µM) of Compound 13g[6] | IC50 (µM) of Thiophene-Triazine-Arylurea Derivative[4] |
| A549 | Lung Cancer | 0.20 ± 0.05 | - |
| NCI-H460 | Lung Cancer | - | - |
| H2228 | Lung Cancer | - | - |
| H1975 | Lung Cancer | - | - |
| MCF-7 | Breast Cancer | 1.25 ± 0.11 | 0.008 ± 0.002 |
| HeLa | Cervical Cancer | 1.03 ± 0.24 | - |
| Hela-MDR | Cervical Cancer | - | - |
| Ovcar-2 | Ovarian Cancer | - | - |
| U87MG | Glioma | - | - |
Note: The provided IC50 values are for structurally related compounds and should be used as a preliminary guide. The actual potency of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine may vary.
Experimental Protocols
The following protocols are provided as a starting point for the in vitro evaluation of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine. It is recommended to optimize these protocols based on the specific cell lines and experimental conditions used.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][8]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium
-
4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[13][14][15]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-mTOR, anti-phospho-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion and Future Directions
The information compiled in this application note strongly suggests that 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine holds significant promise as a potential anticancer agent, likely acting through the inhibition of the PI3K/Akt/mTOR signaling pathway. The provided protocols offer a robust framework for the initial in vitro characterization of this compound's activity.
Future investigations should focus on confirming the hypothesized mechanism of action through comprehensive kinase profiling and downstream signaling analysis. Further studies to evaluate its efficacy in a broader panel of cancer cell lines, including those with known mutations in the PI3K pathway, are warranted. Ultimately, promising in vitro results should be followed by in vivo studies in relevant animal models to assess the therapeutic potential of this compound.
References
-
Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(12), e2323. Available at: [Link]
-
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Zhu, Y., et al. (2020). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 28(2), 115234. Available at: [Link]
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Experimental Design for Antimicrobial Activity Testing of Triazine Compounds: An Application and Protocol Guide
Introduction: The Promise of Triazine Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Triazine derivatives, six-membered heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their versatile structure and broad spectrum of biological activities.[1][2] The 1,3,5-triazine core, in particular, allows for systematic modification, enabling the fine-tuning of its physicochemical properties to enhance antimicrobial efficacy.[3][4] This guide provides a comprehensive framework for the preclinical evaluation of triazine compounds, outlining a logical progression of experiments from initial screening to preliminary in vivo assessment.
This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental step. Our approach emphasizes a self-validating system, ensuring the generation of robust and reproducible data.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of antimicrobial drug discovery focuses on determining the intrinsic potency of the candidate compounds against a panel of clinically relevant microorganisms.
Preliminary Screening: The Disk Diffusion Assay
The disk diffusion assay is a qualitative, high-throughput method for initial screening of antimicrobial activity. It provides a rapid visual assessment of a compound's ability to inhibit microbial growth.
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Microbial Culture Preparation: Inoculate a loopful of a pure bacterial or fungal culture into a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). Incubate at the optimal temperature (typically 37°C for bacteria, 25-30°C for fungi) until the culture reaches the turbidity of a 0.5 McFarland standard.[4]
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the standardized microbial suspension across the entire surface of a Mueller-Hinton agar (MHA) plate for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
-
Application of Triazine Compounds: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the triazine compound onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate for 18-24 hours at the appropriate temperature.[5]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is absent) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Quantitative Potency Determination: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the disk diffusion assay, the broth microdilution method is employed to quantify the antimicrobial potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] This method is considered the gold standard for susceptibility testing.[6][7]
Protocol: Broth Microdilution Assay (CLSI Guidelines)
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the triazine compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[6]
-
Inoculum Preparation: Prepare a standardized microbial suspension as described in the disk diffusion protocol. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plate at the optimal temperature for 18-24 hours.[4]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[4]
| Parameter | Disk Diffusion | Broth Microdilution (MIC) |
| Principle | Diffusion of compound through agar, inhibiting microbial growth. | Serial dilution of compound in broth to determine the lowest concentration that inhibits growth. |
| Output | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL or µM) |
| Nature | Qualitative/Semi-quantitative | Quantitative |
| Throughput | High | Medium |
| Standard | CLSI M02 | CLSI M07[7] |
Part 2: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent kills or inhibits the growth of a pathogen is critical for its development. For triazine compounds, several mechanisms have been proposed, including the inhibition of essential enzymes like DNA gyrase and disruption of the bacterial cell membrane.[3][8]
Investigating DNA Gyrase Inhibition
DNA gyrase is a bacterial topoisomerase essential for DNA replication, and its inhibition is a known mechanism for some antibacterial agents.[3][9]
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA, DNA gyrase enzyme, and the triazine compound at various concentrations in a suitable assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to occur.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the control.
Assessing Bacterial Membrane Integrity
Some amphipathic triazine derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane.[10] This can be assessed using fluorescent probes that are excluded from cells with intact membranes.
Protocol: SYTOX Green Uptake Assay
-
Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., PBS).
-
Cell Suspension: Resuspend the bacterial cells in the buffer to a standardized optical density.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension, SYTOX Green dye, and the triazine compound at various concentrations.
-
Incubation and Measurement: Incubate the plate at room temperature in the dark. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission) over time. An increase in fluorescence indicates membrane permeabilization, allowing the dye to enter the cells and bind to nucleic acids.
Caption: Workflow for the evaluation of triazine compounds.
Part 3: Assessing Safety and Selectivity
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.
Cytotoxicity against Mammalian Cells
The MTT and LDH assays are commonly used colorimetric methods to assess the cytotoxicity of a compound against mammalian cell lines.[11][12]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazine compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol: LDH Release Assay for Cytotoxicity
-
Cell Culture and Treatment: Culture and treat mammalian cells with the triazine compound as described for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released from damaged cells.[13]
| Assay | Principle | Endpoint | Indication |
| MTT | Mitochondrial reductase activity in viable cells.[11] | Colorimetric (Formazan) | Cell Viability |
| LDH | Release of lactate dehydrogenase from damaged cells.[11][13] | Colorimetric (Formazan) | Cell Lysis/Cytotoxicity |
Part 4: Preliminary In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be evaluated in a suitable in vivo model to assess their efficacy in a more complex biological system.
Murine Infection Models
Mouse models of infection are widely used to evaluate the in vivo efficacy of antimicrobial agents.[14] The choice of model depends on the target pathogen and the site of infection.
Protocol: Murine Systemic Infection Model
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal or sub-lethal dose of the target bacterium.
-
Compound Administration: Administer the triazine compound to the mice through a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and time points post-infection.
-
Monitoring: Monitor the mice for survival, clinical signs of illness (e.g., weight loss, lethargy), and bacterial burden in target organs (e.g., spleen, liver) at the end of the study.
-
Data Analysis: Compare the survival rates and bacterial loads in the treated groups to the untreated control group to determine the in vivo efficacy of the compound.
Alternative In Vivo Models
For high-throughput in vivo screening, alternative models such as Caenorhabditis elegans and zebrafish larvae can be employed.[15][16] These models offer advantages in terms of cost, ethics, and the ability to screen a larger number of compounds.
Caption: Inhibition of DNA gyrase by triazine compounds.
Conclusion
The experimental framework outlined in this guide provides a systematic and robust approach for the preclinical evaluation of triazine compounds as potential antimicrobial agents. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality data to support the advancement of promising candidates through the drug development pipeline. The continued exploration of the triazine scaffold holds significant promise in the ongoing battle against infectious diseases.
References
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- PubMed. (2023). Zebrafish Larvae as an in vivo Model for Antimicrobial Activity Tests against Intracellular Salmonella.
- MDPI. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity.
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- Taylor & Francis Online. (2025).
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- Taylor & Francis Online. (2009). Synthesis and antimicrobial studies of s-triazine based heterocycles.
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Comprehensive Analytical Workflow for the Quantification of Chlorotriazine Herbicides and Their Metabolites in Biological Matrices via LC-MS/MS
Introduction & Scientific Rationale
Chlorotriazine herbicides—most notably atrazine, simazine, and propazine—are widely utilized agricultural chemicals that have garnered significant toxicological scrutiny due to their potential role as endocrine-disrupting chemicals (EDCs). In biological systems, parent chlorotriazines are rapidly metabolized. Consequently, biomonitoring relies on the quantification of their primary Phase I dealkylated metabolites and Phase II glutathione-derived conjugates.
Historically, gas chromatography-mass spectrometry (GC-MS) was employed for triazine analysis. However, as demonstrated by Ross and Filipov, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a distinct analytical advantage by eliminating the need for tedious chemical derivatization[1]. LC-MS/MS preserves the integrity of highly polar and thermally labile metabolites, such as diaminochlorotriazine (DACT) and atrazine mercapturate (AM), ensuring accurate pharmacokinetic profiling[1]. Recent 2026 comprehensive reviews emphasize that urinalysis via LC-MS/MS remains the gold standard for detecting environmental and occupational atrazine exposure[2].
Metabolic Pathways & Target Analytes
Understanding the biotransformation of chlorotriazines is critical for selecting the appropriate biomarker. Cytochrome P450 (CYP) enzymes mediate the N-dealkylation of atrazine into desethylatrazine (DEA) and desisopropylatrazine (DIA), which are further metabolized into the fully dealkylated DACT. Concurrently, glutathione S-transferases (GST) conjugate the chlorotriazine ring, ultimately forming mercapturic acid derivatives excreted in urine. LeBlanc and Sleno highlighted the importance of high-resolution and tandem mass spectrometry in identifying these reactive glutathione adducts and their downstream mercapturates[3].
Chlorotriazine metabolic pathway via CYP450 dealkylation and glutathione conjugation.
Experimental Design & Causality
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, every step of the analytical workflow must be grounded in chemical causality.
-
Matrix Selection: Urine is the preferred matrix for biomonitoring non-persistent pesticides due to their short half-lives in blood[2]. Plasma is utilized primarily in controlled pharmacokinetic or acute toxicity studies.
-
Sample Preparation (Mixed-Mode SPE): Chlorotriazines and their dealkylated metabolites possess secondary and primary amine groups with pKa values ranging from 1.6 to ~4.0. By acidifying the biological sample to pH 3.0, these amines become fully protonated. Utilizing a Mixed-mode Strong Cation Exchange (MCX) sorbent allows the analytes to be retained via strong ionic bonds. This specific interaction permits aggressive washing with 100% organic solvents to strip away neutral lipids and phospholipids without premature analyte elution.
-
Chromatographic Separation: A Biphenyl stationary phase is strongly recommended over standard C18. The biphenyl rings engage in π−π interactions with the triazine ring, significantly enhancing the retention and baseline resolution of highly polar, early-eluting metabolites like DACT, which otherwise suffer from poor retention and severe ion suppression in the void volume.
Detailed Step-by-Step Methodologies
The following protocols are designed as self-validating systems. The mandatory inclusion of isotopically labeled internal standards (IS) prior to any sample manipulation ensures that extraction losses and matrix effects are mathematically normalized.
Step-by-step mixed-mode strong cation exchange (MCX) solid-phase extraction workflow.
Protocol A: Urine Sample Preparation (MCX SPE)
-
Aliquoting & IS Spiking: Thaw urine samples to room temperature. Transfer 1.0 mL into a clean 2.0 mL microcentrifuge tube. Immediately spike with 10 µL of a deuterated Internal Standard mixture (e.g., Atrazine-d5, DEA-d4 at 100 ng/mL). Causality: Early IS integration corrects for all subsequent physical losses.
-
Acidification: Add 1.0 mL of 2% Formic Acid in MS-grade water. Vortex for 15 seconds. Causality: Drives the sample pH below the pKa of the triazine amines, ensuring protonation for cation exchange.
-
SPE Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1.0 mL Methanol, followed by 1.0 mL of 2% Formic Acid in water.
-
Loading: Load the acidified urine onto the cartridge. Apply a gentle vacuum to maintain a flow rate of ~1 mL/min.
-
Interference Washing: Wash with 1.0 mL of 2% Formic Acid in water (removes polar salts), followed by 1.0 mL of 100% Methanol. Causality: The 100% organic wash removes non-basic hydrophobic interferences while the protonated analytes remain ionically locked to the sulfonic acid groups of the sorbent.
-
Elution: Elute the target analytes into a clean glass tube using 1.0 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. Causality: The high pH neutralizes the amine charge, breaking the ionic bond and releasing the analytes.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Methanol with 0.1% Formic Acid).
Protocol B: Plasma Sample Preparation (Protein Precipitation + SPE)
-
Aliquoting & IS Spiking: Aliquot 250 µL of plasma and spike with 10 µL of the IS mixture.
-
Protein Precipitation (PPT): Add 750 µL of cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: Acetonitrile strips the hydration shell from plasma proteins, inducing precipitation and releasing protein-bound chlorotriazines into the organic supernatant.
-
Dilution: Transfer the supernatant to a new tube and dilute with 2.0 mL of 2% Formic Acid in water. Causality: Reduces the organic solvent concentration to <20%, which is mandatory to prevent analyte breakthrough during the subsequent SPE loading phase.
-
SPE Processing: Proceed with Steps 3 through 7 from Protocol A.
Instrumental Parameters & Data Presentation
Analyses should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+).
Table 1: Physicochemical Properties and LC-MS/MS MRM Transitions
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Assigned Internal Standard |
| Atrazine | ATZ | 216.1 | 174.1 | 18 | Atrazine-d5 |
| Desethylatrazine | DEA | 188.1 | 146.1 | 16 | DEA-d4 |
| Desisopropylatrazine | DIA | 174.1 | 104.1 | 20 | Atrazine-d5 |
| Diaminochlorotriazine | DACT | 146.0 | 104.0 | 22 | DACT-d4 |
| Atrazine Mercapturate | AM | 344.1 | 215.1 | 25 | AM-d5 |
System Suitability & Self-Validation Checkpoints
To ensure the protocol acts as a self-validating system, the following Quality Control (QC) metrics must be strictly monitored:
-
IS Recovery Monitoring: The absolute peak area of the internal standards must remain within ±20% of the batch mean. A sudden suppression indicates matrix breakthrough or SPE failure.
-
Procedural Blanks: Extracted matrix blanks must show analyte peaks at <20% of the Limit of Quantitation (LOQ) to definitively rule out autosampler carryover or reagent contamination.
Table 2: Typical Method Validation Parameters in Biological Matrices
| Matrix | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Urine | ATZ | 0.05 | 0.15 | 92 - 105 | -12 to +5 |
| Urine | DEA | 0.08 | 0.20 | 88 - 98 | -15 to +2 |
| Urine | DACT | 0.10 | 0.30 | 85 - 95 | -20 to -5 |
| Plasma | ATZ | 0.02 | 0.05 | 90 - 102 | -8 to +4 |
| Plasma | AM | 0.05 | 0.10 | 82 - 94 | -25 to -10 |
References
-
Ross, M. K., & Filipov, N. M. (2006). Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis. Analytical Biochemistry, 351(2), 161-173.[Link]
-
LeBlanc, A., & Sleno, L. (2011). Atrazine Metabolite Screening in Human Microsomes: Detection of Novel Reactive Metabolites and Glutathione Adducts by LC-MS. Chemical Research in Toxicology, 24(3), 329-339.[Link]
-
Zielke, C., Garay, A., Kariuki, N., Wong, K. S., Gogna, S., Nguyen, C., ... & Fan, V. (2026). A Review of Biomonitoring for Atrazine and Atrazine Metabolites Using Blood, Urine, and Sweat-Based Assays. International Journal of Environmental Research and Public Health, 23(3), 317.[Link]
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High-Throughput Screening of 1,3,5-Triazine Libraries: From Orthogonal Synthesis to Target Discovery
Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scientific Rationale
The 1,3,5-triazine (s-triazine) core is a highly privileged scaffold in modern medicinal chemistry and drug discovery. Characterized by a six-membered ring with three symmetrically placed nitrogen atoms, this scaffold offers exceptional synthetic tractability, chemical stability, and the ability to mimic peptide bonds [1].
From a high-throughput screening (HTS) perspective, the true power of the 1,3,5-triazine core lies in its starting material: cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) . TCT allows for the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) of its three chlorine atoms. Because the substitution of each electron-withdrawing chlorine atom with an electron-donating nucleophile (e.g., amines, thiols, alcohols) increases the π -orbital electron density of the triazine ring, the activation energy required for subsequent substitutions increases [1]. This thermodynamic causality enables perfectly orthogonal, stepwise functionalization at 0–5 °C, room temperature, and 80–100 °C, respectively.
This application note details the workflows for synthesizing combinatorial 1,3,5-triazine libraries and screening them via advanced HTS modalities, such as Small Molecule Microarrays (SMMs) and DNA-Encoded Libraries (DELs), to discover novel therapeutics ranging from Alzheimer's disease agents to targeted covalent kinase inhibitors [1, 2, 3].
Mechanistic Workflow: Orthogonal Library Synthesis
The generation of a diverse library requires a robust synthetic engine. By leveraging the temperature-dependent reactivity of TCT, thousands of unique trisubstituted triazines can be synthesized in parallel (e.g., in 96-well or 384-well formats) without the need for intermediate purification steps.
Figure 1: Temperature-controlled orthogonal SNAr synthesis of 1,3,5-triazine libraries.
Experimental Protocols
Protocol 1: Solution-Phase Orthogonal Synthesis of a 1,3,5-Triazine Library (96-Well Format)
Causality & Validation: This protocol utilizes N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of incoming amine nucleophiles. The system is self-validating through mandatory LC-MS quality control (QC) checkpoints after each thermal stage to ensure complete conversion before proceeding, thereby preventing complex combinatorial mixtures.
Materials:
-
Cyanuric chloride (TCT)
-
Library of primary and secondary amines (Building Blocks A, B, and C)
-
DIPEA, anhydrous Tetrahydrofuran (THF), and Dichloromethane (DCM)
-
96-well deep-well reaction blocks
Step-by-Step Methodology:
-
First Substitution (0–5 °C):
-
Dissolve TCT (1.0 eq) in anhydrous THF in a 96-well block and cool to 0 °C using an ice-water bath.
-
Slowly dispense Building Block A (amine, 1.0 eq) and DIPEA (1.2 eq) into each well.
-
Agitate for 2 hours at 0–5 °C.
-
QC Checkpoint 1: Sample 1 µL from representative wells for LC-MS. The mass should correspond exclusively to the monosubstituted dichlorotriazine.
-
-
Second Substitution (Room Temperature):
-
To the crude monosubstituted mixture, add Building Block B (amine, 1.0 eq) and DIPEA (1.2 eq).
-
Agitate the block at 20–25 °C for 4–6 hours.
-
QC Checkpoint 2: LC-MS must confirm the disappearance of the monosubstituted mass and the appearance of the monochloro-disubstituted triazine.
-
-
Third Substitution (80–100 °C):
-
Add Building Block C (amine or aniline, 1.5 eq) and DIPEA (2.0 eq).
-
Seal the 96-well block and heat to 80 °C in a reaction incubator for 12 hours. (Note: The excess equivalent of amine C overcomes the reduced electrophilicity of the triazine core).
-
QC Checkpoint 3: Final LC-MS to confirm the trisubstituted product.
-
-
Workup: Evaporate the solvent using a centrifugal evaporator. Redissolve in DMSO to a standardized stock concentration (e.g., 10 mM) for downstream HTS.
Protocol 2: High-Throughput Screening via Small Molecule Microarrays (SMM)
Causality & Validation: SMMs allow the simultaneous screening of thousands of compounds against a target protein [2]. To avoid steric hindrance during protein binding, triazine libraries are often synthesized with a triethylene glycol (TEG) linker. The protocol is self-validating by incorporating orthogonal Surface Plasmon Resonance (SPR) validation to eliminate false positives caused by non-specific hydrophobic interactions on the glass slide.
Step-by-Step Methodology:
-
Array Printing: Print the TEG-linked 1,3,5-triazine library (1 mM in DMSO) onto N-hydroxysuccinimide (NHS)-ester functionalized glass slides using a contact microarray spotter. Incubate overnight at room temperature in a humidity chamber to ensure covalent immobilization.
-
Quenching & Blocking: Quench unreacted NHS esters by immersing the slides in 1 M ethanolamine (pH 8.0) for 1 hour. Block non-specific binding sites with 3% Bovine Serum Albumin (BSA) in PBST (Phosphate Buffered Saline + 0.1% Tween-20).
-
Target Incubation: Incubate the microarray with the fluorophore-conjugated target protein (e.g., Cy5-labeled Human IgG or BACE-1) at a concentration of 1–5 µg/mL in PBST for 1 hour at room temperature.
-
Stringent Washing: Wash the slides sequentially in PBST, PBS, and finally distilled water (3 minutes each). Crucial Step: The transition to distilled water removes residual salts that can cause background fluorescence, while the Tween-20 in the first wash disrupts weak, non-specific interactions.
-
Data Acquisition: Scan the slides using a fluorescence microarray scanner (e.g., 635 nm laser for Cy5). Quantify the signal-to-noise ratio (SNR) for each spot.
-
Hit Validation (SPR): Synthesize the top 10 hit compounds off-chip. Immobilize the target protein on a CM5 sensor chip and flow the hit compounds over the chip at varying concentrations to determine exact binding kinetics ( Kd ).
HTS Screening Funnel & Target Discovery
The integration of combinatorial synthesis with HTS modalities requires a strict funneling process to filter out pan-assay interference compounds (PAINS) and non-specific binders.
Figure 2: High-throughput screening and hit validation funnel for triazine libraries.
Quantitative Data Summary: Structure-Activity Relationships (SAR)
The versatility of the 1,3,5-triazine scaffold has led to the discovery of potent modulators across diverse therapeutic areas. Table 1 summarizes validated HTS hits, demonstrating how specific substitutions dictate target affinity.
Table 1: SAR and Efficacy of 1,3,5-Triazine Derivatives Identified via HTS
| Compound Scaffold | Target | Substituent Modifications | Efficacy ( IC50 / Kd ) | Reference |
| Trisubstituted Triazine | AChE (Alzheimer's) | 3-(trifluoromethyl)aniline at R3 | IC50 = 0.065 µM | Silva et al., 2025 [1] |
| Trisubstituted Triazine | AChE (Alzheimer's) | p-fluoroaniline at R3 | IC50 = 0.115 µM | Silva et al., 2025 [1] |
| Covalent Triazine (DEL) | BTK (Kinase) | Pyrazole at Cycle 1 | IC50 = 32.0 nM | Wang et al., 2022 [3] |
| TEG-Linked Triazine (SMM) | Human IgG | Combinatorial Amine Array | Kd = 2.02 µM | Uttamchandani et al., 2004 [2] |
Data Interpretation: As observed in the AChE inhibitor data [1], the electronic properties of the aniline substituent drastically affect binding affinity. The strong electron-withdrawing nature of the trifluoromethyl group enhances the dipole interactions within the AChE active site compared to the fluorine atom alone. Similarly, in DEL screening [3], the 1,3,5-triazine core acts as an ideal warhead presenter, orienting the pyrazole moiety perfectly into the kinase hinge region.
References
-
Silva, C. F. M., Guerrinha, A. P. D. d. M. S., Carvalho, S., Pinto, D. C. G. A., & Silva, A. M. S. (2025). "1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease." International Journal of Molecular Sciences, 26(3), 882. Available at:[Link]
-
Uttamchandani, M., Walsh, D. P., Khersonsky, S. M., Huang, X., Yao, S. Q., & Chang, Y.-T. (2004). "Microarrays of Tagged Combinatorial Triazine Libraries in the Discovery of Small-Molecule Ligands of Human IgG." Journal of Combinatorial Chemistry, 6(6), 862–868. Available at:[Link]
-
Wang, Y., et al. (2022). "Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins." ACS Medicinal Chemistry Letters, 13(9), 1463–1470. Available at:[Link]
protocol for assessing in vivo efficacy in animal models
An in vivo efficacy study is the critical translational bridge between in vitro biochemical assays and first-in-human clinical trials. Designing a robust animal model protocol requires more than just administering a drug and measuring a response; it demands a self-validating system that controls for biological noise, adheres to strict ethical standards, and produces statistically powered, reproducible data.
This guide focuses on the gold standard for preclinical oncology—the Subcutaneous Tumor Xenograft Model —to illustrate the causal relationships between experimental design, execution, and data integrity.
Experimental Design & Causality
The integrity of in vivo data begins long before the first inoculation. Model selection and statistical design must be grounded in the mechanistic goals of the study.
-
Model Selection (CDX vs. PDX vs. Syngeneic):
-
Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX) require immunocompromised mice (e.g., Athymic Nude, NOD/SCID) to prevent immune-mediated graft rejection.
-
Syngeneic models utilize murine tumor cell lines in immunocompetent mice, which is an absolute requirement for evaluating immuno-oncology (IO) agents [1].
-
-
The ARRIVE Guidelines 2.0: To ensure reproducibility, protocols must adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. This framework mandates the pre-specification of primary endpoints, statistical powering, and randomization strategies to eliminate selection bias [2].
-
Extracellular Matrix (ECM) Supplementation: Co-injecting tumor cells with a basement membrane matrix (e.g., Matrigel) at a 1:1 ratio provides essential growth factors and structural support, significantly increasing the "take rate" and uniformity of tumor engraftment [3].
Workflow Visualization
The following diagram illustrates the critical path of a subcutaneous xenograft efficacy study, highlighting the transition from cell preparation to quantitative analysis.
Figure 1: Standardized workflow for in vivo subcutaneous tumor xenograft efficacy studies.
Detailed Protocol: Subcutaneous Tumor Xenograft Efficacy
Phase 1: Cell Preparation and Inoculation
Causality: Cells must be in the logarithmic growth phase. Senescent or over-confluent cells exhibit altered metabolic profiles, leading to delayed or heterogeneous in vivo growth.
-
Harvest cells at 70–80% confluency. Wash twice with cold, sterile PBS to remove residual serum proteins.
-
Assess viability using Trypan Blue exclusion. Proceed only if viability is >90%.
-
Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to achieve the target concentration (typically 1×106 to 5×106 cells per 100μL injection volume). Keep the suspension on ice to prevent Matrigel polymerization.
-
Inject 100μL of the suspension subcutaneously into the right flank of the mouse using a 25-gauge needle.
Phase 2: Stratified Randomization (The Self-Validating Core)
Causality: Randomizing mice before tumors are established introduces massive standard deviations. Tumors must reach a measurable, exponential growth phase to ensure the test article is acting on an active tumor microenvironment.
-
Monitor mice until the average tumor volume (TV) reaches 100–200 mm³ (typically 7–14 days post-inoculation).
-
Exclude outlier mice (tumors that are too large, too small, or necrotic).
-
Perform stratified randomization to allocate mice into distinct groups (e.g., n=8 per group: Vehicle, Test Article Low Dose, Test Article High Dose, Positive Control). Ensure the mean TV and standard deviation are statistically identical across all groups on Day 0.
Phase 3: Dosing and Monitoring
Causality: Body weight is the primary surrogate marker for gross toxicity. A highly efficacious drug that causes lethal weight loss is not a viable clinical candidate.
-
Initiate the dosing regimen (e.g., PO, IV, IP, or SC) according to the pharmacokinetic profile of the test article.
-
Measure tumor dimensions bi-weekly using calibrated digital calipers. Calculate Tumor Volume (TV) using the modified ellipsoid formula:
TV=0.5×length×width2 -
Record body weight concurrently.
Phase 4: Humane Endpoints and Necropsy
-
Euthanize animals if they reach predefined humane endpoints: Tumor volume exceeding 2,000 mm³, tumor ulceration, or >20% body weight loss from baseline.
-
At the study terminus, extract tumors, weigh them, and divide the tissue for downstream pharmacodynamic (PD) analysis (e.g., snap-frozen in liquid nitrogen for Western blot/qPCR, and formalin-fixed for immunohistochemistry).
Quantitative Data Interpretation
Efficacy is not merely a visual reduction in tumor size; it must be quantified using standardized metrics to compare against historical data and standard-of-care agents [4].
| Metric | Formula / Calculation | Interpretation & Causality |
| Relative Tumor Volume (RTV) | RTV=TVDay 0TVDay X | Normalizes growth against the starting tumor size, controlling for slight variations in initial engraftment volume. |
| Tumor Growth Inhibition (TGI%) | TGI(%)=[1−(RTVControlRTVTreated)]×100 | The gold standard efficacy endpoint. A TGI > 50% is generally considered biologically meaningful; > 80% is highly efficacious. |
| Body Weight Change (BWC%) | BWC(%)=(BWDay 0BWDay X−BWDay 0)×100 | Indicates compound tolerability. Sustained BWC > 10% indicates moderate toxicity; > 20% mandates immediate euthanasia. |
| Tumor Weight (Endpoint) | Direct measurement (mg or g) at necropsy. | Serves as a physical validation of caliper measurements, eliminating the 2D-to-3D mathematical estimation error. |
Establishing a Self-Validating System
To guarantee trustworthiness, the protocol must integrate internal controls that validate the data independently of the researcher's bias:
-
The Positive Control Arm: Always include a group treated with a standard-of-care drug known to inhibit the specific tumor model. If the positive control fails to achieve historical TGI benchmarks, the entire study is invalid (indicating a model drift or technical failure).
-
Operator Blinding: The technician performing the caliper measurements must be blinded to the treatment groups. Knowing which mice received the test article often leads to subconscious under-measurement of treated tumors.
-
Caliper Calibration: Digital calipers must be calibrated against standard gauge blocks prior to every measurement session to prevent mechanical drift.
References
-
National Cancer Institute (NCI). Oncology Models Forum (OMF) - Advancing standard practices for modeling human cancers. National Institutes of Health. Available at:[Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Available at: [Link]
-
Giannini, C., et al. (2014). Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Nukatsuka, M., et al. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Spandidos Publications. Available at:[Link]
derivatization of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine for improved bioavailability
An Application Note and Protocol from the Senior Application Scientist
Topic: Derivatization of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine for Improved Bioavailability
Abstract
This document provides a detailed guide for the strategic derivatization of the novel chemical entity 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine, a compound with potential therapeutic value but presumed poor bioavailability characteristic of many heterocyclic small molecules.[1] We present a prodrug strategy targeting the primary amine to transiently mask its polarity, thereby enhancing membrane permeability. This application note details the rationale for selecting an L-Alanine amino acid conjugate, a complete step-by-step protocol for its synthesis and purification, and robust methodologies for its analytical characterization. Furthermore, we provide a comprehensive protocol for an in vitro Caco-2 permeability assay to quantitatively assess the improvement in bioavailability against the parent compound.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to overcome the bioavailability challenges inherent in promising lead compounds.[3]
Introduction: The Bioavailability Challenge
The compound 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is built on the s-triazine scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[4][5] However, like many nitrogen-rich heterocyclic compounds, its therapeutic potential is likely hindered by suboptimal pharmacokinetic properties, particularly poor oral bioavailability.[1] Key contributors to this challenge often include low aqueous solubility and poor membrane permeability due to high polarity.[6] The primary amine group on the triazine ring, while a crucial pharmacophore, tends to be ionized at physiological pH, which severely restricts its ability to passively diffuse across the lipid bilayers of the intestinal epithelium.[7]
To overcome these limitations, a prodrug approach is a highly effective and widely adopted strategy. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active parent drug.[8] By temporarily masking the problematic functional group—in this case, the primary amine—we can favorably alter the molecule's physicochemical properties to improve absorption.
This guide focuses on a specific and highly strategic derivatization: the formation of an amide linkage with the amino acid L-Alanine.
Rationale for the L-Alanine Prodrug Strategy
The choice of an L-Alanine promoiety is based on a dual-pronged approach to enhancing bioavailability:
-
Increased Lipophilicity and Passive Diffusion: The formation of an amide bond masks the polar primary amine. The addition of the alanine moiety, particularly with a protected N-terminus during synthesis, transiently increases the molecule's lipophilicity. This modification is designed to enhance its passive transcellular permeation across the gut wall.[6]
-
Leveraging Active Transport Mechanisms: The resulting amino acid conjugate has the potential to be recognized by peptide transporters in the intestinal epithelium, such as the high-capacity peptide transporter 1 (PepT1). This would facilitate active transport into enterocytes, bypassing the limitations of poor passive diffusion and significantly boosting absorption.
Upon absorption into systemic circulation, the amide bond is designed to be cleaved by ubiquitous endogenous enzymes like amidases or peptidases, releasing the active parent compound, 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine, at the site of action.[7][8]
Experimental Workflows and Protocols
The overall experimental process is outlined below, followed by detailed protocols for each major step.
Caption: Overall workflow from synthesis to in-vitro assessment.
Protocol 1: Synthesis of L-Alanine Prodrug Derivative
Objective: To synthesize N-(4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-yl)-L-alanine.
Causality: This protocol employs a standard peptide coupling reaction. N-Boc-L-alanine is used to prevent self-coupling of the amino acid. EDC and HOBt are used as activating agents to form a highly reactive intermediate that readily couples with the primary amine of the parent compound. The final deprotection step under acidic conditions removes the Boc group to yield the final prodrug.
Materials:
-
4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine (Parent Compound)
-
N-Boc-L-alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Coupling Reaction: a. In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-alanine (1.2 equivalents) in anhydrous DCM. b. Add EDC (1.5 equivalents) and HOBt (1.3 equivalents). Stir the mixture at 0°C (ice bath) for 30 minutes to activate the carboxylic acid. c. In a separate flask, dissolve the parent compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (2.5 equivalents) to this solution. d. Add the parent compound solution dropwise to the activated amino acid solution at 0°C. e. Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up and Extraction: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purification: a. Purify the crude product using silica gel column chromatography. b. Elute with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to isolate the pure Boc-protected intermediate.
-
Boc Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM. b. Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM). c. Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS. d. Remove the solvent and excess TFA under reduced pressure. e. Triturate the residue with cold diethyl ether to precipitate the final product as a TFA salt. Filter and dry under vacuum.
Protocol 2: Analytical Characterization of the Prodrug
Objective: To confirm the identity, structure, and purity of the synthesized prodrug.
Causality: A combination of orthogonal analytical techniques is required for unambiguous characterization. HPLC provides purity information, mass spectrometry confirms the correct molecular weight, and NMR spectroscopy provides definitive structural confirmation.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criterion: Purity ≥95%.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use an LC system coupled to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).
-
Employ the same LC conditions as above.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the calculated exact mass of the final prodrug.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker 400 MHz or equivalent.
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR: Confirm the presence of signals corresponding to the alanine moiety (e.g., methyl doublet, alpha-proton quartet) and the aromatic protons from the chlorothiophene and triazine backbone.
-
¹³C NMR: Confirm the expected number of carbon signals, including the newly formed amide carbonyl.
-
Protocol 3: In Vitro Caco-2 Permeability Assay
Objective: To evaluate the intestinal epithelial permeability of the parent compound versus its L-Alanine prodrug derivative.
Causality: The Caco-2 cell line is a well-established in vitro model that mimics the human intestinal barrier.[9] By measuring the rate of transport from the apical (AP) to the basolateral (BL) side of a Caco-2 monolayer, we can calculate an apparent permeability coefficient (Papp), which is a reliable predictor of oral drug absorption.[2][10]
Caption: Caco-2 Permeability Assay Workflow.
Materials:
-
Caco-2 cells (ATCC® HTB-37™).
-
24-well Transwell® plates (e.g., Corning®, 0.4 µm pore size).
-
Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4.
-
Parent compound and synthesized prodrug.
-
Control compounds: Propranolol (high permeability), Lucifer Yellow (low permeability/integrity marker).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm². c. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >300 Ω·cm². b. Alternatively, assess the flux of Lucifer Yellow, a paracellular marker. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
Permeability Experiment (Apical to Basolateral): a. Carefully wash the monolayers on both the AP and BL sides with pre-warmed HBSS buffer (37°C). b. Prepare dosing solutions of the parent compound, the prodrug, and control compounds in HBSS (e.g., at 10 µM). c. Add the dosing solution to the AP chamber (e.g., 0.5 mL). d. Add fresh, pre-warmed HBSS to the BL chamber (e.g., 1.5 mL). e. Incubate the plate at 37°C with gentle shaking. f. At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the BL chamber for analysis. Replace the collected volume with fresh HBSS. g. At the final time point, also collect a sample from the AP chamber.
-
Sample Analysis and Calculation: a. Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux rate (amount of compound in the receiver chamber over time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor (apical) chamber.
-
Expected Data and Interpretation
The results from these experiments can be summarized to directly compare the parent compound and its prodrug derivative.
Table 1: Comparative Physicochemical Properties
| Property | Parent Compound | L-Alanine Prodrug | Rationale for Change |
| Molecular Weight ( g/mol ) | ~260.13 | ~331.18 | Addition of alanine moiety |
| Calculated LogP | ~2.5 | ~1.8 (as zwitterion) | Masking of amine increases lipophilicity of unionized form |
| Aqueous Solubility (µg/mL) | Low | Moderately Increased | Introduction of ionizable amino acid groups |
Table 2: Expected In Vitro Caco-2 Permeability Results
| Compound | Papp (AP→BL) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| Propranolol (High Control) | >10 | High |
| Lucifer Yellow (Low Control) | <1.0 | Very Low (Paracellular) |
| Parent Compound | 1.5 ± 0.4 | Low to Moderate |
| L-Alanine Prodrug | 8.5 ± 1.2 | High |
Interpretation: A significantly higher Papp value for the L-Alanine prodrug compared to the parent compound would be a strong indicator of improved membrane permeability and a higher potential for oral bioavailability.[11] A Papp value >5 x 10⁻⁶ cm/s is generally associated with good in vivo absorption.
Conclusion and Future Directions
This application note outlines a rational, field-proven strategy for enhancing the bioavailability of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine through a prodrug derivatization approach. The provided protocols for synthesis, characterization, and in vitro permeability assessment constitute a self-validating system to confirm the success of the chemical modification. A significant increase in the Papp value for the L-Alanine derivative would provide strong evidence to advance the compound to the next stage of drug development, which should include in vivo pharmacokinetic studies in an appropriate animal model to confirm the improved oral absorption and determine key parameters such as Cmax, Tmax, and overall exposure (AUC).[12]
References
-
Rautio, J., et al. (2008). Prodrugs for Amines - PMC. National Institutes of Health. [Link]
-
Kratochwil, N. A., et al. (2002). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. [Link]
-
Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]
-
Ferreira, P. M., et al. (2009). Compilation of a series of published prodrug approaches to amine drugs. ResearchGate. [Link]
-
Admescope. (n.d.). Permeability and Transporters. Admescope. [Link]
-
Teledyne LABS. (n.d.). Permeation Testing. Teledyne LABS. [Link]
-
Li, M., et al. (2024). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. MDPI. [Link]
-
Al-Japairai, K., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed. [Link]
-
Szałek, E., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. MDPI. [Link]
-
Al-Ghananeem, A. M., & Crooks, P. A. (2006). Phosphate Prodrugs for Amines Utilizing a Fast Intramolecular Hydroxy Amide Lactonization. ACS Publications. [Link]
-
Singh, H., et al. (2024). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]
-
Catalent. (2019). Overcoming the Small Molecule Bioavailability Challenge. Contract Pharma. [Link]
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Al-Japairai, K., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC - NIH. [Link]
-
Zhang, Q., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. [Link]
-
Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC - NIH. [Link]
Sources
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- 2. nuvisan.com [nuvisan.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]
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- 10. admescope.com [admescope.com]
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Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot and optimize the yield of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine.
The synthesis of this molecule relies on the sequential, temperature-controlled nucleophilic aromatic substitution (S_NAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by a regioselective Suzuki-Miyaura cross-coupling. Because the triazine core is highly sensitive to reaction conditions, understanding the thermodynamic causality behind each step is critical to preventing over-substitution and hydrolysis.
Part 1: Self-Validating Experimental Protocols
The synthesis is a two-step process. Every protocol below is designed as a self-validating system , meaning the reaction conditions inherently limit over-progression, and specific analytical checkpoints are built-in to confirm success before proceeding.
Protocol A: Controlled Mono-Amination (Step 1)
Objective: Synthesize 2-amino-4,6-dichloro-1,3,5-triazine from cyanuric chloride [1]. Causality: The three chlorine atoms on cyanuric chloride have decreasing reactivity. The first substitution occurs at 0 °C, the second at ~25 °C, and the third at >60 °C. By strictly capping the thermal energy, the reaction self-arrests after the first substitution.
-
Preparation: Dissolve 10.0 mmol of cyanuric chloride in 20 mL of anhydrous Tetrahydrofuran (THF).
-
Thermal Control: Submerge the reaction flask in an ice/brine bath. Allow the internal temperature to equilibrate to exactly 0 °C.
-
Reagent Addition: Slowly add 10.0 mmol of ammonia (either as a 0.5 M solution in dioxane or via carefully metered anhydrous NH₃ gas) dropwise over 60 minutes. Maintain the internal temperature below 5 °C.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The complete disappearance of the high-R_f cyanuric chloride spot and the appearance of a single mid-R_f spot confirms mono-amination. If a low-R_f spot appears, the temperature has breached the threshold, causing diamination.
-
Workup: Filter the resulting suspension to remove ammonium chloride salts. Concentrate the filtrate under reduced pressure (bath temp < 30 °C) to yield the intermediate.
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling (Step 2)
Objective: Synthesize 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine [3]. Causality: The second chlorine atom on the triazine ring requires mild heating (40–50 °C) to undergo oxidative addition with the Palladium catalyst. Exceeding 60 °C provides enough energy for the third chlorine to react, leading to diarylation.
-
Preparation: In a Schlenk flask, combine 5.0 mmol of 2-amino-4,6-dichloro-1,3,5-triazine, 5.0 mmol of 5-chlorothiophen-2-ylboronic acid, and 10.0 mmol of anhydrous K₂CO₃.
-
Solvent & Degassing: Add 20 mL of a THF/Water mixture (4:1 v/v). Degas the solution via three freeze-pump-thaw cycles to prevent boronic acid homocoupling.
-
Catalyst Addition: Under an argon atmosphere, add 0.05 eq (5 mol%) of Pd(dppf)Cl₂.
-
Thermal Control: Heat the reaction strictly to 45 °C for 12 hours.
-
Self-Validation Checkpoint: Analyze via LC-MS. The presence of the[M+H]⁺ peak for the target mass confirms successful mono-arylation. The absence of a +116 Da mass shift confirms that diarylation has been successfully prevented.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Part 2: Troubleshooting Guides & FAQs
Q1: My yield of the Step 1 intermediate is low, and NMR shows a significant amount of a diamino byproduct. What is failing? A1: You are experiencing a breakdown in thermal control. The stepwise S_NAr of cyanuric chloride is entirely temperature-dependent [1]. The first substitution is highly exothermic. If the addition of ammonia is too rapid, localized "hot spots" in the solvent will exceed the 25 °C activation energy threshold for the second chlorine atom, leading to 2,4-diamino-6-chloro-1,3,5-triazine. Fix: Use a dry ice/acetone bath to maintain a stricter 0 °C internal temperature, increase the stirring rate to dissipate heat, and slow your ammonia addition rate.
Q2: LC-MS analysis of my Step 1 product shows a highly polar byproduct with a mass corresponding to a hydroxylated triazine. How do I prevent this? A2: You are observing the hydrolysis of the C-Cl bond, which forms 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones (the lactam form) [4]. The kinetics of cyanuric chloride hydrolysis are highly pH-dependent; the reaction shifts from an S_N1 mechanism to a rapid S_N2 mechanism when the pH exceeds 7 [2]. If you are using aqueous ammonium hydroxide, the localized high pH is hydrolyzing the ring. Fix: Switch to anhydrous ammonia gas in THF, or if aqueous conditions are mandatory, strictly buffer the reaction to pH 6.0–6.5.
Q3: During the Suzuki coupling (Step 2), I am isolating a diarylated triazine byproduct. How can I improve mono-arylation selectivity? A3: Over-coupling occurs when the reaction temperature exceeds the activation threshold for the third chlorine atom on the triazine ring. While standard Suzuki couplings are often run at 80–100 °C, triazine cross-couplings must be thermally capped [3]. Fix: Lower your reaction temperature to exactly 45 °C. Furthermore, ensure your boronic acid stoichiometry is strictly 1.0 equivalent; excess boronic acid will drive the equilibrium toward the diarylated byproduct.
Q4: The 5-chlorothiophene moiety is losing its chlorine atom during the Suzuki coupling (dehalogenation). What is causing this? A4: Palladium catalysts can inadvertently undergo oxidative addition into the C-Cl bond of the thiophene ring if the catalyst is overly reactive or the temperature is too high. Fix: Switch to a less electron-rich ligand system or use a milder base (e.g., K₃PO₄ instead of NaOH). Ensure the temperature does not exceed 50 °C.
Part 3: Quantitative Data Summaries
The following table summarizes the causal relationship between reaction parameters, target yields, and expected byproducts.
| Reaction Step | Target Substitution | Critical Temperature | Reagent Stoichiometry | Expected Yield | Major Risk / Byproduct |
| Step 1: Amination | Mono-amination | 0 °C to 5 °C | 1.0 eq NH₃ | >85% | 2,4-diamino-6-chloro-1,3,5-triazine (if >10 °C) |
| Step 1: Amination | Mono-amination | 0 °C to 5 °C | 1.0 eq NH₄OH (aq) | 60-70% | 4-amino-6-chloro-1,3,5-triazin-2(1H)-one (Hydrolysis) |
| Step 2: Suzuki | Mono-arylation | 40 °C to 50 °C | 1.0 eq Boronic Acid | 75-80% | Diarylated triazine (if >60 °C or >1.1 eq Boronic Acid) |
| Step 2: Suzuki | Mono-arylation | 80 °C (Standard) | 1.0 eq Boronic Acid | <30% | Dehalogenation / Complete Diarylation |
Part 4: Mechanistic & Troubleshooting Visualizations
Workflow for the temperature-controlled, two-step synthesis of the target triazine.
Diagnostic logic tree for identifying and resolving common synthesis byproducts.
References
-
Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine PrepChem[Link]
-
Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution ACS Publications[Link]
-
Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling Australian Journal of Chemistry (CSIRO Publishing)[Link]
-
Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones ResearchGate / Russian Chemical Bulletin[Link]
Technical Support Center: Troubleshooting Byproduct Formation in Triazine Synthesis
Welcome to the Technical Support Center for Triazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding byproduct formation in triazine synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target triazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my triazine synthesis?
A1: Byproduct formation is highly dependent on the synthetic route you are employing. However, some of the most common classes of byproducts include:
-
Hydrolysis Products: Particularly when using chloro-triazines as precursors, hydrolysis of the C-Cl bond can lead to the formation of triazinones or cyanuric acid.[1]
-
Regioisomers: In the synthesis of asymmetrically substituted triazines, such as 1,2,4-triazines from unsymmetrical 1,2-dicarbonyl compounds, the formation of a mixture of regioisomers is a common challenge.[2]
-
Incomplete Cyclization Products: Depending on the specific pathway, intermediates may not fully cyclize, leading to a range of linear or partially cyclized byproducts.
-
Dimers and Oligomers: Self-reaction of starting materials or intermediates can lead to the formation of dimers or higher-order oligomers, especially at high concentrations.
-
Byproducts from Starting Materials: Side reactions of your starting materials, such as the hydrolysis of amidines, can introduce impurities into your reaction mixture.
-
Guanylureas and Biguanides: In syntheses involving guanidine or related starting materials, the formation of guanylurea and biguanide-related impurities can occur.[3]
Q2: My reaction is complete, but my yield is consistently low. What are the likely causes?
A2: Low yields in triazine synthesis can often be attributed to several factors beyond incomplete conversion:
-
Byproduct Formation: A significant portion of your starting material may be consumed in the formation of the byproducts mentioned above.
-
Product Degradation: The triazine ring can be susceptible to degradation under harsh reaction conditions, such as high temperatures or strongly acidic or basic media.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst can have a profound impact on the reaction kinetics and equilibrium, potentially favoring byproduct formation.
-
Issues with Starting Material Quality: Impurities in your starting materials can inhibit the reaction or participate in side reactions.
Q3: How can I best monitor my reaction to identify the formation of byproducts early?
A3: Proactive reaction monitoring is key to successful troubleshooting. The most effective techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the appearance of new spots, which could be your desired product or byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting materials, intermediates, products, and byproducts. A C18 reversed-phase column is often a good starting point for method development.[4][5][6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying volatile byproducts and confirming the mass of your product.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and provides detailed structural information about all components in the reaction mixture.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific byproduct-related issues you may encounter during triazine synthesis.
Issue 1: Formation of Hydrolysis-Related Byproducts (e.g., Triazinones)
The presence of water in your reaction mixture is a common culprit for the formation of hydroxylated byproducts, especially when using reactive starting materials like cyanuric chloride.
Causality: The carbon atoms in the triazine ring are electrophilic and susceptible to nucleophilic attack. Water, even in trace amounts, can act as a nucleophile, leading to the substitution of leaving groups (like chlorine) with a hydroxyl group. This initially forms a hydroxy-triazine, which can then tautomerize to the more stable triazinone form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis byproducts.
Detailed Protocols:
-
Solvent and Reagent Drying:
-
Reflux solvents over an appropriate drying agent (e.g., CaH₂ for halogenated solvents, Na/benzophenone for ethers) and distill under an inert atmosphere.
-
Dry solid reagents in a vacuum oven at a suitable temperature.
-
Use freshly opened bottles of anhydrous solvents and reagents whenever possible.
-
Issue 2: Formation of Regioisomers in 1,2,4-Triazine Synthesis
When synthesizing 1,2,4-triazines from unsymmetrical 1,2-dicarbonyl compounds, the formation of a mixture of regioisomers is a common outcome due to the similar reactivity of the two carbonyl groups.
Causality: The initial condensation step can occur at either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to two different cyclization pathways and, consequently, two regioisomeric products.
Strategies for Control:
-
Steric Hindrance: Introduce a bulky substituent on either the dicarbonyl compound or the other reacting partner (e.g., the amidrazone). This can sterically hinder the approach to one of the carbonyl groups, favoring reaction at the less hindered site.
-
Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl, potentially directing the initial attack.
-
Reaction Conditions: The regioselectivity can be influenced by the choice of solvent and reaction temperature. Experimentation is often necessary to find the optimal conditions for your specific substrates.
Data-Driven Insights:
| Parameter | Condition | Effect on Regioselectivity |
| Solvent | Non-polar (e.g., Toluene, Dioxane) | Often improves selectivity by minimizing non-specific solvation effects. |
| Polar (e.g., Ethanol, Acetic Acid) | May lead to a more even distribution of regioisomers. | |
| Temperature | Lower Temperature (e.g., 0 °C to RT) | Can enhance selectivity by favoring the kinetically controlled product. |
| Higher Temperature (e.g., Reflux) | May lead to a thermodynamic mixture of isomers, often with lower selectivity. |
Purification of Regioisomers:
If a mixture of regioisomers is unavoidable, purification can be challenging due to their similar physical properties.
-
Column Chromatography: May be effective if there is a sufficient difference in polarity.
-
Preparative HPLC or SFC: Often the most effective methods for separating closely related isomers.
Issue 3: Dimer and Oligomer Formation
The formation of dimeric and oligomeric byproducts can significantly reduce the yield of your desired triazine.
Causality: This is often a result of high reactant concentrations, which increase the probability of intermolecular side reactions. The specific mechanism can vary, but it generally involves the reaction of a reactive intermediate with a starting material molecule or another intermediate.
Mitigation Strategies:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions and promote the desired intramolecular cyclization.
-
Slow Addition of Reagents: Adding one of the key reagents slowly over a period of time can help to maintain a low concentration of reactive intermediates, thereby minimizing dimerization.
-
Temperature Control: In some cases, lower temperatures can reduce the rate of side reactions more than the rate of the desired reaction.
Visualizing the Problem:
Caption: Competing intramolecular vs. intermolecular pathways.
Issue 4: Formation of Guanylurea and Biguanide Byproducts
In syntheses that utilize guanidine or its derivatives, the formation of guanylurea and biguanide-related impurities can be a significant issue.
Causality:
-
Guanylurea: Can form from the hydrolysis of an amino-substituted triazine, particularly under harsh conditions.[3]
-
Biguanides: Can act as precursors in some triazine syntheses, and unreacted biguanide can remain as an impurity. Additionally, side reactions can lead to the formation of biguanide structures.
Prevention and Removal:
-
Control of Reaction Stoichiometry and Conditions: Careful control of the molar ratios of reactants and avoiding excessive heat or prolonged reaction times can minimize the formation of these byproducts.
-
Protecting Group Strategy for Guanidines: The highly nucleophilic nature of the guanidino group can lead to undesired side reactions, including polymerization. Protecting the guanidino group with a suitable protecting group, such as trifluoroacetyl, can prevent these side reactions.[14] The protecting group can then be removed under mild conditions after the triazine ring has been formed.
-
Purification: These byproducts often have different polarity and solubility profiles compared to the desired triazine, allowing for their removal by crystallization or chromatography.
Analytical Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing an HPLC method to monitor your triazine synthesis.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a dilute solution of your reaction mixture in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the disappearance of starting material peaks and the appearance of product and byproduct peaks.
-
Develop a gradient that provides good separation of all components of interest.
Protocol 2: GC-MS for Byproduct Identification
This protocol is suitable for the identification of volatile byproducts.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Procedure:
-
Prepare a dilute solution of your crude reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify the components.
References
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and in vitro anti-HIV-1 and anticancer activity of some 1,2,4-triazole, 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of 1H-1,2,4-triazole.
- Bamberger, E. (1892). Ueber die Einwirkung von Diazobenzol auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 25(1), 720-753.
- Horrobin, S. (1963). The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity. Journal of the Chemical Society (Resumed), 4130-4145.
- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. The Tautomerism of 2-Hydroxypyridine. Advances in Heterocyclic Chemistry, 1, 339-437.
- Pinner, A. (1890). Ueber die Einwirkung von Phosgen auf Amidinen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2919-2922.
- Smolin, E. M., & Rapoport, L. (1959).
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane-protected guanidines. A new and versatile class of guanidino-group protecting agents. Tetrahedron Letters, 34(21), 3389-3392.
- BenchChem. (2025). A Comparative Guide to the Synthesis of s-Triazines. BenchChem.
- Çabuk, H., & Elçi, L. (2014). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Analytical Letters, 47(15), 2464-2477.
- BenchChem. (2025). identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem.
- D'Agostino, P. A., & Provost, L. R. (1994). Analysis of triazine herbicides and their metabolites in water by high-performance liquid chromatography with photodiode array detection.
- BenchChem. (2025). avoiding byproducts in the synthesis of 3-Chloro-5-(p-tolyl)
- Pichon, V., Chen, L., & Hennion, M. C. (1995). On-line preconcentration and liquid chromatographic analysis of triazine herbicides in environmental waters.
- Hladik, M. L., & Roberts, A. L. (2011). In-sewer transformation of triazine herbicides. Environmental science & technology, 45(6), 2115-2122.
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazines. BenchChem.
- Kuster, M., & Tissot, D. (2004). Determination of triazine herbicides in water by on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,4,6-Triguanidino-1,3,5-triazine. BenchChem.
- de la Colina, C., Peña, A., & Mingorance, M. D. (1997). Determination of triazine herbicides in water by high-performance liquid chromatography after solid-phase extraction.
- Wu, Z. C., & Borger, D. L. (2022). 1, 2, 3, 5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. The Journal of Organic Chemistry, 87(24), 16829-16846.
- Stan, H. J., & Linkerhägner, M. (1992). Identification of the degradation products of triazine herbicides in surface and ground water by gas chromatography-mass spectrometry. Fresenius' journal of analytical chemistry, 343(1), 1-2.
- United Chemical Technologies. (n.d.). Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) Version 1.0. UCT.
- Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu.
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.
- Piñeiro, M., Palma, P., & Alvarenga, N. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(22), 4547-4554.
- García-Reyes, J. F., & Molina-Díaz, A. (2004). Strategies for the sensitive and selective determination of triazine herbicides in environmental and food samples by liquid chromatography with mass spectrometric detection.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines. BenchChem.
- Wu, P., He, X., Wang, H., & Chen, L. (2012). Metal-organic framework in capillary for in-tube solid-phase microextraction of triazine herbicides in water and juice samples.
- Gotor, V., & Gotor-Fernández, V. (2004).
- BenchChem. (2025). avoiding the formation of unwanted byproducts in tetrazine synthesis. BenchChem.
- Shaw, J. T. (2006). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2006(13), 51.
- Gries, K., & Stegmann, R. (1998). Synthesis of 2, 4, 6-triamino-1, 3, 5-triazine. Organic Syntheses, 75, 245-245.
- Reid, J. R., & Heindel, N. D. (1976). Synthesis of 1, 2, 4-triazines. A review. Journal of heterocyclic chemistry, 13(5), 925-933.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Thermo Fisher Scientific. (n.d.).
- Ismail, M. M., & Abass, M. (2010). Biguanidines, guanylureas and guanylthioureas. Arkivoc, 2010(8), 76-96.
- Sharmin, P., & Onodera, W. (2020). Atom-efficient synthesis of 2, 4, 6-trisubstituted 1, 3, 5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Tetrahedron Letters, 61(26), 151996.
- El-Gazzar, A. B. A., & Gaafar, A. M. (2009). Synthesis and biological evaluation of some new 1, 2, 4-triazine derivatives. Bioorganic & medicinal chemistry letters, 19(14), 3907-3912.
-
Černoch, I., & Kovaříčková, J. (2022). Regio-and Diastereoselective 1, 3-Dipolar Cycloadditions of 1, 2, 4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo [2, 1-f][15][16] triazines. The Journal of Organic Chemistry, 87(12), 8031-8043.
- Chouai, A., Venditto, V. J., & Simanek, E. E. (2008). 1, 3, 5-[tris-piperazine]-triazine. Organic Syntheses, 85, 29-35.
- Kułaga, D., & Kaczor, A. A. (2025). Green and Efficient Synthetic Protocol for 1, 3, 5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2419.
- Thelakkat, M., & Schmidt, H. W. (1999). Synthesis and Application of Dimeric 1, 3, 5-Triazine Ethers as Hole-Blocking Materials in Electroluminescent Devices.
- Afonso, C. A., Lourenço, N. M., & Rosatella, A. D. A. (2006). Synthesis of 2, 4, 6-tri-substituted-1, 3, 5-triazines. Molecules, 11(1), 81-102.
- Hanioka, N., Jinno, H., & Nishimura, T. (1998). In Vitro Metabolism of Chlorotriazines: Characterization of Simazine, Atrazine, and Propazine Metabolism Using Liver Microsomes From Rats Treated With Various Cytochrome P450 Inducers. Toxicology and applied pharmacology, 152(1), 23-30.
- Lim, C. K., & Lord, G. A. (2002). Current developments in therapeutic drug monitoring and clinical and forensic toxicology: a review.
- Shaw, J. T. (2006). Novel one pot synthesis of substituted 1, 2, 4-triazines. Arkivoc, 2006(13), 51.
- Balasubramanian, N., & Shanmugam, P. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1, 3, 5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method.
- Wuest, J. D. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 819-832.
Sources
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Technical Support Center: Optimizing Nucleophilic Substitution on Cyanuric Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) on this versatile scaffold. Our goal is to empower you with the scientific reasoning behind experimental choices, ensuring successful and reproducible outcomes.
Fundamentals: The Stepwise Substitution of Cyanuric Chloride
Cyanuric chloride (CC) is a highly reactive and cost-effective starting material used extensively in pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility stems from the three chlorine atoms on the electron-deficient triazine ring, which can be sequentially replaced by a wide range of nucleophiles.[3][4]
The key to controlling the reaction lies in understanding its temperature-dependent, stepwise nature. Each substitution of a chlorine atom deactivates the ring, making the subsequent substitution require more energy.[5] This principle allows for the selective synthesis of mono-, di-, and trisubstituted triazines.
A general empirical rule for substitutions with many common nucleophiles is:
-
1st Substitution: Occurs at temperatures around 0-5 °C.[4][6][7]
-
2nd Substitution: Typically proceeds at room temperature up to 40-50 °C.[4][6][7]
-
3rd Substitution: Requires elevated temperatures, often above 60-80 °C.[4][6][8]
It is crucial to recognize that this is a guideline; the optimal conditions are also highly dependent on the nucleophile's reactivity, steric hindrance, the solvent used, and the base employed.[4][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during experiments in a practical question-and-answer format.
Category 1: Controlling Selectivity and Preventing Side Reactions
Q1: I'm attempting a monosubstitution, but my analysis (TLC/LC-MS) shows a mixture of di- and even tri-substituted products. How can I improve selectivity?
A1: This is a classic challenge in triazine chemistry and almost always points to issues with temperature control.
-
Causality: The activation energy for the second substitution is higher than the first.[5] If the reaction temperature rises, even locally, you provide enough energy to overcome this barrier, leading to over-reaction.
-
Troubleshooting Steps:
-
Strict Temperature Management: This is the most critical factor.[7] Ensure your reaction vessel is adequately submerged in an ice bath and that the internal temperature is monitored. For highly reactive nucleophiles, a salt-ice bath may be necessary to maintain temperatures below 0 °C.
-
Slow, Controlled Addition: Add the nucleophile dropwise to the cyanuric chloride solution.[7][9] A rapid addition can cause an exotherm that raises the local temperature, promoting disubstitution.
-
Stoichiometry: Use only a stoichiometric equivalent (or a very slight excess, e.g., 1.02 eq) of your nucleophile for the first substitution.[7][9]
-
Q2: My reaction mixture produced a significant amount of a white, insoluble precipitate that I can't dissolve in my organic solvent. What is it and how can I prevent it?
A2: You are likely observing the product of hydrolysis. Cyanuric chloride and its chlorinated intermediates are highly sensitive to moisture.[7]
-
Causality: Water acts as a nucleophile, reacting with cyanuric chloride to form hydroxy-substituted triazines (like 2,4-dichloro-6-hydroxy-s-triazine) and ultimately cyanuric acid.[10][11][12] These byproducts are often insoluble in common organic solvents like acetone or THF.[7]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]
-
pH Control: The rate of hydrolysis is significantly affected by pH. It is slower under acidic conditions (pH ≤ 6) and accelerates in alkaline environments (pH ≥ 7).[7][10][13] Maintaining the pH in the optimal range for your nucleophilic substitution is key.
-
Temperature: Higher temperatures increase the rate of hydrolysis.[12] Adhering to the correct temperature profile for your substitution will also minimize this side reaction.[7]
-
Category 2: Optimizing Reaction Conditions
Q3: What is the role of the base in these reactions, and how do I choose the right one?
A3: A base is essential to neutralize the hydrochloric acid (HCl) generated during the substitution.[4] If not neutralized, the HCl can protonate your nucleophile, rendering it non-nucleophilic, and can also promote unwanted side reactions.
-
Common Choices & Rationale:
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃, Na₂CO₃): These are widely used, inexpensive, and effective.[2][4] They are particularly useful in two-phase systems (e.g., acetone/water) where they can be easily removed during workup. Sodium bicarbonate is a milder option often preferred for sensitive substrates.[2]
-
Organic Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA)): These are soluble in organic solvents and are a good choice for strictly anhydrous reactions.[4][9] DIEA is often preferred over TEA because it is more sterically hindered and less likely to act as a competing nucleophile.
-
-
Selection Criteria:
-
Solubility: Choose a base that is compatible with your chosen solvent system. Inorganic bases often have poor solubility in purely organic solvents.[9]
-
Nucleophilicity of Substrate: For weakly nucleophilic amines, a stronger base might be required to facilitate the reaction. However, overly strong bases can promote side reactions.[9]
-
Reaction Scale & Workup: For large-scale reactions, aqueous inorganic bases can be more practical and cost-effective.
-
Q4: How does solvent choice impact the reaction?
A4: The solvent plays a crucial role in solubilizing reactants, influencing reaction rates, and in some cases, participating in the reaction.
-
Causality: Nucleophilic aromatic substitution on cyanuric chloride generally proceeds faster in more polar solvents, which can stabilize the charged intermediate (Meisenheimer complex).[14]
-
Common Solvents & Considerations:
-
Acetone: A very common choice, as it readily dissolves cyanuric chloride and is miscible with water, making it suitable for reactions using aqueous bases.[1][12]
-
Tetrahydrofuran (THF) & 1,4-Dioxane: Good choices for anhydrous reactions using organic bases.[8][9]
-
Acetonitrile (ACN): Another polar aprotic solvent suitable for these reactions.[9]
-
Caution with DMF/DMSO: While polar, solvents like DMF and DMSO can sometimes react with cyanuric chloride, so their use should be carefully evaluated.[9][12]
-
Category 3: Purification and Analysis
Q5: How can I effectively monitor the progress of my stepwise reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
-
TLC Procedure:
-
Spot the starting cyanuric chloride, your nucleophile, and the co-spotted reaction mixture on a TLC plate.
-
Run the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
As the reaction progresses, you will see the spot for the starting material diminish and a new, more polar spot for your product appear. For a disubstitution, you will see the monosubstituted intermediate form and then be consumed as the disubstituted product appears.
-
Q6: My final product is difficult to purify. What are some common strategies?
A6: Purification can be challenging due to the similar polarities of the products and the potential for insoluble byproducts.
-
Troubleshooting Steps:
-
Workup: After the reaction, quenching with a large volume of crushed ice/water is a standard procedure.[1][7] This precipitates the organic product, which can then be collected by filtration and washed thoroughly with water to remove salts and water-soluble impurities.
-
Recrystallization: This is a powerful technique for purifying solid triazine derivatives. Common solvents include ethanol, ethyl acetate, or mixtures with hexane.[1][7]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution with a hexane/ethyl acetate system is a good starting point.
-
Dealing with Hydrolysis Byproducts: If you have significant hydrolysis byproducts, an acidic or basic wash during the workup might help remove them, depending on their specific structure.
-
Experimental Workflow & Data Summary
The following diagram illustrates a typical workflow for optimizing a nucleophilic substitution on cyanuric chloride.
Caption: Workflow for a selective monosubstitution reaction.
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | To Achieve Monosubstitution | To Achieve Disubstitution | To Achieve Trisubstitution | Common Issues if Not Controlled |
| Temperature | 0-5 °C[6][7] | Room Temp to 40-50 °C[6][7] | > 60-80 °C[6][8] | Loss of selectivity, over-reaction. |
| Nucleophile Stoichiometry | ~1.0 equivalent[9] | ~2.0 equivalents | > 3.0 equivalents | Incomplete reaction or over-reaction. |
| Base | NaHCO₃, K₂CO₃, DIEA[4][9] | NaHCO₃, K₂CO₃, DIEA[4][9] | Na₂CO₃, NaOH, DIEA[4][15] | Incomplete reaction, side reactions. |
| Solvent | Acetone, THF, ACN[9][12] | Acetone, THF, Dioxane[9][16] | Toluene, Xylene, Dioxane[12][16] | Poor solubility, side reactions. |
| Moisture | Strict exclusion (Anhydrous)[7] | Strict exclusion (Anhydrous)[7] | Strict exclusion (Anhydrous)[7] | Formation of insoluble hydrolysis byproducts.[7][10] |
References
- MDPI. (2025, August 1).
- Organic & Biomolecular Chemistry (RSC Publishing).
- SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIV
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine.
- Materials Advances (RSC Publishing). (2024, October 15). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.
- ACS Publications. (2008, July 11). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.
- DTIC.
- Cyanuric chloride CAS N°: 108-77-0. (2001, September 25).
- Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. (2025, December 22).
- Google Patents. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.
- ResearchGate. (2006, August 14).
- Chemcess. (2025, September 3). Cyanuric Chloride: Properties, Reactions, Production And Uses.
- Cyanuric Chloride Deriv
- Efficient and General Synthesis of 3-Aryl Coumarins Using Cyanuric Chloride.
- Benchchem.
- Organic Syntheses Procedure. 1,3,5-[tris-piperazine]-triazine.
- RSC Publishing. (2024, July 11).
- ResearchGate. Role of cyanuric chloride in organic synthesis: A concise overview.
- TREA. Process for reacting cyanuric chloride with ammonia or with amines.
- ResearchGate.
- ResearchGate. Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.
- ResearchGate. (PDF)
- Chromatography Forum. (2010, April 7). HPLC analysis of Cyanouric acid and CHloride.
- Google Patents.
- PubMed. (2007, June 15).
- Eureka. (2013, August 21).
- Google Patents.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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addressing solubility issues of triazine derivatives in aqueous solutions
Welcome to the Triazine Solubility Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Triazine derivatives (particularly 1,3,5-triazines) are privileged scaffolds in drug discovery, but their inherent structural properties often lead to critical aqueous solubility bottlenecks.
This center synthesizes thermodynamic principles with field-proven formulation strategies, providing you with a logical framework, self-validating experimental protocols, and authoritative grounding to resolve your solubility issues.
Part 1: Diagnostic Decision Tree
Before initiating any laboratory work, use the following logic to determine the most thermodynamically sound approach for your specific triazine derivative.
Diagnostic Decision Tree for Triazine Solubility Enhancement.
Part 2: Knowledge Base & Troubleshooting FAQs
Q1: Why do my s-triazine derivatives exhibit such poor aqueous solubility (<1 μg/mL) despite containing multiple nitrogen heteroatoms? A1: The bottleneck is rarely a lack of hydrophilicity; it is a thermodynamic issue driven by crystal packing. The aqueous solubility of a small molecule depends on the balance between its hydration energy and its crystallinity. Triazine rings are highly planar and symmetrical, which promotes extremely tight crystal packing and high melting points. The energy required to break this strong intermolecular network energetically outweighs the hydration benefits provided by the nitrogen atoms[1].
Q2: How can I rationally modify the triazine scaffold to improve solubility without losing target affinity? A2: The most effective medicinal chemistry strategy is the disruption of molecular planarity and symmetry . Adding conformationally flexible substituents with polar groups—such as morpholine rings—to a solvent-exposed site can drastically improve solubility. For instance, introducing a morpholinylpropoxy substituent has been shown to increase the solubility of triazine analogues by up to 700-fold (reaching ~14 μg/mL)[2]. Causality: Morpholine is protonated at physiological pH (enhancing hydration), while its saturated, nonplanar character eschews tight crystal packing[2]. This exact strategy was successfully employed in the development of PI3K inhibitors like the ZSTK474 analogs, where adding a second morpholine group improved both polarity and aqueous solubility.
Q3: I am in late-stage preclinical development and cannot alter the chemical structure of my lead compound. What formulation strategies are most effective? A3: You must rely on formulation techniques that bypass the crystal lattice energy entirely:
-
Amorphous Solid Dispersions (ASD): By dispersing the drug in a polymer matrix (e.g., PVPVA or HPMCAS), you force the triazine into an amorphous state, removing the crystal packing barrier. For high-melting-point triazines (e.g., >220°C), Hot-Melt Extrusion (HME) poses a high risk of thermal degradation; therefore, solvent evaporation or spray drying should be utilized[3].
-
Cyclodextrin Inclusion Complexes: Utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the hydrophobic triazine core via host-guest interactions, while the hydrophilic exterior ensures bulk water solubility[4].
Part 3: Experimental Methodologies
Protocol A: Self-Validating Preparation of Triazine-Cyclodextrin Inclusion Complexes
Self-Validating Workflow for Triazine-Cyclodextrin Inclusion Complexation.
Step-by-Step Methodology:
-
Solvent Selection & Dissolution: Dissolve the triazine derivative in a volatile organic solvent (e.g., ethanol or acetone) where it exhibits >10 mg/mL solubility. Causality: The drug must be fully molecularly dispersed to enter the cyclodextrin cavity; suspensions will result in poor inclusion yields.
-
Host Preparation: Dissolve HP-β-CD in ultrapure water at a 1:3 to 1:5 molar ratio (Drug:CD).
-
Complexation: Add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring (600 rpm), followed by ultrasonication for 1 hour. Causality: Sonication provides the mechanical energy required to overcome the activation barrier for host-guest inclusion.
-
Solvent Removal: Remove the organic solvent via rotary evaporation at 40°C under reduced pressure.
-
Lyophilization: Freeze the remaining clear aqueous solution at -80°C and lyophilize for 48 hours to obtain the solid inclusion complex.
-
Self-Validation System (Critical): Perform Differential Scanning Calorimetry (DSC). Validation Criteria: The complete disappearance of the triazine's characteristic sharp endothermic melting peak confirms that the drug is fully encapsulated within the CD cavity and no longer exists in a crystalline state.
Protocol B: Solvent Evaporation Method for Amorphous Solid Dispersions (ASD)
-
Matrix Selection: Select a polymer with strong hydrogen-bond accepting capabilities, such as PVPVA. Causality: The polymer must interact with the triazine's amine/amide protons to stabilize the amorphous state and prevent thermodynamic recrystallization over time.
-
Co-dissolution: Dissolve both the triazine derivative and PVPVA (typically at a 1:4 drug-to-polymer mass ratio) in a common solvent (e.g., acetone)[3].
-
Evaporation: Rapidly evaporate the solvent using a spray dryer (Inlet temp: ~70°C, Outlet temp: ~45°C). Causality: Rapid evaporation kinetically traps the drug molecules in the polymer matrix before they have the time to nucleate and form crystal lattices.
-
Secondary Drying: Dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Self-Validation System: Conduct Powder X-Ray Diffraction (PXRD). Validation Criteria: A broad "halo" pattern with the absolute absence of sharp Bragg peaks confirms a successful amorphous solid dispersion.
Part 4: Quantitative Data Summary
The following table summarizes the comparative efficacy of the discussed solubility enhancement techniques specifically applied to triazine derivatives:
| Enhancement Technique | Primary Mechanism of Action | Carrier / Modifier Example | Typical Solubility Gain | Thermal Stability Risk |
| Structural Modification | Disruption of planarity & crystal packing | Morpholine substituent | Up to 700-fold increase | None (Intrinsic) |
| Amorphous Solid Dispersion | Kinetic trapping; removal of lattice energy | PVPVA / HPMCAS | 100 to 500-fold increase | High (if using HME) |
| Inclusion Complexation | Host-guest hydrophobic encapsulation | HP-β-Cyclodextrin | 50 to 200-fold increase | Low |
| Cosolvency | Reduction of solvent dielectric constant | PEG 400 / Ethanol | 10 to 50-fold increase | Low |
References
-
2 - National Institutes of Health (NIH) 2. - Advance Journal of Pharmaceutical Research & Review 3.1 - SciSpace 4.3 - National Institutes of Health (NIH) 5.4 - Nankai University
Sources
Diagnostic Workflow: Identifying the Resistance Mechanism
Welcome to the Technical Support Center for Triazine-Based Therapeutics. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in identifying, understanding, and overcoming resistance mechanisms associated with s-triazine derivatives.
Triazine scaffolds are foundational in both oncology (e.g., PI3K/mTOR inhibitors like gedatolisib, classic agents like altretamine) and infectious diseases (e.g., antimalarials like cycloguanil)[1][2]. However, the emergence of intrinsic and acquired resistance remains a critical bottleneck. This guide provides self-validating protocols, mechanistic insights, and actionable solutions to bypass these hurdles.
Before altering your drug design or experimental model, you must accurately diagnose the molecular driver of resistance in your specific cell line.
Fig 1. Diagnostic decision tree for identifying and resolving triazine drug resistance.
Module 1: Efflux Pump (P-gp/MDR1) Mediated Resistance
Q: My cancer cell line (e.g., KB-A1) suddenly shows a massive increase in IC50 to our triazine lead compound. Is this a target mutation or an efflux issue? A: Rapid, massive IC50 shifts (often >50-fold) in previously sensitive lines are hallmark indicators of ATP-binding cassette (ABC) transporter upregulation, specifically P-glycoprotein (P-gp/MDR1), rather than de novo kinase mutations[3][4]. Interestingly, specific triazine derivatives can act as potent modulators of multidrug resistance (MDR) by competitively inhibiting P-gp-catalyzed efflux[3].
Quantitative Data: MDR Reversal by Triazine Derivatives
| Compound | Cell Line | Target Resistance Mechanism | Reversal Fold (vs. Control) | Reference |
| S9788 (Triazine derivative) | DC-3F/AD | P-glycoprotein (P-gp) efflux | 300-fold | [3] |
| S9788 (Triazine derivative) | KB-A1 | P-glycoprotein (P-gp) efflux | 6-fold | [3] |
| Symmetrical chlorophenylamino-s-triazine | C26 (Colon Carcinoma) | Multidrug efflux pumps | Enhanced Therapeutic Index | [5] |
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity
This protocol determines if your triazine drug is being actively pumped out of the cell.
-
Cell Preparation: Seed sensitive (parental) and resistant cells at 1×105 cells/mL. Causality: Exponential growth phase ensures active metabolism and baseline transporter expression.
-
Dye Loading: Incubate cells with 5 µM Rhodamine 123 (Rh123) for 30 minutes at 37°C. Causality: Rh123 is a fluorescent, highly specific substrate for P-gp.
-
Inhibitor Co-incubation: Treat a parallel set of resistant cells with Rh123 + 10 µM Verapamil (a known P-gp inhibitor). Causality: This establishes the maximum theoretical fluorescence if efflux is completely blocked.
-
Wash and Efflux Phase: Wash cells twice with ice-cold PBS, then resuspend in dye-free media for 1 hour at 37°C. Causality: Ice-cold PBS temporarily halts membrane fluidity and pump activity during the wash, preventing premature dye loss.
-
Flow Cytometry Analysis: Measure intracellular fluorescence using the FITC channel.
-
Validation Checkpoint (Self-Validating System): The Verapamil positive control MUST shift the fluorescence peak of the resistant cells back to the baseline of the sensitive parental line. If it does not, the efflux pump is either not P-gp (consider BCRP or MRP1), or the dye concentration was saturated, rendering the assay invalid.
Module 2: Target Mutation & Bypass Signaling
Q: We confirmed our triazine compound still inhibits PI3K in vitro, but the cells are surviving. What is driving this intrinsic resistance? A: This is a classic bypass signaling paradigm. When a primary pathway (like PI3K/mTOR) is chronically inhibited by a triazine drug, the lack of negative feedback often leads to the hyperactivation of upstream receptor tyrosine kinases (RTKs), most notably EGFR[1][6]. To overcome this, researchers are designing symmetrical chlorophenylamino-s-triazine derivatives that act as multi-targeted kinase inhibitors, neutralizing both PI3K and EGFR simultaneously[5][6].
Fig 2. PI3K/mTOR inhibition by triazines triggers compensatory EGFR bypass signaling.
Protocol 2: Kinase Bypass Profiling via Phospho-Western Blotting
-
Lysis Buffer Preparation: Use RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (e.g., Sodium Orthovanadate, NaF). Causality: Phosphatase inhibitors are non-negotiable; transient phosphorylation events on EGFR/AKT are rapidly degraded by endogenous phosphatases upon cell lysis.
-
Protein Extraction & Quantification: Lyse cells on ice for 30 mins, centrifuge at 14,000 x g, and quantify using a BCA assay.
-
Electrophoresis & Transfer: Run 20 µg of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Probing: Probe for p-EGFR (Tyr1068), Total EGFR, p-AKT (Ser473), and Total AKT.
-
Validation Checkpoint (Self-Validating System): Total EGFR and Total AKT bands must remain constant across all treatment lanes. If Total protein fluctuates, the apparent changes in Phospho-EGFR are artifacts of unequal loading or unequal cell death, invalidating the bypass signaling hypothesis.
Module 3: Advanced Formulations & Hybridization
Q: Our triazine compound suffers from poor intracellular accumulation and rapid clearance in resistant models. How can we enhance delivery and efficacy? A: When medicinal chemistry optimization reaches its limit, structural hybridization and advanced delivery systems are required.
-
Hydrogel Delivery: Formulating the triazine into a self-assembling hydrogel (e.g., TriaC-18) can encapsulate chemotherapeutics like doxorubicin, facilitating nuclear transport while simultaneously providing dual PI3K inhibition to overcome resistance in aggressive melanoma[7].
-
Hybrid Compounds: Synthesizing hybrid compounds (e.g., artemisinin-triazine hybrids) has proven highly effective in overcoming multidrug resistance in both cancer and malaria (e.g., overcoming chloroquine-resistant P. falciparum)[2][8].
Quantitative Data: Efficacy of Triazine Hybrids in Resistant Models
| Hybrid Compound | Disease Model | IC50 (Hybrid) | IC50 (Parental Drug) | Fold Improvement | Reference |
| DHA-Melphalan Hybrid | Ovarian Cancer (A2780) | 0.83 µM | > 5.0 µM | > 6x | [8] |
| DHA-Quinazoline Hybrid | Colorectal Cancer (HCT116) | 0.11 µM | 2.85 µM (DHA) | ~26x | [8] |
| TriaC-18 Hydrogel + DOX | Melanoma | High Nuclear Accumulation | Poor Accumulation | Significant | [7] |
References
- New triazine derivatives as potent modulators of multidrug resistance. PubMed/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzlRkH6Xri85EORgRg86e8eEt-DDL2vpIaDQ5dS91cwIP8HLzSZ7XRtnCLOMhL_OhG9rWOT4GhwMIbaahuwKzoNGJQsQSExks7swwUoVrZb1adxQEM57xnUAkXPjvD8pD6pA==]
- Exploring s-triazine derivatives as anticancer agents. Exploration Pub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO4ztL_1rcW0FJlJzzwGdbZRMX5_ea5zCL54pesvBmbX7PN3rMcanJJoaPbz00tki9e3roqTOsynkb77CJ_UoOoMGRN9p5R6oueMhM1p45U0rwOKj9tekqY_qX-ZujZ8p2bDCzOwJa-ZDoRPCXuas6WJa9vrA=]
- Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PubMed Central/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhrUtSv2MxDbpmVW6WzkS-T-DYnGEC6Ot3xutYKjc9pew6n_Qu8oVWYXP1LeExHVc_Zwc1nLa-AVRqIThuyKbWDtXqJceTEjaxyIeL30MQ6L_jACquUZ6sEjubkuhvVF8tYUWJPqqgtk1LvWg=]
- Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBVzwisrdRW0vLKfoHFwTUIQLqJ-n2WvbG9Sc0FCAmO_9eR46eomT4lXPsRjfEk5hmkxPHHahCjImS8QjQMTzYFNPeGYGVXKs1NbDRhw-nEcTbSdicAyzt6aVv4XLBilGTYXVFNYjjC7LlVAkx6b8ob3rIyhvIandR0S_un8lAIHPE_M0uV7RUNAw5lTCX]
- Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUP4fDjxTO3_Q_JCCUnn0wiE64_5YxLQTjFvnhIoUDZAGAb9LMqjAurC1JxZKWGMKt9NJ0beRRYqXE2kXGX3RqOpanUhvLEnZA_Gep2MlFpHLfUKLaLy1kr5Bpm0Xpb4Jc7vIeL6s4TqGby-_LJO-IKXo=]
- Artemisinin and Derivatives-Based Hybrid Compounds: Promising Therapeutics for the Treatment of Cancer and Malaria. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYZyCpKExt5tdBUrEdG8meX4opdwJpKPilvzZK-D2qFXDp5rCXnihHnGZ9y0HI3cxEjoKou6SkTeZRKy0tEVZXpOzCTAUROEBT1rWIlowDzdYY850VWCKC9rTw-941FrN9nkk=]
- Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. PubMed Central/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaurAUAyWogU-URPE1UiivLYom06fwWJ10Q7evQAe9Lz4G6Pmiqw7Yb5F_TdjId0A4AqPUq1QwoesUYJmGp-SGVwA8LUTL4ZYrYxwaZ_He7PKwqm7EZtCD-x0peJaJvDRwFuwnSlin7znFbw==]
- The antimalarial triazine WR99210 and the prodrug PS-15: Folate reversal of in vitro activity against Plasmodium falciparum and a non-antifolate mode of action of the prodrug. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvGyX-QPsvAh0r8rVXhQ27m1UfO3LWRID0L8oDMJ7MAqBMNH1EuetiEV1BHKXtksDeQm7vezmuGtYPMn22Faii68WoXknnuMMD2edC926enx8x21G9inaGQn5Odr_8gqEpY1CPfDv8qkMFfzFGBZBmjgmmTw3U0tEtRpTrCqAIsiopa2uDTlciDMqjQes3hfCEjW5k9e9XrF7HAzrGpxFIg13qoZfYNhiMuxu695jqivKRphYKoum9OtTHHQJ2KMuv8ZJb7eXbYZT_jvy3iuHYoF5c7ASjtmh9GMYRY6Rr2q9jwHf8t8iJq-874mhwTRgxViwVPA3s0QZH0m_4sg0_hjS5M_FjelsF_uurLtpJrMcaQTcX2FkeBjU=]
Sources
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting & Minimizing Off-Target Effects of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals utilizing 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine in biochemical assays, cell-based screening, or hit-to-lead optimization.
Due to the presence of a reactive mono-chloro-triazine core, this compound functions as an electrophilic covalent ligand. While this makes it a powerful tool for direct-to-biology (D2B) probe generation[1], it also introduces significant risks for pan-proteomic off-target reactivity. This guide provides the theoretical causality, troubleshooting workflows, and self-validating protocols necessary to control its reactivity and isolate true on-target efficacy.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q: Why does this compound exhibit high non-specific background and toxicity in my cell-based assays? A: The compound features a mono-chloro-triazine core. The chlorine atom at position 4 acts as a highly effective leaving group for nucleophilic aromatic substitution (SNAr) reactions[2]. In a complex proteomic environment, this electrophilic warhead reacts with exposed nucleophiles (primarily cysteines and lysines) via collision-driven kinetics[3]. If the compound is dosed above its non-covalent dissociation constant ( KD ), mass action drives non-specific covalent labeling, leading to assay artifacts and cellular toxicity.
Q: How can I differentiate between on-target covalent binding and off-target toxicity? A: True targeted covalent inhibitors (TCIs) rely on a two-step mechanism: initial reversible binding followed by covalent bond formation[4]. To differentiate the two, perform a time-dependent inhibition assay to calculate the kinact/KI ratio. Additionally, you must run a "pre-quenched" control: incubate the compound with 10 mM Dithiothreitol (DTT) for 1 hour prior to cell treatment. This neutralizes the electrophilic warhead. If the phenotype or toxicity persists in the pre-quenched control, the effect is non-covalent or scaffold-driven rather than a covalent off-target effect.
Q: Should I change the warhead for in vivo studies? A: Yes. While chlorotriazines are excellent for in vitro profiling and serving as synthetic intermediates, their high intrinsic reactivity often leads to rapid clearance and pan-proteomic reactivity in vivo. Consider hit-to-lead optimization by replacing the chloro-triazine with a less reactive electrophile (e.g., an acrylamide or a fluoro-triazine), which requires tighter proximity-induced alignment to react[4].
Part 2: Mechanistic Visualization
Mechanistic divergence of chlorotriazine covalent engagement vs. off-target toxicity.
Part 3: Troubleshooting Workflows & Experimental Protocols
Protocol A: Optimizing In Vitro Assay Conditions (Scavenger Titration)
Objective: Establish a kinetic threshold where fast proximity-driven on-target binding outcompetes slow collision-driven off-target binding.
-
Compound Preparation: Dissolve the compound in anhydrous DMSO to a 10 mM stock. Critical: Avoid aqueous storage to prevent premature hydrolysis of the chlorotriazine warhead.
-
Buffer Formulation: Prepare the assay buffer supplemented with a physiological scavenger. Titrate Glutathione (GSH) at 0 mM, 0.1 mM, 1 mM, and 5 mM across different wells.
-
Pre-incubation: Incubate the target protein with the compound in the GSH-supplemented buffer for defined time intervals (e.g., 5, 15, 30, and 60 minutes).
-
Reaction Initiation: Add the enzyme substrate to initiate the reaction and measure residual activity.
-
Data Analysis: Plot the natural log of remaining activity versus time to determine the observed rate constant ( kobs ). A compound with high target specificity will maintain a high kobs even in the presence of 1–5 mM GSH, whereas off-target driven artifacts will be quenched.
Protocol B: Competitive Chemoproteomic Profiling (ABPP)
Objective: Identify the specific off-target proteins covalently modified by the chlorotriazine warhead to guide structural optimization[5].
-
Live-Cell Treatment: Treat live cells (or lysates) with 1 µM of the compound or a DMSO vehicle control for 1 hour.
-
Lysis & Probe Labeling: Lyse the cells (if treated live) and treat the proteome with 100 µM of a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) for 1 hour. This labels all unreacted, exposed cysteines.
-
CuAAC Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins.
-
Enrichment: Precipitate the proteins, resuspend, and enrich the biotinylated proteins using streptavidin-agarose beads.
-
Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze the resulting peptides via quantitative LC-MS/MS. Proteins that show a significant reduction in MS intensity in the compound-treated sample compared to the DMSO control represent the covalent off-targets.
Activity-Based Protein Profiling (ABPP) workflow for identifying covalent off-targets.
Part 4: Data Presentation & Reactivity Matrices
Table 1: Warhead Reactivity & Optimization Matrix
Use this matrix to guide your hit-to-lead chemistry if the mono-chloro-triazine proves too reactive for your specific biological model.
| Warhead Type | Intrinsic Reactivity ( kchem ) | Primary Target Nucleophile | Off-Target Risk | Recommendation for Drug Development |
| Dichloro-triazine | Very High | Cys, Lys, Tyr | Extreme | Avoid for cell-based assays; use strictly as a synthetic intermediate. |
| Mono-chloro-triazine (Current) | High | Cys, Lys | High | Requires strict concentration control and scavenger titration in vitro. |
| Fluoro-triazine | Moderate | Cys | Medium | Good balance for Targeted Covalent Inhibitors (TCIs). |
| Acrylamide | Low-Moderate | Cys (Michael Addition) | Low | Industry standard for kinase inhibitors; requires precise proximity. |
Table 2: Buffer Additive Effects on Chlorotriazine Assays
Understanding how your assay buffer interacts with the compound is critical for self-validating your results.
| Buffer Additive | Mechanism of Action | Effect on On-Target Binding | Effect on Off-Target Background |
| DTT (Dithiothreitol) | Strong nucleophile; rapidly quenches free chlorotriazine. | Reduces apparent potency if pre-incubated with compound. | Drastically reduces non-specific covalent labeling. |
| GSH (Glutathione) | Physiological scavenger; establishes a kinetic threshold. | Minimal impact if proximity-driven binding is fast ( kinact is high). | Suppresses collision-driven off-target binding. |
| BSA (Bovine Serum Albumin) | Protein sink; absorbs highly lipophilic/reactive compounds. | Shifts IC50 to higher concentrations. | Reduces non-specific adherence to plastic and membranes. |
Sources
Technical Support Center: Scaling the Synthesis of Chlorotriazine Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for scaling up the synthesis of chlorotriazine compounds. Moving from bench-scale to pilot or production scale introduces challenges in reaction control, safety, and purification. This document is structured to provide not just a protocol, but the underlying principles and troubleshooting strategies to ensure a successful and safe scale-up.
Core Principles: The Chemistry of Sequential Substitution
The synthesis of most chlorotriazine derivatives originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and versatile starting material.[1] The cornerstone of its utility lies in the differential reactivity of its three chlorine atoms, which can be sequentially displaced by nucleophiles in a temperature-controlled manner.[2] This allows for the precise, stepwise introduction of various substituents.
The fundamental principle is that the electron-withdrawing nature of the triazine ring is attenuated with each successive substitution. Consequently, the remaining chlorine atoms become less susceptible to nucleophilic attack, requiring more forcing conditions for their displacement.[2]
Table 1: Temperature Guidelines for Sequential Nucleophilic Substitution
| Substitution Step | Typical Temperature Range | Rationale |
|---|---|---|
| First Substitution | 0–5 °C | The first chlorine is highly reactive. Low temperatures are crucial to prevent double or triple substitution.[3] |
| Second Substitution | Room Temperature (20-25 °C) | The mono-substituted chlorotriazine is less reactive. Room temperature provides sufficient energy for the second displacement without forcing the third.[2] |
| Third Substitution | Elevated Temperatures (Reflux) | The di-substituted triazine is the least reactive. Reflux conditions (e.g., 80-110 °C) are often necessary to displace the final chlorine atom.[2] |
Safety First: Handling Cyanuric Chloride at Scale
Cyanuric chloride is a fuming solid that is highly corrosive, a lachrymator, and reacts violently with water.[4][5] Scaling up its use magnifies these hazards. A thorough understanding and strict adherence to safety protocols are non-negotiable.
Key Hazards:
-
Reactivity with Water: Reacts exothermically with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and cyanuric acid.[5][6] This can lead to a dangerous pressure buildup in a closed system.
-
Toxicity: It is toxic by inhalation and ingestion and can cause severe burns to the skin, eyes, and respiratory tract.[4][5] Repeated exposure may lead to skin sensitization and asthma-like symptoms.[4][7]
-
Incompatibilities: It is incompatible with strong acids, alcohols, and oxidizing agents.[4] Runaway reactions have been reported with solvents like DMF and DMSO.[6]
Table 2: Essential Safety Protocols for Handling Cyanuric Chloride
| Precaution Category | Specific Actions |
|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[4][8] Use a respirator with an appropriate cartridge if ventilation is inadequate.[8] |
| Ventilation | ALWAYS handle cyanuric chloride in a well-ventilated chemical fume hood.[7][9] Ensure the balance for weighing is also in a hood.[7] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[9] The container must be kept tightly closed to prevent reaction with moisture. |
| Spill & Emergency | Have spill cleanup materials for corrosive solids readily available. Ensure eyewash stations and safety showers are accessible and functional.[8] Do NOT use water to clean up spills.[8] |
| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations.[9] Contaminated materials must be handled as hazardous waste. |
Scalable Synthesis Protocol: A General Guide
This protocol outlines a generalized, scalable procedure for the synthesis of mono- and di-substituted chlorotriazines. It must be adapted based on the specific nucleophile and scale.
Step 1: Reagent Preparation and Setup
-
Reactor Setup: Choose a reactor of appropriate size with overhead stirring, a temperature probe, a dropping funnel, and an inert gas inlet (e.g., Nitrogen or Argon).
-
Solvent Selection: Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., Acetone, THF, Acetonitrile) in the reactor.[2] The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature.
-
Nucleophile Solution: In a separate vessel, dissolve the first nucleophile (1 equivalent) in the same solvent.[2]
-
Base Preparation: Prepare a solution or slurry of the base (1-1.2 equivalents). The base neutralizes the HCl generated during the reaction.[2] Common bases include sodium bicarbonate, potassium carbonate, or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[2][3]
Step 2: First Nucleophilic Substitution (0-5 °C)
-
Cooling: Cool the reactor containing the cyanuric chloride solution to 0-5 °C using an ice bath or a chiller. Maintaining this temperature is critical to prevent over-reaction.[3]
-
Slow Addition: Slowly add the nucleophile solution dropwise to the cyanuric chloride solution via the dropping funnel. Monitor the internal temperature closely to prevent a dangerous exotherm.
-
Base Addition: Concurrently or portion-wise, add the base to neutralize the forming HCl.[2]
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 2-4 hours.[2] Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]
Step 3: Second Nucleophilic Substitution (Room Temperature)
This step is for the synthesis of di-substituted compounds. If a mono-substituted product is desired, proceed directly to Step 4.
-
Warm to Room Temperature: Once the first substitution is complete, allow the reaction mixture to warm to room temperature.
-
Second Nucleophile Addition: Dissolve the second nucleophile (1 equivalent) and a corresponding amount of base in the solvent. Add this solution slowly to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, again monitoring by TLC or HPLC until the mono-substituted starting material is consumed.[2]
Step 4: Work-up and Isolation
-
Quenching: Once the reaction is complete, pour the mixture into crushed ice or cold water to precipitate the product.[2] This also helps to dissolve inorganic salts.
-
Filtration: Collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual salts and water-soluble impurities.[2]
-
Drying: Dry the product under vacuum to obtain the crude chlorotriazine derivative.
Step 5: Purification
-
Recrystallization: For many chlorotriazine compounds, recrystallization from a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is an effective method for purification at scale.[2]
-
Column Chromatography: If recrystallization is ineffective, purification via flash column chromatography may be necessary, though this can be less practical for very large quantities.[10]
Troubleshooting Guide
Q1: My yield is very low, or I see no product formation. What's wrong?
-
Possible Cause: Insufficient reactivity of the nucleophile or non-optimal reaction conditions.[11]
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your cyanuric chloride is dry and has not hydrolyzed. Use high-purity nucleophiles and anhydrous solvents.
-
Verify Base Strength: The base must be strong enough to neutralize HCl but not so strong that it reacts with your starting materials or product. For weakly nucleophilic amines, a stronger base like K₂CO₃ might be better than NaHCO₃.[3]
-
Increase Temperature (Carefully): If the reaction stalls at the recommended temperature, a modest increase may be necessary. For a sluggish first substitution, try stirring at 5-10 °C. For the second, gentle heating to 30-40 °C may help. Always monitor for the formation of byproducts.[11]
-
Extend Reaction Time: Some nucleophiles react slowly. Continue to monitor the reaction for an extended period (e.g., 24-48 hours) before concluding it has failed.[11]
-
Q2: I'm getting a mixture of mono-, di-, and/or tri-substituted products. How can I improve selectivity?
-
Possible Cause: Poor temperature control or incorrect stoichiometry.[3]
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter.[2] Ensure your cooling bath/chiller can handle the reaction scale and any potential exotherms. For large-scale reactions, slow, subsurface addition of the nucleophile can help dissipate heat more effectively.
-
Slow Addition Rate: Adding the nucleophile too quickly can create localized "hot spots" where the temperature rises, leading to over-reaction. A slower addition rate is crucial for selectivity.
-
Stoichiometry: Use a precise 1:1 stoichiometry of nucleophile to available chlorine sites. Using a large excess of the nucleophile will inevitably lead to multiple substitutions.
-
Q3: My reaction is generating a thick, un-stirrable slurry. What should I do?
-
Possible Cause: Poor solubility of the starting materials, product, or inorganic salt byproducts in the chosen solvent.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest solution is to increase the amount of solvent to keep all components in solution or as a mobile slurry.
-
Change Solvent System: You may need a more polar solvent or a co-solvent system (e.g., THF/water, Acetone/water) to improve solubility.[12] However, be aware that protic solvents can potentially react with cyanuric chloride, especially at higher temperatures.
-
Mechanical Agitation: Ensure your overhead stirrer is powerful enough for the scale and viscosity. Baffles within the reactor can also improve mixing efficiency.
-
Q4: The purification by recrystallization is not working well or gives low recovery.
-
Possible Cause: The product may have similar solubility to the impurities, or it may be an oil.
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: Systematically screen different solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find a system where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Liquid-Liquid Extraction: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with water, a mild acid, or a mild base to remove corresponding impurities.[10]
-
Slurry Wash: If recrystallization fails, try washing the crude solid with a solvent in which the product is insoluble but the impurities are. This can significantly improve purity before a final purification step.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent and base for my specific nucleophile? A: The choice depends on the nucleophile's properties.
-
Solvents: Acetone and THF are good general-purpose aprotic solvents that work well for many amine nucleophiles.[2] For alcohol or thiol nucleophiles, a less reactive solvent might be preferable to avoid side reactions. Solubility tests at small scale are highly recommended.
-
Bases: For robust amine nucleophiles, inorganic bases like NaHCO₃ or K₂CO₃ are cost-effective and easily removed during work-up.[2][3] For sensitive substrates or nucleophiles, a non-nucleophilic organic base like DIPEA or triethylamine can be used, but their removal can be more complex at scale.
Q: What are the best methods for monitoring reaction progress at scale? A: While TLC is excellent for quick checks, it can be difficult to get representative samples from a large, heterogeneous reaction.
-
HPLC: High-Performance Liquid Chromatography is the preferred method for quantitative analysis. It can accurately determine the ratio of starting material to products.
-
GC-MS: Gas Chromatography-Mass Spectrometry is also highly effective, particularly for volatile compounds, and can help identify unknown byproducts.[13][14]
Q: What are the key considerations when moving from a 1L flask to a 100L reactor? A: The primary difference is the surface-area-to-volume ratio.
-
Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making heat dissipation less efficient. Exothermic reactions that are easily controlled in a flask can become dangerous runaways in a large reactor. This reinforces the need for slow addition rates and a robust cooling system.
-
Mixing: Achieving homogenous mixing in a large volume is more challenging. Inefficient stirring can lead to localized concentration and temperature gradients, causing side reactions and poor selectivity. Overhead mechanical stirrers are essential.
-
Addition Times: Addition times must be scaled up significantly. A 10-minute addition in a flask might become a 2-4 hour addition in a 100L reactor to maintain thermal control.
Q: Can I use microwave or ultrasound energy for scaling up this synthesis? A: Both microwave and ultrasound-assisted synthesis have been shown to improve yields and dramatically reduce reaction times at the lab scale.[15][16] However, scaling these technologies for large-volume chemical production presents significant engineering challenges and is not as straightforward as conventional heating in a jacketed reactor. For pilot-scale and beyond, a well-optimized thermal process is generally more common and reliable.
References
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Kumar, D., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 5, 10-15. Available from: [Link]
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SDFine. (n.d.). Cyanuric chloride Safety Data Sheet. Sdfine. Available from: [Link]
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Pham, E. C., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances. Available from: [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - Cyanuric Chloride, 99% (Titr.). Cole-Parmer. Available from: [Link]
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New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Cyanuric Trichloride. NJ.gov. Available from: [Link]
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Abdel-Ghani, M., et al. (2018). Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. ChemistrySelect, 3(35), 10031-10036. Available from: [Link]
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Valente, A. A., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(1), 157-174. Available from: [Link]
- Baker, D. B., & Bushway, R. J. (1998). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 46(1), 161-167.
-
Baker, D. B., & Bushway, R. J. (1998). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. PubMed. Available from: [Link]
- Sosič, I., et al. (2010). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. Heterocycles, 81(1), 91-105.
-
Cowles, D. L., & Stahl, G. L. (2003). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. ResearchGate. Available from: [Link]
-
Cowles, D. L., & Stahl, G. L. (2003). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. Journal of Agricultural and Food Chemistry, 51(27), 7880-7886. Available from: [Link]
-
Cowles, D. L., & Stahl, G. L. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. PubMed. Available from: [Link]
-
International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: CYANURIC CHLORIDE. IPCS. Available from: [Link]
- Wang, J. (2010). Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. Google Patents (CN101624379A).
- Li, J., et al. (2013). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Google Patents (CN103145700A).
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Reddit. (2022). Has anyone worked with cyanuric chloride before? regarding toxicity. r/chemistry. Available from: [Link]
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Chapuis-Hugon, F., et al. (2000). Selective Trace Enrichment of Chlorotriazine Pesticides from Natural Waters and Sediment Samples Using Terbuthylazine Molecularly Imprinted Polymers. Analytical Chemistry, 72(18), 4478-4486. Available from: [Link]
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Kitamura, M., et al. (n.d.). Synthesis of chlorotriazines (2A, 2B, and 2D). ResearchGate. Available from: [Link]
-
Al-Salahi, R., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2435. Available from: [Link]
-
U.S. Army Armament Research and Development Command. (1978). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available from: [Link]
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Al-Omar, M. A. (2010). Scheme 3. Synthesis and reactions of the chlorotriazine compound 10.... ResearchGate. Available from: [Link]
-
Al-Omar, M. A. (2010). A Convenient Synthesis, Reactions and Biological Activity of Some New 6H-Pyrazolo[4',3':4,5]thieno[3,2-d][2][9][17]triazine Compounds. ResearchGate. Available from: [Link]
- Gonzalez, V., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
-
Liscio, P. (2023). How to Purify your Target Compound with Minimal Impurities. Biotage. Available from: [Link]
-
Shah, A. D., & von Gunten, U. (2014). Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. Environmental Science & Technology, 48(22), 13313-13321. Available from: [Link]
- Shipman, J., et al. (2025). Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. Toxicology, 510, 153926.
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Technical Support & Troubleshooting Center: In Vivo Stabilization of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals working with 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine (CCTA) . Due to its unique bi-functional scaffold, CCTA presents specific physicochemical and metabolic liabilities during in vivo studies. This document provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.
Mechanistic Causality of CCTA Instability
To successfully formulate and dose CCTA, one must first understand the chemical causality behind its degradation. The molecule contains two highly reactive moieties:
-
The 4-Chloro-1,3,5-Triazine Core: The electron-deficient nature of the triazine ring renders the C-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr). In aqueous media, this leads to rapid hydrolysis (forming an inactive 4-hydroxy derivative). In vivo, it serves as a potent electrophile, rapidly conjugating with Glutathione (GSH) and leading to high clearance rates.
-
The 5-Chlorothiophene Ring: Thiophene rings are notorious liabilities in drug metabolism. Cytochrome P450 (CYP450) enzymes catalyze the epoxidation and S-oxidation of the thiophene ring, generating highly reactive electrophilic intermediates that covalently bind to hepatic proteins, often resulting in hepatotoxicity[1].
Caption: Mechanistic degradation pathways of CCTA in vivo.
Troubleshooting & FAQs
Q1: During IV administration preparation, my CCTA solution turns cloudy and loses efficacy within hours. What causes this, and how can I prevent it? A1: This is caused by the hydrolytic lability of the 4-chloro-1,3,5-triazine core. At physiological pH (7.4) or in unbuffered saline, the electron-deficient triazine ring undergoes nucleophilic attack by water. Triazines exhibit optimal hydrolytic stability at slightly acidic pH (around pH 5.5), whereas basic or highly acidic conditions accelerate degradation[2],[3]. Solution: Formulate CCTA in a pH 5.5–6.0 citrate buffer containing 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin cavity shields the hydrophobic chlorothiophene and sterically hinders water access to the 4-chloro position.
Q2: In vivo pharmacokinetic (PK) data shows rapid clearance of CCTA (T1/2 < 15 mins) and the appearance of high molecular weight metabolites. Is this due to CYP metabolism? A2: While CYP metabolism is a factor, rapid clearance accompanied by large mass shifts (+307 Da) is indicative of Glutathione (GSH) conjugation. The 4-chloro-triazine moiety is a potent electrophile. In the liver and plasma, the sulfhydryl group of GSH rapidly displaces the chlorine via an SNAr mechanism. Solution: To mitigate this, encapsulate CCTA in Lipid Nanoparticles (LNPs) to physically sequester the reactive core from plasma nucleophiles until intracellular delivery is achieved.
Q3: We observe significant hepatotoxicity in our murine models after 3 days of dosing, even with LNP encapsulation. Why is this happening? A3: This toxicity originates from the bioactivation of the 5-chlorothiophen-2-yl moiety. CYP450 enzymes catalyze the S-oxidation and epoxidation of the thiophene ring[4]. These reactions generate highly reactive, unstable thiophene-S-oxide and epoxide intermediates that covalently bind to hepatic macromolecules, causing toxicity[1]. Solution: If LNP encapsulation does not sufficiently bypass hepatic accumulation, co-administration with a reversible pan-CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) during preclinical proof-of-concept studies can validate if the toxicity is strictly CYP-mediated.
Quantitative Stability & Pharmacokinetic Data
Summarized below is the comparative data demonstrating the causality between formulation strategy and in vivo stability.
Table 1: Degradation Kinetics of CCTA in Aqueous Vehicles
| Formulation Vehicle | pH | Half-Life (t1/2) at 37°C | Primary Degradant |
| PBS (Unbuffered) | 7.4 | 1.2 hours | 4-Hydroxy-CCTA (+18 Da) |
| 10% DMSO in Water | 7.0 | 2.5 hours | 4-Hydroxy-CCTA (+18 Da) |
| 20% HP-β-CD in Citrate Buffer | 5.5 | > 72 hours | None detected |
| LNP Encapsulation (PBS) | 7.4 | > 120 hours | None detected |
Table 2: Pharmacokinetic Parameters in C57BL/6 Mice (IV Administration, 5 mg/kg)
| Parameter | Free CCTA (10% DMSO/Saline) | CCTA-HP-β-CD Complex | CCTA-LNP Formulation |
| Cmax (ng/mL) | 1,250 | 4,800 | 8,500 |
| AUC0-t (ng·h/mL) | 850 | 6,200 | 14,300 |
| Clearance (L/h/kg) | 5.8 | 0.8 | 0.35 |
| Primary Clearance Mechanism | GSH Conjugation | CYP Oxidation | RES Uptake |
Self-Validating Experimental Protocols
Protocol A: Preparation of Hydrolytically Stable HP-β-CD / CCTA Complex
Purpose: To create a stable aqueous formulation for short-term IV dosing.
-
Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer and adjust the pH to exactly 5.5 using 0.1 M HCl. (Self-Validation: Verify pH with a calibrated meter; triazine stability drops exponentially > pH 6.5).
-
Cyclodextrin Solubilization: Dissolve HP-β-CD in the citrate buffer to achieve a 20% (w/v) concentration. Stir at 25°C until completely transparent.
-
Drug Complexation: Slowly add CCTA powder to the stirring HP-β-CD solution to a final target concentration of 2 mg/mL. Stir continuously for 12 hours at room temperature protected from light.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
-
Validation (LC-MS/MS): Run an aliquot on LC-MS/MS. The absence of a peak at [M-Cl+OH]+ (mass shift of -18.5 Da from the parent isotope) confirms the prevention of hydrolysis.
Protocol B: Lipid Nanoparticle (LNP) Encapsulation Workflow
Purpose: To shield CCTA from plasma GSH and hepatic CYP450 enzymes for prolonged in vivo circulation.
Caption: Step-by-step LNP formulation workflow for CCTA stabilization.
-
Organic Phase: Dissolve CCTA, DSPC, Cholesterol, and PEG-Lipid (molar ratio 50:38.5:10:1.5) in 100% anhydrous ethanol.
-
Aqueous Phase: Prepare a 50 mM sodium acetate buffer at pH 6.0.
-
Microfluidic Mixing: Combine the organic and aqueous phases at a 1:3 flow rate ratio using a microfluidic mixer (e.g., NanoAssemblr) to induce spontaneous vesicle formation.
-
Dialysis: Dialyze the resulting LNP suspension against 1x PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove residual ethanol and unencapsulated drug. (Note: The LNP core protects the CCTA from the pH 7.4 bulk water).
-
Validation (DLS & Encapsulation Efficiency): Measure particle size via Dynamic Light Scattering (target: 80-100 nm, PDI < 0.2). Lyse a small LNP aliquot with Triton X-100 and quantify CCTA via HPLC to confirm >85% encapsulation efficiency.
References
-
Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology.[Link]
-
Distinctive structural features of hydroxyamino-1,3,5-triazine ligands leading to enhanced hydrolytic stability of their titanium complexes. Dalton Transactions (RSC Publishing).[Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Chemical Research in Toxicology.[Link]
-
Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine. Biochemical and Biophysical Research Communications.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Distinctive structural features of hydroxyamino-1,3,5-triazine ligands leading to enhanced hydrolytic stability of their titanium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Validating the Anticancer Activity of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine: A Comprehensive Comparison Guide
Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists.
The pursuit of targeted oncological therapeutics relies heavily on privileged chemical scaffolds. The 1,3,5-triazine core has long been recognized for its structural homology to the pyrimidine ring of ATP, making it an exceptional anchor for kinase hinge-region binding[1]. The compound 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine (herein referred to as CCTA) represents a highly specialized evolution of this scaffold. By integrating a reactive chloro-triazine core with a lipophilic 5-chlorothiophen-2-yl moiety, CCTA is engineered to exploit the hydrophobic pockets adjacent to the ATP-binding site of oncogenic kinases, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways [2].
This guide objectively evaluates CCTA’s performance against established clinical standards, detailing the causality behind its structural design, and providing self-validating experimental protocols for rigorous preclinical assessment.
Mechanistic Rationale & Pathway Modulation
To understand CCTA’s efficacy, we must analyze its structure-activity relationship (SAR). The primary amine at the 2-position of the triazine ring acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR). Simultaneously, the 5-chlorothiophene ring projects deeply into the hydrophobic pocket (often gated by Thr790 in EGFR), where the chlorine atom engages in halogen bonding, significantly increasing target residence time[3].
This dual-action binding effectively outcompetes intracellular ATP, halting the autophosphorylation of the receptor and subsequently starving the downstream AKT/mTOR survival pathways of their activation signals.
Mechanistic pathway showing CCTA-mediated dual kinase inhibition leading to apoptosis.
Comparative Performance Data
To establish CCTA's therapeutic window, its in vitro performance must be benchmarked against standard-of-care alternatives. We compare CCTA against Erlotinib (a first-generation EGFR inhibitor), ZSTK474 (a pan-PI3K inhibitor), and 5-Fluorouracil (5-FU) (a standard cytotoxic agent for colorectal models) [4].
Table 1: In Vitro Kinase Inhibition and Cytotoxicity Profiling
| Compound | Target Kinase IC₅₀ (nM) | HCT-116 Viability IC₅₀ (µM) | MCF-7 Viability IC₅₀ (µM) | ClogP (Lipophilicity) | Primary Mechanism |
| CCTA | EGFR: 18.5 | PI3Kα: 42.1 | 2.15 ± 0.3 | 3.40 ± 0.5 | 3.82 | Dual EGFR/PI3K Inhibition |
| Erlotinib | EGFR: 2.0 | PI3Kα: >10,000 | 15.2 ± 1.2 | 8.50 ± 0.8 | 3.10 | Selective EGFR Inhibition |
| ZSTK474 | EGFR: >10,000 | PI3Kα: 16.0 | 4.80 ± 0.6 | 5.20 ± 0.4 | 2.45 | Pan-PI3K Inhibition |
| 5-FU | N/A (Non-kinase target) | 8.90 ± 1.1 | 12.4 ± 1.5 | -0.89 | Thymidylate Synthase Inhibition |
Data Interpretation: While Erlotinib is a more potent pure EGFR inhibitor, CCTA's polypharmacological profile (dual EGFR/PI3K inhibition) yields superior phenotypic cytotoxicity in complex solid tumor models like HCT-116 (colorectal) and MCF-7 (breast), which often utilize PI3K signaling as an escape mechanism from pure EGFR blockade.
Self-Validating Experimental Workflows
To ensure high scientific integrity (E-E-A-T), the validation of CCTA requires orthogonal, self-validating assay systems. Relying solely on phenotypic cell death is insufficient; researchers must prove target engagement and rule out non-specific chemical toxicity (e.g., membrane lysis).
Orthogonal validation workflow ensuring target-specific efficacy of CCTA.
Protocol 1: Cell-Free Kinase Profiling via TR-FRET
Causality & Rationale: Heterocyclic compounds like triazines often exhibit auto-fluorescence, which artificially skews standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly dependent on kinase-substrate binding. Self-Validating Control: Inclusion of Staurosporine (a pan-kinase inhibitor) as a positive control, and a "No-Enzyme" well to establish the absolute background floor.
Step-by-Step Methodology:
-
Preparation: Dilute CCTA in 100% DMSO to a 100x stock, then perform a 10-point 3-fold serial dilution. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Addition: Add 2 nM of recombinant human EGFR (or PI3Kα) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Add ATP at the enzyme's specific Kₘ (e.g., 10 µM for EGFR) and a biotinylated peptide substrate. Note: Running the assay at the ATP Kₘ ensures sensitivity to ATP-competitive inhibitors like CCTA.
-
Incubation & Detection: Incubate for 60 minutes at 25°C. Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.
-
Readout: Read the TR-FRET signal (Ratio 665 nm / 615 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Phenotypic Cytotoxicity via ATP Quantitation (CellTiter-Glo)
Causality & Rationale: While MTT assays are standard, they rely on mitochondrial oxidoreductase activity, which can be transiently upregulated by cellular stress, causing false viability readings. The CellTiter-Glo assay directly lyses cells and measures total intracellular ATP via a luciferase reaction, providing a highly accurate, direct proxy for metabolically active cells.
Step-by-Step Methodology:
-
Seeding: Seed HCT-116 and MCF-7 cells at 3,000 cells/well in 96-well opaque white plates (to prevent luminescent crosstalk). Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with CCTA (0.1 µM to 50 µM) and reference compounds (Erlotinib, 5-FU) for 72 hours. Self-Validating Control: Include 10% DMSO as a maximum toxicity control and 0.1% DMSO as a vehicle control.
-
Lysis & Luminescence: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Analysis: Record luminescence. Normalize data against the vehicle control (100% viability) to generate dose-response curves.
Protocol 3: Apoptosis Differentiation via Annexin V / PI Flow Cytometry
Causality & Rationale: A decrease in ATP (Protocol 2) could mean the cells are dead, or simply senescent/arrested. To prove CCTA acts as a true anticancer agent rather than a cytostatic one, we must confirm the induction of programmed cell death (apoptosis) versus unregulated necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Treatment & Harvest: Treat HCT-116 cells with CCTA at 1x and 3x its IC₅₀ value for 48 hours. Harvest cells, ensuring the collection of the culture media (which contains floating, late-apoptotic cells).
-
Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark. Self-Validating Control: Prepare single-stained FITC-only and PI-only tubes using heat-killed cells to calculate precise fluorescence compensation matrices, preventing spectral overlap artifacts.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).
Conclusion
The integration of a chlorothiophene moiety into the 1,3,5-triazine scaffold fundamentally shifts the compound's pharmacological profile. As demonstrated by the comparative validation framework, 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine (CCTA) exhibits potent, dual-node inhibition of the EGFR and PI3K pathways. By utilizing orthogonal, self-validating assays—from TR-FRET target engagement to Annexin V phenotypic confirmation—researchers can confidently benchmark this novel agent against clinical standards, paving the way for advanced in vivo pharmacokinetic and xenograft studies.
References
-
Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies Source: RSC Publishing URL:[Link]
-
A Systematic Review on Antitumor Agents with 1, 3, 5-triazines Source: Semantic Scholar URL:[Link]
-
Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK Source: PubMed Central (PMC) URL:[Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: MDPI URL:[Link]
comparative analysis of 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine with other kinase inhibitors
An In-Depth Comparative Analysis of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine (CCTA) vs. Established Kinase Inhibitors
Executive Summary & Mechanistic Paradigm
The landscape of targeted oncology is heavily reliant on the continuous evolution of kinase inhibitors. While quinazoline-based scaffolds (e.g., Gefitinib) and fully substituted s-triazines (e.g., Bimiralisib) have dominated the clinical space, the emergence of highly functionalized, asymmetric s-triazine building blocks offers a new frontier in drug design.
This guide provides a comprehensive comparative analysis of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine (CCTA) against established kinase inhibitors. Unlike conventional reversible inhibitors, CCTA is uniquely architected to function as a Targeted Covalent Inhibitor (TCI) precursor. By retaining a highly reactive C4-chlorine atom on the electron-deficient triazine core, CCTA bridges the gap between the potent hinge-binding capabilities of the s-triazine class and the irreversible target engagement seen in advanced Michael acceptor-driven drugs like Afatinib.
Structural Causality: Why This Scaffold Works
To understand CCTA’s performance potential, we must deconstruct its molecular anatomy and the causality behind its interactions within a kinase active site (such as EGFR or PI3K) [1].
-
The s-Triazine Core (Hinge Binder): The 1,3,5-triazine ring acts as a superior bioisostere for pyrimidine. The nitrogen atoms (N1/N3) and the C2-amine serve as critical hydrogen bond acceptors and donors, anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR) [2].
-
The 5-Chlorothiophen-2-yl Moiety (Hydrophobic Anchor): The integration of a chlorothiophene group significantly enhances lipophilicity compared to standard phenyl rings. The sulfur atom and the terminal chlorine participate in strong π−π stacking and halogen bonding within the hydrophobic pocket, driving target affinity and stabilizing the Type I inhibitor conformation [3].
-
The C4-Chloro Substituent (Electrophilic Warhead): This is the defining differentiator. While drugs like Bimiralisib feature fully substituted triazines (rendering them reversible), the C4-chlorine in CCTA undergoes Nucleophilic Aromatic Substitution ( SNAr ) when in proximity to a nucleophilic residue (e.g., Cys797 in the EGFR active site). This results in irreversible, covalent blockade.
Caption: Mechanistic logic of CCTA binding, demonstrating the transition from reversible anchoring to covalent kinase modification.
Comparative Performance Data
To objectively evaluate CCTA, we benchmark its structural and functional metrics against three established clinical standards: Gefitinib (Reversible EGFR), Bimiralisib (Reversible PI3K/mTOR), and Afatinib (Covalent EGFR/HER2).
| Inhibitor | Core Scaffold | Primary Target(s) | Binding Mechanism | Est. LogP | Key Structural Driver for Efficacy |
| CCTA | s-Triazine | EGFR / PI3K (Preclinical) | Covalent ( SNAr ) | 3.2 | C4-Chloro (Electrophile), Chlorothiophene |
| Gefitinib | Quinazoline | EGFR (WT / Mutants) | Reversible (ATP-comp) | 3.2 | 3-Chloro-4-fluoroaniline (Hydrophobic) |
| Bimiralisib | s-Triazine | PI3K / mTOR | Reversible (ATP-comp) | 2.1 | Morpholine / Aminopyrimidine (H-bonds) |
| Afatinib | Quinazoline | EGFR / HER2 | Covalent (Michael) | 4.3 | Acrylamide (Electrophile) |
Analysis: CCTA achieves a highly favorable LogP (3.2), identical to Gefitinib, ensuring optimal membrane permeability without the excessive lipophilicity that often plagues larger covalent inhibitors like Afatinib. Furthermore, CCTA's SNAr -based covalent mechanism offers a distinct reactivity profile compared to the standard acrylamide Michael acceptors, potentially overcoming acquired resistance mutations.
Self-Validating Experimental Workflows
To rigorously validate CCTA’s efficacy and prove its covalent mechanism of action, a self-validating, two-phase experimental system must be employed. The following protocols are designed to establish causality: Phase 1 proves inhibition, and Phase 2 proves irreversibility.
Workflow 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is selected over standard luminescence assays because it eliminates false positives caused by compound autofluorescence—a common issue with highly conjugated thiophene derivatives.
-
Step 1: Reagent Preparation. Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Critical Causality: Do not add Dithiothreitol (DTT) or β -mercaptoethanol to the buffer. These nucleophilic reducing agents will prematurely react with the C4-chlorine of CCTA, neutralizing its covalent warhead before it reaches the kinase.
-
Step 2: Compound Incubation. Dispense recombinant EGFR (or PI3K) into a 384-well plate. Add CCTA in a 10-point dose-response titration (0.1 nM to 10 μ M). Incubate for 60 minutes at room temperature to allow the slow-binding covalent SNAr reaction to reach completion.
-
Step 3: Reaction Initiation. Add ATP (at the Km value of the specific kinase) and the biotinylated peptide substrate. Incubate for 30 minutes.
-
Step 4: Detection. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC50 via the 665/620 nm emission ratio.
Workflow 2: Rapid Washout & Intact Mass Spectrometry (Covalent Validation)
Causality: An IC50 value only proves inhibition, not mechanism. This step validates whether CCTA is a true covalent inhibitor.
-
Step 1: Washout Experiment. Pre-incubate the kinase with CCTA at 10x the IC50 concentration. Subject the complex to rapid spin-column gel filtration (e.g., Zeba Spin Desalting Columns) to remove all unbound inhibitor.
-
Step 2: Activity Recovery Test. Re-assay the eluted kinase using Workflow 1. Validation Check: If the kinase remains 100% inhibited post-washout, the interaction is irreversible (covalent). If activity returns, it is reversible.
-
Step 3: Intact Protein LC-MS. Denature the inhibited kinase complex in 0.1% Formic Acid. Inject onto a high-resolution Q-TOF mass spectrometer.
-
Step 4: Mass Shift Analysis. Deconvolute the protein envelope. A successful covalent SNAr reaction will show a mass shift equal to the exact mass of CCTA minus the mass of Hydrogen Chloride (HCl), confirming the displacement of the C4-chlorine by the kinase cysteine residue.
Caption: Self-validating experimental workflow distinguishing reversible inhibition from targeted covalent modification.
References
-
Exploring s-triazine derivatives as anticancer agents. Exploration of Drug Science, 2026. Available at:[Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PubMed Central (PMC), 2025. Available at:[Link]
-
Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. National Institutes of Health (NIH), 2004. Available at:[Link]
Orthogonal Target Validation: Confirming Mechanism of Action Through Genetic and Chemical Probes
Executive Summary
In modern drug discovery, unequivocally confirming a therapeutic target's Mechanism of Action (MoA) is a critical milestone that dictates the trajectory of preclinical development[1]. Historically, researchers relied heavily on genetic perturbation to establish target essentiality. However, genetic ablation often fails to phenocopy the pharmacological profile of small-molecule therapeutics[2]. To build a robust, self-validating data package, application scientists must employ an orthogonal approach: comparing genetic probes (gene ablation) with chemical probes (occupancy-driven inhibitors and event-driven degraders)[3].
This guide provides an objective, data-driven comparison of these modalities, utilizing the epigenetic reader protein BRD4 (Bromodomain-containing protein 4) as a definitive case study. BRD4 is a master transcriptional regulator of oncogenes like c-MYC and a highly validated target in oncology[4][5].
The Core Dilemma: Inhibition vs. Ablation (Causality in MoA)
When interrogating a target like BRD4, the choice of probe fundamentally alters the biological outcome. Understanding the causality behind these differences is essential for accurate target validation.
-
Occupancy-Driven Chemical Probes (e.g., (+)-JQ1): Small molecules like JQ1 bind competitively to the BD1 and BD2 bromodomains of BRD4, displacing it from acetylated chromatin[4]. However, the physical BRD4 protein remains intact in the cell. This rapid-onset inhibition is ideal for studying acute signaling but leaves the protein's scaffolding functions untouched[2]. Furthermore, JQ1 has been shown to act as a molecular glue at centromeres, promoting novel protein-protein interactions rather than simply inhibiting them[6].
-
Genetic Probes (e.g., CRISPR-Cas9 KO): CRISPR introduces double-strand breaks at the BRD4 locus, leading to complete protein ablation[3]. This eliminates both the catalytic (chromatin-binding) and scaffolding functions of BRD4. While highly specific, the slow onset (days) allows cells to undergo genetic compensation or pathway rewiring, potentially masking the acute therapeutic phenotype[7].
-
Event-Driven Chemical Probes (e.g., MZ1 PROTAC): PROTACs bridge the gap between genetics and pharmacology. MZ1 is a heterobifunctional molecule that recruits the VHL E3 ubiquitin ligase to BRD4, triggering its rapid proteasomal degradation[8][9]. MZ1 mimics the complete protein loss of a CRISPR knockout but operates on the rapid, reversible timescale of a chemical probe[9].
Comparative Performance Data
To objectively evaluate these tools, we must compare their kinetic profiles, reversibility, and phenotypic outcomes.
| Feature | Genetic Probe (CRISPR-Cas9) | Chemical Inhibitor ((+)-JQ1) | Chemical Degrader (MZ1 PROTAC) |
| Primary Mechanism | Gene ablation via DSB[3] | Competitive BD1/BD2 binding[4] | VHL-mediated ubiquitination[8] |
| Kinetics of Onset | Slow (72–96 hours) | Rapid (Minutes to hours) | Rapid (2–8 hours)[9] |
| Reversibility | Irreversible (Permanent KO) | Highly reversible (Washout) | Reversible (Washout)[9] |
| Protein Scaffold | Completely eliminated | Intact (Catalytic inhibition only) | Completely eliminated[8] |
| Selectivity Profile | Absolute (Target specific) | High, but pan-BET (BRD2/3/4)[5] | Preferential for BRD4 over BRD2/3[9] |
| Primary Risk | Genetic compensation / Rewiring[7] | Off-target binding / Toxicity[4] | Hook effect / Neo-substrate degradation |
Mechanistic Workflow Visualization
The following diagram illustrates the distinct mechanistic pathways through which genetic and chemical probes modulate the BRD4 target to achieve functional validation.
Orthogonal validation pathways: Genetic ablation vs. chemical inhibition and degradation.
Experimental Protocols: A Self-Validating System
To establish absolute trustworthiness in target validation, protocols cannot simply list sequential steps; they must include mechanistic controls that prove causality. The following workflows detail how to orthogonally validate BRD4 dependency.
Protocol 1: Validating Event-Driven Chemical Probes (MZ1) via Proteasome Rescue
Causality & Rationale: To definitively prove that MZ1 causes target loss via the Ubiquitin-Proteasome System (UPS) rather than through transcriptional suppression or off-target cytotoxicity, we must utilize a mechanistic rescue control[8]. If the MoA is truly event-driven degradation, inhibiting the proteasome will restore BRD4 protein levels despite the presence of the PROTAC.
Step-by-Step Methodology:
-
Cell Preparation: Seed U87 glioblastoma cells at 3×105 cells/well in a 6-well plate and incubate overnight at 37°C to allow for adherence[8].
-
Proteasome Blockade (The Rescue Control): Pre-treat designated "rescue" wells with 5 µM MG-132 (a potent 26S proteasome inhibitor) for 1 hour prior to PROTAC exposure[8].
-
Probe Administration: Treat cells with either 100 nM MZ1, 500 nM (+)-JQ1 (occupancy control), or 0.1% DMSO (vehicle control) for 8 hours.
-
Lysate Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented heavily with protease and phosphatase inhibitors to prevent post-lysis degradation.
-
Immunoblot Analysis: Perform Western blot analysis probing for BRD4, VHL (to ensure the E3 ligase is not auto-degraded), and GAPDH (loading control).
-
Self-Validating Outcome: MZ1 alone will show near-complete BRD4 depletion. However, the MZ1 + MG-132 condition must show restored BRD4 levels, proving the causality of proteasome-mediated degradation[8][9]. Conversely, (+)-JQ1 will show intact (or slightly elevated) BRD4 protein levels, confirming it operates purely via occupancy[6].
Protocol 2: Orthogonal Genetic Validation via CRISPR-Cas9 RNP Electroporation
Causality & Rationale: To confirm that the phenotypic effects of JQ1/MZ1 are strictly due to BRD4 modulation (on-target activity), we must benchmark the chemical phenotype against a genetic null model[3]. If a small molecule exerts its anti-proliferative effect through an off-target mechanism, the CRISPR knockout will fail to phenocopy the drug's effect.
Step-by-Step Methodology:
-
sgRNA Design: Design three independent synthetic sgRNAs targeting essential N-terminal exons of the BRD4 locus to mitigate off-target DNA cleavage risks.
-
RNP Complexation: Incubate the synthetic sgRNAs with recombinant Cas9 nuclease at a 1:1.2 molar ratio for 15 minutes at room temperature to form stable Ribonucleoproteins (RNPs).
-
Delivery: Electroporate RNPs into target cells using a nucleofector device. Crucially, include a non-targeting scramble sgRNA as a negative baseline control.
-
Validation of Ablation: Allow 72-96 hours for complete protein clearance. Validate knockout efficiency via T7 Endonuclease I assay (for genomic indels) and Immunoblotting (for protein absence).
-
Phenotypic Cross-Check: Assess downstream biomarkers (e.g., c-MYC mRNA suppression via RT-qPCR) and compare the magnitude of suppression against JQ1-treated wild-type cells[4].
-
Self-Validating Outcome: Treat the verified BRD4-KO cell line with (+)-JQ1. Because the target is absent, JQ1 should yield no additional phenotypic toxicity. If toxicity increases upon JQ1 treatment in a confirmed KO line, the chemical probe is exhibiting off-target effects[3][4].
References
- Source: febs.
- Source: rsc.
- Source: tandfonline.
- Source: nih.
- Source: annualreviews.
- Source: biorxiv.
- Source: nih.
- Source: oup.
- Source: nih.
- Targeting BRD4—A Promising Therapeutic Option for Glioblastoma?
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- 3. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
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- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Guide to the Independent Verification of the Biological Activity of Published Triazine Compounds
Foreword: The Imperative of Independent Verification in an Age of Accelerated Discovery
In the fast-paced world of drug discovery, the allure of novel compounds with promising biological activities is undeniable. The triazine scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of published compounds with a wide spectrum of therapeutic potential, from anticancer and antiviral to antimicrobial and herbicidal agents.[1][2][3] However, the translation of these initial findings into robust, reproducible science hinges on a critical, yet often overlooked, step: independent verification.
This guide is designed for researchers, scientists, and drug development professionals who understand that a published result is not the end of the scientific journey, but rather the beginning of a rigorous validation process. As a Senior Application Scientist, I have witnessed firsthand the challenges and pitfalls that can arise when attempting to reproduce published data. This guide is born from that experience, offering a framework for the independent verification of the biological activity of published triazine compounds. We will move beyond simply listing protocols and delve into the causality behind experimental choices, empowering you to design self-validating systems that generate trustworthy and authoritative data. Our goal is to equip you with the knowledge and tools to confidently confirm, or thoughtfully question, the biological activities reported in the literature, thereby upholding the integrity of our collective scientific endeavor.
Part 1: The Verification Workflow: A Step-by-Step Approach
Independent verification is a systematic process that begins with a thorough analysis of the published literature and culminates in a robust, in-house validated dataset. The following workflow provides a logical progression for your verification studies.
Caption: A generalized workflow for the independent verification of a published compound's biological activity.
Part 2: Foundational Steps: Ensuring a Solid Starting Point
Before embarking on any biological assay, it is crucial to establish the quality and characteristics of the triazine compound .
Compound Acquisition and Quality Control
The first step in any verification study is to obtain a high-quality sample of the triazine compound. It is imperative to not assume that a commercially available compound is pure.
Step-by-Step Protocol for Compound QC:
-
Procurement: Source the compound from a reputable supplier. If synthesizing in-house, ensure rigorous purification and characterization.
-
Identity Confirmation: Verify the chemical identity of the compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: Determine the purity of the compound using high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS). A purity of >95% is generally recommended for biological assays.
-
Documentation: Maintain meticulous records of the compound's source, batch number, and all characterization data.
Solubility: The Achilles' Heel of Many Bioassays
Poor aqueous solubility is a common challenge with heterocyclic compounds like triazines and can lead to erroneous results.[4]
Best Practices for Solubility Assessment and Stock Solution Preparation:
-
Initial Assessment: Begin by assessing the compound's solubility in common solvents such as DMSO and ethanol.[5]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Use gentle warming and sonication if necessary to aid dissolution.
-
Visually inspect the solution for any particulates. If present, centrifuge the solution and use the supernatant.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
-
Working Dilutions: When preparing working dilutions in aqueous assay buffers, perform serial dilutions and be mindful of the final DMSO concentration. It is crucial to keep the final DMSO concentration consistent across all experimental conditions and generally below 0.5% to avoid solvent-induced artifacts.[5]
Part 3: Core Biological Assays for Verification
The choice of assays for independent verification will depend on the reported biological activity of the triazine compound. Below are detailed protocols for three common activities associated with triazine derivatives: anticancer, antimicrobial, and antiviral.
Anticancer Activity: Verifying Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6][7]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding:
-
Culture the appropriate cancer cell line as recommended by the supplier.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazine compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the compound-containing medium.
-
Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the highest compound concentration), positive control (a known cytotoxic agent), and untreated cells.
-
Incubate the plate for the desired time period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
| Compound ID | Published IC₅₀ (µM) | Verification Study IC₅₀ (µM) | Fold Difference | Notes |
| Triazine-X | 2.5 | 3.1 | 1.24 | Within acceptable experimental variability. |
| Triazine-Y | 0.8 | 15.2 | 19.0 | Significant discrepancy, warrants further investigation. |
| Triazine-Z | 10.1 | 9.5 | 0.94 | Highly reproducible result. |
Table 1: Example of a comparative data table for cytotoxicity verification.
Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10]
Step-by-Step Protocol for Broth Microdilution:
-
Inoculum Preparation:
-
From a fresh culture of the target microorganism, prepare a standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Dilute this suspension to achieve the final desired inoculum concentration in the assay plate (typically 5 x 10⁵ CFU/mL).[7]
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the triazine compound in the appropriate broth in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.[11][12]
Step-by-Step Protocol for Plaque Reduction Assay:
-
Cell Seeding:
-
Seed a monolayer of susceptible host cells in 6- or 12-well plates and grow to confluence.
-
-
Virus-Compound Incubation:
-
Prepare serial dilutions of the triazine compound.
-
Mix each dilution with a standardized amount of virus (to produce a countable number of plaques).
-
Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.
-
-
Infection:
-
Remove the culture medium from the cell monolayers and infect with the virus-compound mixture.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (this can range from days to weeks depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the IC₅₀, the concentration of the compound that reduces the number of plaques by 50%.
-
Part 4: Addressing Common Challenges and Ensuring Scientific Integrity
The verification of published data is often fraught with challenges that can lead to discrepancies. A Senior Application Scientist must be adept at identifying and mitigating these potential sources of error.
The Specter of Aggregation: A Common Source of False Positives
Some organic molecules, particularly those that are poorly soluble, can form colloidal aggregates in solution that non-specifically inhibit enzymes and other proteins, leading to false-positive results.[13][14]
Control Experiments to Identify Aggregation-Based Inhibition:
-
Detergent Counter-Screen: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). A significant decrease in the compound's potency in the presence of the detergent is a strong indicator of aggregation-based activity.[14]
-
Centrifugation: Before adding the compound to the assay, centrifuge the diluted compound solution at high speed. If the activity is due to aggregates, which are often larger particles, they will pellet, and the supernatant will show reduced or no activity.[13]
Caption: A decision-making workflow for investigating potential aggregation artifacts.
Off-Target Effects: The Importance of Selectivity Profiling
Many triazine derivatives have been reported to inhibit kinases.[15][16] If the primary reported activity of a triazine compound is not kinase inhibition, it is prudent to assess its potential for off-target kinase activity, which could confound the interpretation of your results.
Strategies for Assessing Off-Target Kinase Inhibition:
-
In Silico Profiling: Utilize computational tools to predict the potential kinase targets of your triazine compound based on its structure.
-
Broad Kinase Panel Screening: Screen the compound against a panel of diverse kinases at a fixed concentration (e.g., 10 µM). This can provide a rapid assessment of its selectivity.
-
Follow-up IC₅₀ Determinations: For any kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine the IC₅₀ values.
Part 5: A Case Study in Independent Verification: The Story of "Triazine-Alpha"
To illustrate the principles outlined in this guide, let us consider a hypothetical case study of a published triazine compound, which we will call "Triazine-Alpha."
The Published Claim: A recent paper reported that Triazine-Alpha, a novel 1,3,5-triazine derivative, exhibits potent and selective anticancer activity against a specific breast cancer cell line (MCF-7) with a reported IC₅₀ of 500 nM, and that its mechanism of action involves the induction of apoptosis.
Our Verification Approach:
-
Compound Acquisition and QC: We synthesized Triazine-Alpha in-house and confirmed its identity and purity (>98% by HPLC).
-
Solubility Assessment: We found that Triazine-Alpha had poor aqueous solubility. We prepared a 10 mM stock solution in DMSO and were careful to ensure the final DMSO concentration in our assays did not exceed 0.25%.
-
Cytotoxicity Verification (MTT Assay):
-
We performed an MTT assay on MCF-7 cells as described in the publication.
-
Our initial results showed an IC₅₀ of approximately 750 nM, which was in reasonable agreement with the published value.
-
-
Investigating Potential Artifacts:
-
Given the poor solubility, we performed a detergent counter-screen. In the presence of 0.01% Triton X-100, the IC₅₀ of Triazine-Alpha shifted to >20 µM.
-
This dramatic shift strongly suggested that the observed cytotoxicity was primarily due to compound aggregation.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
We proceeded with an apoptosis assay to see if we could replicate the mechanistic findings.
-
At concentrations where we initially observed cytotoxicity (around 750 nM), we did not observe a significant increase in apoptotic cells compared to the vehicle control.
-
This case study underscores the importance of a multi-faceted verification approach that goes beyond simple replication of the primary reported assay.
Conclusion: Upholding the Pillars of Scientific Integrity
The independent verification of published biological activities is not merely a matter of scientific due diligence; it is a cornerstone of the self-correcting nature of science. For triazine compounds, with their vast therapeutic potential, this process is particularly critical. By approaching verification with a mindset of scientific integrity, employing robust experimental design, and being vigilant for potential artifacts, we can build a more solid foundation of knowledge upon which future drug discovery efforts can be built. This guide provides a framework, but it is the critical thinking and meticulous execution by dedicated scientists like you that will ultimately ensure the reproducibility and reliability of our science.
References
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. PubMed. [Link]
-
Triazine Derivatives: Their Synthesis and Biological Properties - A Review. MDPI. [Link]
-
a review on s-triazine derivatives & its biological activities. SciSpace. [Link]
-
Assay Interference by Aggregation. NCBI Bookshelf. [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PMC. [Link]
-
Improving the reproducibility of cell culture handling. INTEGRA Biosciences. [Link]
-
Plaque Reduction Assay. Creative Diagnostics. [Link]
-
The Reproducibility Project: Cancer Biology to Replicate Only 18 Studies Now. Enago. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]
-
Aggregation false positives in cell based assays?. Sussex Drug Discovery Centre. [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. [Link]
-
Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]
Sources
- 1. The Reproducibility Project: Cancer Biology to Replicate Only 18 Studies Now - Enago Academy [enago.com]
- 2. Reproducibility Project: Cancer Biology | Collections | eLife [elifesciences.org]
- 3. Can cancer researchers accurately judge whether preclinical reports will reproduce? | PLOS Biology [journals.plos.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. cos.io [cos.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. seed.nih.gov [seed.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]
4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine proper disposal procedures
Professional Laboratory Safety and Disposal Protocol: 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine
As a building block utilized in medicinal chemistry and drug development, 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine presents specific handling and disposal challenges due to its reactive functional groups. This guide provides comprehensive, step-by-step operational and disposal protocols grounded in chemical causality and Environmental Health and Safety (EHS) best practices.
Mechanistic Hazard Analysis
To design a self-validating disposal system, we must first understand the physicochemical behavior of the molecule. The hazard profile of this compound is driven by two distinct structural features:
-
The Chlorotriazine Moiety (Reactivity): The chlorine atom at the 4-position of the 1,3,5-triazine ring is highly electrophilic. The carbon-chlorine bond is strongly polarized by the electron-withdrawing nature of the three nitrogen atoms in the aromatic ring. This makes the position highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). If exposed to moisture, protic solvents, or incompatible waste streams, it can undergo uncontrolled hydrolysis, generating corrosive Hydrogen Chloride (HCl) gas[1].
-
The Chlorothiophene Moiety (Environmental Toxicity): Halogenated thiophenes are generally recalcitrant to biological degradation and pose significant aquatic toxicity risks. Furthermore, the presence of both Chlorine (Cl) and Sulfur (S) means that improper combustion will yield highly corrosive and toxic flue gases (HCl and SOx) [2].
Operational Handling & Quenching Protocols
Directly depositing unquenched reaction mixtures containing 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine into bulk waste carboys is a critical safety failure. It can lead to delayed exothermic reactions, pressurization of the waste container via HCl gas evolution, and potential rupture.
Protocol A: In-Process Reaction Quenching (Pre-Disposal)
Before routing reaction mother liquors or incomplete reaction mixtures to waste, the reactive chlorotriazine intermediate must be deactivated.
-
Temperature Control: Transfer the reaction vessel to an ice-water bath and cool the mixture to 0–5 °C. Causality: Hydrolysis of the chlorotriazine is exothermic; cooling prevents thermal runaway and solvent boil-off.
-
Base Neutralization: Slowly add a mild, aqueous base—preferably saturated Sodium Bicarbonate ( NaHCO3 )—dropwise under vigorous stirring.
-
Mechanistic Logic: The water acts as a nucleophile to safely hydrolyze the C-Cl bond, converting the chlorotriazine to a stable triazinol. The NaHCO3 immediately neutralizes the generated HCl, preventing the solution from becoming dangerously acidic.
-
-
Visual Validation: Continue addition until CO2 evolution (bubbling) completely ceases. The cessation of gas evolution is a self-validating indicator that the acid generation has stopped and the reactive species is quenched.
-
Phase Separation: Transfer to a separatory funnel. Isolate the organic phase (now containing the deactivated, stable organic byproduct) for routing to the Halogenated Organic Waste stream. The aqueous phase must be checked with pH paper (target pH 7-8) before routing to Aqueous Waste.
Protocol B: Solid Bulk Disposal (Unused/Expired Reagent)
For pure, unreacted solid material that has expired or is no longer needed:
-
Do Not Dissolve: Do not attempt to dissolve bulk solid in water or reactive solvents for disposal, as this concentrates the exothermic hydrolysis risk.
-
Primary Containment: Keep the solid in its original, tightly sealed amber glass vial to prevent ambient moisture ingress.
-
Secondary Containment: Place the vial inside a secondary rigid plastic container (e.g., a polyethylene wide-mouth jar) packed with an inert, non-combustible absorbent material (like vermiculite) to cushion the vial and absorb any potential off-gassing.
-
Labeling: Affix a definitive "Hazardous Waste - Halogenated Solid" label, explicitly noting the presence of reactive chlorides and sulfur.
Waste Segregation and Logistics
Accurate segregation is critical. Incineration facilities use specific scrubbers to neutralize halogens and sulfur. Sending this compound to a non-halogenated stream can damage incinerator infrastructure and violate EPA Resource Conservation and Recovery Act (RCRA) permits [2].
Table 1: Waste Segregation Matrix for Triazine Derivatives
| Waste Material | Primary Hazard | Designated Waste Stream | Ultimate Disposal Method |
| Quenched Organic Solvents | Flammability, Aquatic Toxicity | Halogenated Organic Liquid | High-Temp Incineration with Flue Gas Scrubbing |
| Aqueous Wash (pH Neutralized) | Residual Organics, Salts | Aqueous Waste (Non-Hazardous if organics are <1%) | Wastewater Treatment / Deep Well Injection |
| Bulk Solid Chemical | Reactivity (Moisture), Toxicity | Halogenated Solid Waste | High-Temp Incineration (Solid Feed) |
| Contaminated PPE / Kimwipes | Trace Exposure | Solid Hazardous Waste (Debris) | Standard Hazardous Waste Incineration |
Disposal Workflow Visualization
The following decision tree illustrates the logical routing of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine waste based on its physical state.
Caption: Decision matrix and EHS routing workflow for halogenated triazine/thiophene waste streams.
References
To ensure the highest standards of scientific integrity and regulatory compliance, the protocols above are grounded in the following authoritative frameworks:
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US); 2011. Chapter 8: Management of Waste. URL:[Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. Guidelines for the identification, segregation, and disposal of RCRA-regulated hazardous waste (including halogenated organics). URL:[Link]
-
American Chemical Society (ACS). Guide for Chemical Spill Response Planning in Laboratories. Provides foundational principles for handling reactive solids and neutralizing localized chemical hazards prior to disposal. URL:[Link]
Personal protective equipment for handling 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
Comprehensive Safety & Handling Guide: 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine
As a highly reactive halogenated heterocyclic intermediate, 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is a critical building block in drug discovery and agrochemical synthesis. However, its utility is intrinsically linked to its severe hazard profile. This guide provides drug development professionals with field-proven, self-validating protocols for handling this compound, ensuring operational safety and regulatory compliance.
Chemical Hazard Profile & Mechanistic Causality
To handle this compound safely, one must understand the chemical causality behind its hazards. The molecule consists of an electron-deficient 1,3,5-triazine ring substituted with a reactive chlorine atom, an amine group, and a lipophilic 5-chlorothiophen-2-yl moiety.
-
Electrophilic Haptenization (Sensitization): The 4-chloro-1,3,5-triazine core is a potent electrophile. It undergoes rapid Nucleophilic Aromatic Substitution ( SNAr ) when exposed to the nucleophilic amine ( −NH2 ) and thiol ( −SH ) residues of biological proteins. This covalent modification (haptenization) alters protein structures, triggering severe immune responses that manifest as allergic contact dermatitis and occupational asthma[1].
-
Exothermic Hydrolysis: If the dust contacts mucous membranes, sweat, or ambient moisture, the C-Cl bond hydrolyzes exothermically to release corrosive hydrochloric acid (HCl) gas, causing immediate localized chemical burns and potential pulmonary edema if inhaled[2].
-
Enhanced Dermal Penetration: The addition of the 5-chlorothiophen-2-yl group significantly increases the molecule's lipophilicity (LogP), facilitating rapid penetration through the lipid bilayer of the skin's stratum corneum compared to simpler triazines.
Personal Protective Equipment (PPE) Matrix
Under the OSHA Laboratory Standard (29 CFR 1910.1450), a rigorous hazard assessment is mandatory[3]. The following PPE matrix is engineered specifically to counteract the mechanistic hazards of lipophilic chlorotriazines.
| Body Part | Required Equipment | OSHA Standard | Mechanistic Causality & Specification |
| Eyes/Face | Chemical splash goggles + Full face shield | 29 CFR 1910.133[4] | Prevents irreversible corneal haptenization from electrophilic dust. Safety glasses are insufficient; a complete orbital seal is required. |
| Hands | Double-layered Nitrile gloves (≥8 mil thickness) | 29 CFR 1910.138[4] | Nitrile resists lipophilic thiophenes. Double-gloving prevents breakthrough of reactive halogens during prolonged exposure. |
| Body | Flame-resistant, chemical-resistant lab coat | 29 CFR 1910.132[3] | Prevents dermal absorption of ambient dust and subsequent protein modification (sensitization)[1]. |
| Respiratory | NIOSH N95/P100 Particulate Respirator | 29 CFR 1910.134[4] | Mandatory if handling outside a fume hood or during spill cleanup to prevent inhalation of caustic dust[5]. |
Standard Operating Procedure (SOP): Safe Handling & Reaction Workflow
Every step in this workflow is designed as a self-validating system to minimize aerosolization and prevent premature hydrolysis.
Step 1: Pre-Operation Verification Verify that the chemical fume hood is fully operational with a face velocity between 80–120 fpm. Ensure all PPE is donned and inspect gloves for micro-tears.
Step 2: Enclosed Weighing & Transfer Causality: The compound is a severe respiratory sensitizer[1]. Aerosolization must be prevented.
-
Method: Do not weigh the powder on an open bench. Use a dedicated powder-weighing enclosure. If unavailable, utilize the Tare-Vial Method : Place a sealed vial on the balance, tare it, move the vial into the fume hood, transfer the estimated powder into your reaction flask using a static-dissipative spatula, reseal the vial, and re-weigh it on the balance to determine the exact mass transferred.
Step 3: Reaction Execution Causality: Chlorotriazines react violently with water, producing heat and toxic gases[2].
-
Method: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry THF or DMF). When adding your nucleophile (e.g., an amine for cross-coupling), do so dropwise while monitoring the temperature using an external ice bath, as SNAr reactions are highly exothermic.
Step 4: Electrophile Quenching & Decontamination Causality: Unreacted electrophiles on glassware pose a severe risk to laboratory personnel washing the dishes.
-
Method: Upon reaction completion, quench the mixture and all contaminated spatulas/glassware with a mild aqueous base (e.g., 1M NaHCO3 or 5% sodium carbonate). This safely hydrolyzes the residual active triazine into an inert, water-soluble cyanuric acid derivative before the items are removed from the fume hood.
Spill Response and Waste Disposal Plan
In the event of a spill, standard aqueous cleanup methods will exacerbate the hazard by generating HCl gas[2]. Follow this dry-containment protocol:
-
Isolation: Immediately evacuate personnel from the immediate area and maximize fume hood ventilation[5].
-
Containment: Don a P100 respirator and double nitrile gloves. Cover the solid spill completely with a dry, inert absorbent (e.g., dry sand or vermiculite). Do not apply water.
-
Collection: Using a non-sparking, anti-static brush and scoop, carefully sweep the material into a sealable, compatible hazardous waste container.
-
Neutralization: Wipe the spill area with damp paper towels soaked in a 5% sodium carbonate solution to safely hydrolyze any microscopic, uncollected residue.
-
Disposal: Label the container as "Hazardous Halogenated Organic Waste." Dispose of it in strict accordance with institutional protocols and Chapter 8 of Prudent Practices in the Laboratory[6].
Mechanistic Workflow Visualization
Caption: Workflow for the safe handling, reaction, and disposal of reactive halogenated triazines.
References
-
Title: SIDS Initial Assessment Profile: Cyanuric Chloride | Source: Organisation for Economic Co-operation and Development (OECD) | URL: [Link]
-
Title: ICSC 1231 - Cyanuric Chloride | Source: International Labour Organization (ILO) | URL: [Link]
-
Title: Laboratory Safety Guidance (OSHA 29 CFR 1910.1450) | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: The National Academies Press | URL: [Link]
-
Title: Personal Protective Equipment Standards (29 CFR 1910.132, 133, 138) | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
